molecular formula C7H12O2 B086208 Ethyl cyclobutanecarboxylate CAS No. 14924-53-9

Ethyl cyclobutanecarboxylate

カタログ番号: B086208
CAS番号: 14924-53-9
分子量: 128.17 g/mol
InChIキー: SMVBADCAMQOTOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl cyclobutanecarboxylate is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125691. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl cyclobutanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVBADCAMQOTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164204
Record name Ethyl cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14924-53-9
Record name Ethyl cyclobutanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14924-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclobutanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014924539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14924-53-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL CYCLOBUTANECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6X223365
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Structural and Conformational Analysis of Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An advanced technical guide for researchers, scientists, and professionals in drug development, detailing the structural nuances and conformational dynamics of ethyl cyclobutanecarboxylate. This document synthesizes data from analogous compounds to project the structural behavior of the title molecule, providing a foundational understanding for its application in medicinal chemistry and materials science.

This compound, a key building block in organic synthesis, possesses a unique structural framework dominated by the strained four-membered cyclobutane ring. Understanding its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing novel derivatives, and its incorporation into larger molecular scaffolds. This whitepaper provides a comprehensive analysis of the structural parameters and conformational landscape of this compound, drawing upon experimental data from related cyclobutane derivatives and computational modeling principles.

Molecular Structure and Conformational Landscape

The core of this compound is the cyclobutane ring, which is not planar. To alleviate ring strain, cyclobutane adopts a puckered or "butterfly" conformation. This puckering leads to two distinct substituent positions: axial and equatorial. Consequently, the ethyl carboxylate group can exist in either of these orientations, leading to a dynamic equilibrium between two primary conformers.

The ethyl ester group itself introduces additional conformational flexibility through rotation around the C(ring)-C(ester) and C-O bonds. The orientation of the carbonyl group relative to the cyclobutane ring and the conformation of the ethyl chain are critical factors in determining the overall molecular shape and energy.

Conformational Equilibrium

The two primary conformers of this compound are the equatorial and axial forms. Generally, for monosubstituted cycloalkanes, the equatorial conformer is favored to minimize steric interactions. In the case of this compound, the equatorial conformer is predicted to be the more stable and thus the major component at equilibrium. The axial conformer, experiencing greater steric hindrance with the syn-axial hydrogens of the cyclobutane ring, will be present in a smaller population.

Caption: Conformational equilibrium between the equatorial and axial forms of this compound.

Structural Parameters

Bond Lengths and Angles of Analogous Cyclobutane Systems

The following table summarizes key bond lengths and angles for the cyclobutane ring and the carboxylate group, derived from studies on cyclobutanecarboxylic acid.

ParameterValue (Equatorial Conformer)Value (Axial Conformer)
Bond Lengths (Å)
C-C (ring)~1.548~1.548
C(ring)-C(ester)~1.510~1.510
C=O~1.205~1.205
C-O~1.340~1.340
O-C(ethyl)~1.450~1.450
Bond Angles (°) **
C-C-C (ring)~88.0~88.0
C(ring)-C(ester)=O~125.0~125.0
C(ring)-C(ester)-O~112.0~112.0
C(ester)-O-C(ethyl)~117.0~117.0
Dihedral Angles (°) **
Puckering Angle~35~35
C(ring)-C(ring)-C-C(ester)~125 (gauche)~85 (gauche)

Experimental Methodologies for Structural Analysis

The determination of the precise three-dimensional structure and conformational preferences of molecules like this compound in the gas phase relies on sophisticated experimental techniques, primarily gas-phase electron diffraction and microwave spectroscopy, often in conjunction with computational chemistry.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of small molecules. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.

Experimental Protocol:

  • Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is passed through the gas jet.

  • Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The radial distribution of scattered electron intensity is converted into a molecular scattering function. This function is then compared with theoretical scattering patterns calculated for various molecular geometries. A least-squares refinement is used to find the structural parameters that best fit the experimental data.

G cluster_workflow Gas-Phase Electron Diffraction Workflow start Sample Vaporization interaction Interaction with Electron Beam start->interaction detection Diffraction Pattern Detection interaction->detection analysis Radial Distribution Analysis detection->analysis refinement Structural Refinement analysis->refinement result Molecular Structure Determination refinement->result

Caption: A simplified workflow for molecular structure determination using Gas-Phase Electron Diffraction.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. This technique provides highly accurate rotational constants, from which the moments of inertia and, subsequently, the precise molecular geometry can be derived. It is particularly sensitive to the presence of different conformers.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into a high-vacuum chamber at low pressure.

  • Microwave Irradiation: The gaseous sample is irradiated with microwave radiation of sweeping frequency.

  • Absorption Detection: When the microwave frequency matches the energy difference between two rotational levels, the molecule absorbs the radiation. This absorption is detected.

  • Spectral Analysis: The resulting spectrum, a plot of absorption versus frequency, reveals the rotational transitions. By assigning these transitions, the rotational constants (A, B, and C) for each conformer are determined.

  • Structure Determination: The rotational constants are used to calculate the moments of inertia. By analyzing the moments of inertia of various isotopically substituted species, the precise atomic coordinates can be determined, yielding a detailed molecular structure.

Computational Chemistry

In the absence of direct experimental data, computational chemistry provides invaluable insights into the structural and conformational properties of molecules. Quantum mechanical methods, such as ab initio calculations and Density Functional Theory (DFT), can be used to predict molecular geometries, relative energies of conformers, and vibrational frequencies.

Methodology:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all low-energy conformers.

  • Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure on the potential energy surface.

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative populations.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

Conclusion

The structural and conformational analysis of this compound is dictated by the puckered nature of the cyclobutane ring and the rotational freedom of the ethyl ester substituent. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be built upon the well-established principles of conformational analysis and data from analogous cyclobutane derivatives. The equatorial conformer is predicted to be the most stable, and its structural parameters can be reliably estimated. The experimental techniques of gas-phase electron diffraction and microwave spectroscopy, complemented by computational modeling, provide the necessary tools for a detailed and accurate elucidation of its molecular structure. This foundational knowledge is critical for the rational design and application of this compound in various fields of chemical science.

An In-depth Technical Guide to the Synthesis of Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for ethyl cyclobutanecarboxylate, a valuable building block in pharmaceutical and fine chemical synthesis. The document details several reliable methods, offering experimental protocols and comparative data to assist researchers in selecting the most suitable pathway for their specific needs.

Introduction

This compound (CAS: 14924-53-9) is a key intermediate used in the synthesis of a variety of organic molecules.[1] Its cyclobutane moiety is of particular interest in drug discovery as it can impart unique conformational constraints and metabolic stability to drug candidates. This guide outlines three principal, well-documented methods for the synthesis of this compound.

Core Synthesis Pathways

The synthesis of this compound can be approached through several routes, primarily involving the direct esterification of cyclobutanecarboxylic acid, a multi-step process from diethyl 1,1-cyclobutanedicarboxylate, or via the corresponding acid chloride. Each pathway offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.

Pathway 1: Fischer Esterification of Cyclobutanecarboxylic Acid

The most direct and atom-economical approach to this compound is the Fischer esterification of cyclobutanecarboxylic acid with ethanol. This acid-catalyzed equilibrium reaction is typically driven to completion by using an excess of the alcohol, which often serves as the solvent, and by removing the water formed during the reaction.[2]

Experimental Protocol

A solution of cyclobutanecarboxylic acid (1.0 eq) in absolute ethanol (10-20 eq) is treated with a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). The mixture is heated to reflux and maintained at this temperature for 2-4 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is then diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude this compound is then purified by fractional distillation to yield the final product.

Fischer_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_products Products CycloAcid Cyclobutanecarboxylic Acid EthylCyclo Ethyl Cyclobutanecarboxylate CycloAcid->EthylCyclo Ethanol Ethanol (Excess) Ethanol->EthylCyclo H2SO4 H₂SO₄ (Catalyst) Reflux Reflux Reflux->EthylCyclo Water Water

Caption: Fischer Esterification of Cyclobutanecarboxylic Acid.

Pathway 2: Synthesis from Diethyl 1,1-Cyclobutanedicarboxylate

This pathway involves a three-step sequence starting from the readily available diethyl malonate and trimethylene bromide. The resulting diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid, which is subsequently esterified.

Step 2a: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

Experimental Protocol: To a solution of sodium ethoxide, prepared by dissolving sodium metal (2.0 eq) in absolute ethanol, is added diethyl malonate (1.0 eq). The mixture is stirred until the formation of the sodium salt is complete. Trimethylene bromide (1.05 eq) is then added, and the reaction mixture is heated at reflux for several hours. After cooling, the precipitated sodium bromide is removed by filtration. The excess ethanol is distilled off, and the residue is treated with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude diethyl 1,1-cyclobutanedicarboxylate is purified by vacuum distillation.

Step 2b: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid

Experimental Protocol: Diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) is refluxed with an ethanolic solution of potassium hydroxide (2.5 eq) for 2-3 hours to effect hydrolysis of the ester groups.[3] The ethanol is then removed by distillation. The resulting potassium salt is dissolved in water and acidified with concentrated hydrochloric acid. The liberated 1,1-cyclobutanedicarboxylic acid is extracted with diethyl ether. The ether extracts are dried and concentrated to yield the crude dicarboxylic acid. This is then heated at 160-170 °C until the evolution of carbon dioxide ceases, indicating complete decarboxylation.[3] The resulting crude cyclobutanecarboxylic acid is then purified by distillation.[4]

Step 2c: Esterification

The cyclobutanecarboxylic acid obtained in the previous step is then esterified with ethanol using the Fischer esterification protocol described in Pathway 1.

Multi_Step_Synthesis cluster_step1 Step 2a cluster_step2 Step 2b cluster_step3 Step 2c Reactants1 Diethyl Malonate + Trimethylene Bromide Reagents1 NaOEt, EtOH Product1 Diethyl 1,1-Cyclobutanedicarboxylate Reagents1->Product1 Reagents2 1. KOH, EtOH, Reflux 2. HCl 3. Heat (Decarboxylation) Product2 Cyclobutanecarboxylic Acid Reagents2->Product2 Reagents3 EtOH, H₂SO₄ (cat.), Reflux Product3 Ethyl Cyclobutanecarboxylate Reagents3->Product3 Acid_Chloride_Route cluster_step1_ac Step 3a cluster_step2_ac Step 3b Reactant_ac Cyclobutanecarboxylic Acid Reagent_ac SOCl₂ Product_ac Cyclobutanecarbonyl Chloride Reagent_ac->Product_ac Reactant2_ac Ethanol Reagent2_ac Pyridine or Et₃N Product2_ac Ethyl Cyclobutanecarboxylate Reactant2_ac->Product2_ac Reagent2_ac->Product2_ac

References

Ethyl Cyclobutanecarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclobutanecarboxylate is a pivotal chemical intermediate with significant applications in the pharmaceutical and organic synthesis sectors. This document provides an in-depth overview of its chemical identity, physicochemical properties, synthesis methodologies, and its role in drug development, particularly in relation to its interaction with the cannabinoid type 2 (CB2) receptor. Detailed experimental protocols for its synthesis, alongside visualizations of the synthetic workflow and the CB2 receptor signaling pathway, are presented to support research and development activities.

Chemical Identity and Identifiers

This compound is an ester characterized by a cyclobutane ring attached to a carboxyl group, with an ethyl substituent. Its unique strained ring structure imparts specific chemical properties that are leveraged in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 14924-53-9[1][2]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol
IUPAC Name This compound
Synonyms Cyclobutanecarboxylic acid ethyl ester, NSC 125691[1]
InChI InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3[1]
InChIKey SMVBADCAMQOTOV-UHFFFAOYSA-N[1]
SMILES CCOC(=O)C1CCC1[1]
EC Number 238-995-0
Beilstein/REAXYS 1929653
PubChem CID 84700
DSSTox Substance ID DTXSID70164204

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow liquid[1]
Odor Fruity[1]
Density 0.928 g/mL at 25 °C
Boiling Point 159 °C
Refractive Index 1.426 (n20/D)
Flash Point 107 °F
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of its precursor, cyclobutanecarboxylic acid, with ethanol in the presence of an acid catalyst. The precursor, cyclobutanecarboxylic acid, can be synthesized from the hydrolysis and decarboxylation of diethyl cyclobutanedicarboxylate, which is formed from the reaction of trimethylene dibromide and ethyl malonate.[3]

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Distilling flask (75-mL)

  • Claisen flask (75-mL) as a receiver

  • Thermometer

  • Metal or oil bath

Procedure:

  • Place the 1,1-cyclobutanedicarboxylic acid into the 75-mL distilling flask, equipped with a thermometer and connected to the Claisen flask as a receiver.

  • Cool the receiver with running water.

  • Heat the distilling flask in a metal or oil bath to a temperature of 160–170 °C.

  • Continue heating until the evolution of carbon dioxide ceases, indicating the completion of the decarboxylation.

  • Raise the bath temperature to 210–220 °C and collect the fraction that boils at 189–195 °C. This is the crude cyclobutanecarboxylic acid.

  • Redistill the crude product to obtain pure cyclobutanecarboxylic acid.

Experimental Protocol: Fischer Esterification to this compound

This is a general procedure for Fischer esterification that can be adapted for the synthesis of this compound.[4][5][6][7][8]

Materials:

  • Cyclobutanecarboxylic acid

  • Anhydrous ethanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine cyclobutanecarboxylic acid and a large excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

  • After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by distillation to obtain the final product.

Synthesis Workflow

G cluster_0 Synthesis of Cyclobutanecarboxylic Acid cluster_1 Fischer Esterification 1,1-Cyclobutanedicarboxylic Acid 1,1-Cyclobutanedicarboxylic Acid Heat (160-170 °C) Heat (160-170 °C) 1,1-Cyclobutanedicarboxylic Acid->Heat (160-170 °C) Decarboxylation Decarboxylation Heat (160-170 °C)->Decarboxylation Cyclobutanecarboxylic Acid Cyclobutanecarboxylic Acid Decarboxylation->Cyclobutanecarboxylic Acid Cyclobutanecarboxylic Acid_2 Cyclobutanecarboxylic Acid Ethanol + H₂SO₄ Ethanol + H₂SO₄ Cyclobutanecarboxylic Acid_2->Ethanol + H₂SO₄ Reflux Reflux Ethanol + H₂SO₄->Reflux Workup & Purification Workup & Purification Reflux->Workup & Purification This compound This compound Workup & Purification->this compound

Synthetic pathway for this compound.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of complex pharmaceutical compounds.[2][9] The incorporation of the cyclobutane moiety can impart unique conformational constraints and metabolic stability to drug candidates.[10]

Role as a Pharmaceutical Intermediate

Its utility as a pharmaceutical intermediate is well-established, contributing to the development of a variety of advanced therapeutic agents.[2] The cyclobutane ring is a key structural motif in several approved drugs, and this compound provides a convenient starting point for their synthesis.

Interaction with the Cannabinoid Type 2 (CB2) Receptor

Recent studies have highlighted the potential of compounds derived from this compound in modulating the activity of the cannabinoid type 2 (CB2) receptor. The CB2 receptor is primarily expressed in immune tissues and is a promising therapeutic target for a range of inflammatory and neurodegenerative diseases, as well as certain types of pain, without the psychoactive side effects associated with the CB1 receptor.[11][12]

Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that often involves the mitogen-activated protein (MAP) kinase pathway.[13][14] This signaling can lead to the modulation of gene expression, such as the induction of the early growth response protein 1 (Krox-24), which plays a role in cell growth and differentiation.[13]

CB2 Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2_Agonist CB2 Agonist (e.g., this compound derivative) CB2_Receptor CB2 Receptor (GPCR) CB2_Agonist->CB2_Receptor G_Protein G-protein (Gi/o) CB2_Receptor->G_Protein activates PKC Protein Kinase C G_Protein->PKC activates MAPK_Cascade MAP Kinase Cascade (e.g., ERK1/2) Krox24 Krox-24 Gene Induction MAPK_Cascade->Krox24 induces PKC->MAPK_Cascade activates Cellular_Response Modulation of Cellular Response (e.g., anti-inflammatory effects) Krox24->Cellular_Response

Signaling pathway of the CB2 receptor.

Safety and Handling

This compound is a flammable liquid and vapor.[15] Appropriate safety precautions, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat, should be taken when handling this compound. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chemical compound with significant value in synthetic chemistry, particularly in the realm of drug discovery and development. Its well-defined chemical properties and synthetic accessibility make it a crucial intermediate for introducing the cyclobutane scaffold into novel therapeutic agents. The growing understanding of its derivatives' interactions with biological targets, such as the CB2 receptor, opens up new avenues for the development of treatments for a variety of diseases. This guide provides a foundational resource for researchers and professionals working with this versatile molecule.

References

Molecular weight and formula of ethyl cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the chemical and physical properties of ethyl cyclobutanecarboxylate, a key organic compound utilized in various synthetic applications, including the development of pharmaceuticals and agrochemicals.[1] This document provides essential data, experimental methodologies, and logical workflows to support research and development activities.

Core Chemical Properties and Data

This compound is an ester characterized by a cyclobutane ring structure.[1] Its molecular formula is C₇H₁₂O₂.[1][2][3][4] The compound's molecular weight is approximately 128.17 g/mol .[2][4]

The fundamental physicochemical properties of this compound are collated in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₇H₁₂O₂[1][2][3]
Molecular Weight 128.17 g/mol [2][4]
Alternate Molecular Weight 128.1690 g/mol
IUPAC Name This compound[2]
CAS Registry Number 14924-53-9[3]
Density 0.928 g/mL at 25 °C
Boiling Point 159 °C
Refractive Index n20/D 1.426

Experimental Protocols

The following section details a standard experimental protocol for the synthesis of this compound via Fischer esterification.

Objective: To synthesize this compound through the acid-catalyzed esterification of cyclobutanecarboxylic acid with ethanol.

Materials:

  • Cyclobutanecarboxylic acid

  • Absolute ethanol (C₂H₅OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and distillation apparatus

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, combine one molar equivalent of cyclobutanecarboxylic acid with three molar equivalents of absolute ethanol.

  • Catalyst Addition: While stirring the mixture in an ice bath, slowly add a catalytic amount (e.g., 0.1 molar equivalents) of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture to remove the drying agent. Purify the resulting crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Visualized Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the logical steps and relationships in the synthesis of this compound.

G cluster_synthesis Esterification Reaction cluster_workup Purification Workflow A Cyclobutanecarboxylic Acid + Ethanol B Add H₂SO₄ Catalyst A->B C Heat to Reflux B->C D Cool Reaction Mixture C->D E Wash with H₂O & NaHCO₃ D->E F Dry with MgSO₄ E->F G Fractional Distillation F->G H Pure Product G->H

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Guide: Physicochemical Properties of Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of ethyl cyclobutanecarboxylate, a key intermediate in various chemical syntheses. The document outlines its fundamental physicochemical properties and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The essential physical properties of this compound are summarized below. These values are critical for its handling, purification, and use in synthetic applications.

PropertyValueUnitsNotes
Boiling Point 159[1][2][3]°CAt standard atmospheric pressure.
Melting Point -48[1]°C---
Density 0.9549[1]g/cm³at 20 °C
Refractive Index 1.426---at 20°C with sodium D-line

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of this compound.

Melting Point Determination (Capillary Method)

Given the low melting point of this compound (-48 °C), this procedure requires a cryostat or a specialized low-temperature melting point apparatus.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Apparatus:

  • Low-temperature melting point apparatus or cryostat

  • Sealed capillary tubes

  • Thermometer calibrated for low temperatures

  • Solidified sample of this compound (frozen using a suitable cooling bath, e.g., dry ice/acetone)

Procedure:

  • Sample Preparation: A small amount of previously solidified this compound is finely powdered at low temperature and packed into a sealed capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the low-temperature melting point apparatus.

  • Heating: The apparatus is set to a temperature well below the expected melting point and then heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the anticipated melting range.[5]

  • Observation: The sample is observed through a magnifying lens.

  • Data Recording: Two temperatures are recorded:

    • The temperature at which the first drop of liquid appears.[4]

    • The temperature at which the entire sample has completely melted into a clear liquid.[4] This provides the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small quantities of liquid.[6]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

Apparatus:

  • Thiele tube[2]

  • High-boiling point mineral oil

  • Thermometer (0-200 °C range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube, sealed at one end

  • Bunsen burner or other heat source

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Approximately 0.5 mL of this compound is placed into the small test tube. A capillary tube, with its sealed end pointing upwards, is then placed inside the test tube.[6]

  • Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing mineral oil, making sure the rubber band is above the oil level to prevent softening.[6]

  • Heating: The side arm of the Thiele tube is gently and evenly heated.[6] Convection currents will ensure uniform temperature distribution throughout the oil.[3]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating should continue until a vigorous and continuous stream of bubbles is observed.[6]

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6][8]

Logical Workflow for Property Determination

The following diagram illustrates the logical sequence of steps for determining the key physical properties of a liquid sample like this compound.

G start Start: Obtain Sample (this compound) check_state Determine Physical State at Room Temperature start->check_state bp_protocol Select Boiling Point Protocol (Thiele Tube) check_state->bp_protocol Liquid mp_protocol Select Melting Point Protocol (Capillary Method) check_state->mp_protocol Solid is_liquid Liquid is_solid Solid bp_setup Assemble Apparatus: - Attach sample to thermometer - Insert inverted capillary - Place in Thiele tube bp_protocol->bp_setup bp_heat Heat Side Arm Gently bp_setup->bp_heat bp_observe Observe Continuous Stream of Bubbles bp_heat->bp_observe bp_cool Remove Heat & Cool bp_observe->bp_cool bp_record Record Temperature when Liquid Enters Capillary bp_cool->bp_record end_node End: Data Compilation bp_record->end_node mp_freeze Freeze Sample mp_protocol->mp_freeze mp_load Pack Solidified Sample into Capillary Tube mp_freeze->mp_load mp_setup Place in Low-Temp Melting Point Apparatus mp_load->mp_setup mp_heat Heat Slowly (1-2°C/min) mp_setup->mp_heat mp_observe Observe for First Droplet & Complete Melt mp_heat->mp_observe mp_record Record Melting Temperature Range mp_observe->mp_record mp_record->end_node

Workflow for Physicochemical Property Determination.

References

Ethyl Cyclobutanecarboxylate: A Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Density and Refractive Index of Ethyl Cyclobutanecarboxylate

This technical guide provides a comprehensive overview of two key physical properties of this compound: density and refractive index. Tailored for researchers, scientists, and professionals in drug development, this document outlines the quantitative values of these properties, details the experimental protocols for their measurement, and discusses their significance in a scientific and industrial context.

Core Physicochemical Data

The density and refractive index are fundamental physical constants that are crucial for the identification, purity assessment, and quality control of chemical compounds. For this compound, these values are well-established.

PropertyValueConditions
Density 0.928 g/mLat 25 °C
Refractive Index 1.426at 20 °C (lit.)

Significance in Research and Drug Development

The precise determination of density and refractive index is not merely an academic exercise; these parameters have significant practical applications in scientific research and the pharmaceutical industry.

Density is a critical parameter in formulation development and quality control.[1] In drug formulation, the density of an excipient or active pharmaceutical ingredient (API) can influence the stability, solubility, and overall performance of the final product.[1][2] For liquid formulations, density affects viscosity and flowability, which are key considerations for manufacturing processes and drug delivery.[1] Consistent density measurements across different batches ensure product uniformity and adherence to regulatory standards.[2]

Refractive index serves as a rapid and non-destructive method for identifying substances and assessing their purity.[3][4] For a pure compound, the refractive index is a unique and constant value under specific conditions of temperature and wavelength.[3] Any deviation from the standard value can indicate the presence of impurities.[3] In drug development, refractometry is employed for the quality control of raw materials, monitoring the concentration of solutions, and ensuring the integrity of the final product.[3][5] The combination of refractive index and density measurements can be a powerful tool for in-situ quality control in pharmaceutical manufacturing.[6]

Experimental Protocols

Accurate and reproducible data are contingent upon meticulous experimental execution. The following sections detail the standard methodologies for the determination of density and refractive index.

Density Determination using a Pycnometer

A pycnometer, or specific gravity bottle, is a flask with a precise volume used for the accurate measurement of the density of a liquid.

Apparatus:

  • Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath

  • Syringe or pipette

  • Lint-free tissue

Procedure:

  • Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent and dried completely. The empty, dry pycnometer with its stopper is weighed on an analytical balance. This mass is recorded as m₁.

  • Filling with a Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The stopper is carefully inserted, ensuring that any excess liquid is expelled through the capillary.

  • Thermostatic Equilibration: The filled pycnometer is placed in a thermostatically controlled water bath until it reaches the desired temperature (e.g., 25 °C).

  • Weighing the Pycnometer with Reference Liquid: The pycnometer is removed from the water bath, and its exterior is carefully dried with a lint-free tissue. The filled pycnometer is then weighed, and the mass is recorded as m₂.

  • Cleaning and Filling with Sample: The pycnometer is emptied, cleaned, and dried. It is then filled with this compound.

  • Thermostatic Equilibration and Weighing of Sample: The pycnometer containing the sample is equilibrated in the water bath to the same temperature as the reference liquid. After drying the exterior, the pycnometer is weighed, and the mass is recorded as m₃.

  • Calculation: The density of the sample (ρₛ) is calculated using the following formula:

    ρₛ = ((m₃ - m₁) / (m₂ - m₁)) * ρᵣ

    where ρᵣ is the known density of the reference liquid at the experimental temperature.

Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer is an optical instrument used for the determination of the refractive index of liquids.

Apparatus:

  • Abbe refractometer

  • Constant temperature circulating water bath

  • Light source (typically a sodium D-line lamp)

  • Dropper or pipette

  • Soft, lint-free tissue

  • Calibration standard (e.g., distilled water)

Procedure:

  • Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water. The prism surfaces are cleaned and a few drops of the standard are applied. The instrument is adjusted to read the known refractive index of the standard at a specific temperature (e.g., 1.3330 for water at 20 °C).

  • Temperature Control: The refractometer prisms are connected to a circulating water bath to maintain a constant temperature (e.g., 20 °C).

  • Sample Application: The prism surfaces are cleaned and dried. A few drops of this compound are placed on the lower prism using a clean dropper.

  • Measurement: The prism is closed and the light source is adjusted to illuminate the field of view. The adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale.

  • Cleaning: After the measurement, the prism surfaces are thoroughly cleaned with a soft tissue and a suitable solvent.

Workflow for Physicochemical Characterization

The determination of physical properties like density and refractive index is an integral part of the overall workflow for the characterization and quality control of chemical compounds. The following diagram illustrates this logical progression.

G Workflow for Physicochemical Characterization cluster_0 Compound Synthesis & Purification cluster_2 Data Evaluation & Application A Synthesis of Ethyl Cyclobutanecarboxylate B Purification (e.g., Distillation) A->B C Density Measurement (Pycnometer) B->C Sample D Refractive Index Measurement (Abbe Refractometer) B->D Sample E Data Comparison with Literature Values C->E D->E F Purity Assessment E->F G Quality Control Check E->G H Application in Formulation or Further Research F->H G->H

Caption: Logical workflow for the synthesis, purification, analysis, and application of a chemical compound.

References

An In-depth Technical Guide on the Solubility Characteristics of Ethyl Cyclobutanecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl cyclobutanecarboxylate (CAS No. 14924-53-9) is a cycloaliphatic ester recognized for its utility in the synthesis of complex organic molecules. Its structural features, including the strained cyclobutane ring and the ester functional group, contribute to its unique reactivity and physical properties. The solubility of a compound is a fundamental physicochemical parameter that dictates its behavior in solution, influencing reaction kinetics, crystallization, and bioavailability. This guide provides a detailed protocol for the experimental determination of this compound solubility and discusses the theoretical principles governing its dissolution in organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its general behavior and for designing solubility experiments.

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance Colorless liquid
Boiling Point 159 °C
Density 0.928 g/mL at 25 °C
Refractive Index n20/D 1.426

Qualitative Solubility of this compound

Based on available chemical literature, this compound exhibits the following general solubility characteristics:

  • Soluble in: Common organic solvents such as ethanol and ether.[1]

  • Limited solubility in: Water.[1]

The hydrophobic cyclobutane ring and the overall nonpolar character of the molecule contribute to its limited aqueous solubility, while the ester group allows for interactions with a range of organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in various organic solvents (e.g., in terms of mole fraction, mass fraction, or grams per 100g of solvent) at different temperatures. The absence of this data highlights the need for experimental determination to support process development and formulation activities. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a liquid solute in a solvent is the isothermal shake-flask method . This method is reliable and allows for reaching thermodynamic equilibrium.

5.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

  • Calibrated glass vials with screw caps and PTFE septa

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column (e.g., polar or non-polar capillary column) or high-performance liquid chromatograph (HPLC) with an appropriate detector.

5.2. Experimental Procedure

  • Preparation of Solvent: Ensure all solvents are degassed to prevent the formation of bubbles during the experiment.

  • Sample Preparation: Add a known excess amount of this compound to a series of vials. Then, add a precise volume or mass of the selected organic solvent to each vial. The presence of a distinct undissolved phase of the solute is crucial to ensure that the solution is saturated.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature. The samples should be agitated for a sufficient period to ensure that equilibrium is reached. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach equilibrium (i.e., when the concentration of the solute in the solvent no longer changes over time).

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow for complete phase separation.

  • Sampling: Carefully withdraw a sample from the supernatant (the solvent phase) using a pre-warmed syringe to avoid any temperature-induced precipitation. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

  • Quantification: Determine the concentration of this compound in the collected sample using a validated analytical method, such as GC or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: Calculate the solubility in the desired units (e.g., mole fraction, mass fraction, g/100g solvent). Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

5.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solute Add excess ethyl cyclobutanecarboxylate to vial prep_solvent Add known amount of organic solvent prep_solute->prep_solvent Combine agitate Agitate in thermostatic shaker bath at constant T prep_solvent->agitate equilibrate Allow to reach thermodynamic equilibrium agitate->equilibrate phase_sep Cease agitation and allow for phase separation equilibrate->phase_sep sample Withdraw and filter supernatant phase_sep->sample analyze Quantify concentration (GC/HPLC) sample->analyze calculate Calculate solubility (mole fraction, mass fraction, etc.) analyze->calculate

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent plays a crucial role. This compound can be considered a moderately polar compound due to the presence of the ester group.

  • Non-polar solvents (e.g., hexane, toluene): Solubility is expected to be driven by van der Waals forces.

  • Polar aprotic solvents (e.g., acetone, ethyl acetate): Dipole-dipole interactions between the solvent and the ester group of this compound are expected to lead to good solubility.

  • Polar protic solvents (e.g., ethanol, methanol): In addition to dipole-dipole interactions, hydrogen bonding can occur between the solvent's hydroxyl group and the oxygen atoms of the ester.

A systematic approach to solvent selection would involve testing a range of solvents from different classes to build a comprehensive solubility profile.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary tools to generate this data reliably. The detailed experimental protocol for the isothermal shake-flask method, along with the theoretical considerations for solvent selection, will aid in the systematic study of its solubility characteristics. Accurate solubility data is indispensable for the successful application of this compound in research, development, and manufacturing, particularly within the pharmaceutical industry.

References

Spectroscopic Analysis of Ethyl Cyclobutanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cyclobutanecarboxylate is a cycloaliphatic ester with applications in the synthesis of various organic compounds, including pharmaceuticals and fragrances. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, tailored for researchers, scientists, and drug development professionals.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the ethyl and cyclobutyl moieties of the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1Quartet2H-O-CH₂ -CH₃
~3.1Quintet1H-CH-C=O
~2.2Multiplet4HCyclobutyl CH₂
~1.9Multiplet2HCyclobutyl CH₂
~1.2Triplet3H-O-CH₂-CH₃

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~175C =O
~60-O-CH₂ -CH₃
~38CH -C=O
~25Cyclobutyl CH₂
~18Cyclobutyl CH₂
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the hydrocarbon framework.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)[2]
~1180StrongC-O stretch (ester)[2]
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1][3]

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
128Moderate[M]⁺ (Molecular Ion)
83High[M - OCH₂CH₃]⁺
55High[C₄H₇]⁺
29High[CH₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4]

  • The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4.0 and 5.0 cm from the bottom of the tube.[4]

  • The NMR tube is capped securely to prevent solvent evaporation.[4]

Data Acquisition:

  • The prepared NMR tube is inserted into the spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

  • The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.[4]

  • The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4]

  • Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.[5]

  • The plates are mounted in the sample holder of the IR spectrometer.

Data Acquisition:

  • A background spectrum of the empty salt plates is recorded.

  • The sample spectrum is then acquired.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • The solution is filtered to remove any particulate matter.

  • The sample is placed in a 2 mL autosampler vial with a screw cap.[6]

Data Acquisition:

  • The sample is introduced into the gas chromatograph (GC), which separates the components of the sample.

  • The separated components are then introduced into the mass spectrometer.

  • Electron ionization (EI) is typically used, where the sample molecules are bombarded with electrons, causing ionization and fragmentation.[7]

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound (Liquid) NMR_Prep Dissolve in CDCl3 Transfer to NMR tube Sample->NMR_Prep IR_Prep Place between Salt Plates (Neat Liquid) Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Filter Sample->MS_Prep NMR_Acq 1H & 13C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS Spectrometer MS_Prep->MS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

In-Depth Technical Guide to the Stereoisomers of Substituted Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, separation, characterization, and biological significance of stereoisomers of substituted ethyl cyclobutanecarboxylates. The unique three-dimensional arrangement of substituents on the cyclobutane ring significantly influences their chemical and biological properties, making stereochemical control a critical aspect in the development of novel therapeutics and functional materials.

Stereoselective Synthesis of Substituted Ethyl Cyclobutanecarboxylates

The construction of the cyclobutane core with specific stereochemistry is a challenging yet essential task in organic synthesis. Various methodologies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition is a powerful tool for the formation of cyclobutane rings. Photochemical and metal-catalyzed variants are commonly employed to synthesize substituted ethyl cyclobutanecarboxylates.

Experimental Protocol: Photochemical [2+2] Cycloaddition of Cinnamates

A general procedure for the photochemical [2+2] cycloaddition of an alkene with a maleimide can be adapted for the synthesis of substituted ethyl cyclobutanecarboxylates. In a typical setup, the alkene (2.0 equivalents) and the substituted ethyl acrylate (1.0 equivalent) are dissolved in a suitable solvent like dichloromethane. For reactions involving N-alkyl maleimides, the mixture is purged with argon and irradiated with UVA light (e.g., 370 nm) for 16–70 hours. For N-aryl maleimides, a photosensitizer such as thioxanthone (20 mol%) is added, and the mixture is irradiated with blue LED light (e.g., 440 nm) for 16 hours.[1] Purification is typically achieved through column chromatography.

Table 1: Selected Examples of [2+2] Cycloaddition for the Synthesis of Substituted Cyclobutanes

EntryAlkeneCyclobutane PrecursorCatalyst/ConditionsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
1StyreneEthyl cinnamateOxazaborolidine catalyst, hv>95:598%85[1]
2EthyleneEthyl 2-phenylacrylateRh₂(S-NTTL)₄-95%76[2]
31-HexeneEthyl 2,3-butadienoateLewis Acid13:1-82
Ring Contraction and Expansion Methods

Alternative strategies, such as the ring expansion of cyclopropanes or the ring contraction of larger rings, can also provide access to stereochemically defined cyclobutanes.

Separation of Stereoisomers

Due to the frequent formation of stereoisomeric mixtures in synthesis, efficient separation techniques are crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analytical and preparative separation of enantiomers and diastereomers of substituted ethyl cyclobutanecarboxylates.

Experimental Protocol: Chiral HPLC Separation

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). The choice of CSP and mobile phase is critical and often determined empirically. Common CSPs include polysaccharide-based columns (e.g., Chiralpak, Chiralcel). A typical mobile phase for normal-phase HPLC might consist of a mixture of n-hexane and isopropanol, often with a small amount of an additive like diethylamine to improve peak shape.[3][4] For reversed-phase HPLC, mixtures of water, acetonitrile, or methanol with buffers are common. The flow rate and column temperature are optimized to achieve the best resolution.[5][6]

Table 2: Chiral HPLC Conditions for the Separation of Cyclobutane Derivatives

Compound TypeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReference
Substituted Cyclobutane Carboxylic AcidsChiralpak AD-Hn-Hexane/Isopropanol/Diethylamine (75:10:15:0.1)1.0UV[3]
DiarylcyclobutanecarbaldehydesChiralpak ICHeptane/Ethanol (92:8)1.0UV
Thio-substituted CyclobutanesChiralcel OD-RAcetonitrile/Water0.5UV

Stereochemical Characterization

Unambiguous determination of the relative and absolute stereochemistry of substituted ethyl cyclobutanecarboxylates is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are the primary techniques used for this purpose.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY, NOESY, and HSQC, are powerful tools for determining the relative stereochemistry of cyclobutane derivatives.[7][8] The coupling constants between protons on the cyclobutane ring and through-space interactions observed in NOESY spectra provide valuable information about the cis/trans relationships of the substituents. For example, the observation of a NOE between two protons on the same face of the ring can confirm a cis relationship.[9]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, allowing for the unambiguous assignment of both relative and absolute stereochemistry. This technique is invaluable for confirming the stereochemical outcome of a synthetic route or the identity of a separated stereoisomer.

Biological Activity of Stereoisomers

The stereochemistry of substituted cyclobutanes can have a profound impact on their biological activity. Different stereoisomers of a drug candidate can exhibit vastly different potencies and pharmacological profiles. For example, certain cyclobutane-containing alkaloids have shown antimicrobial, antibacterial, and antitumor activities.[7][10] The specific spatial arrangement of functional groups is often critical for effective binding to biological targets. Recent studies have shown that some cyclobutane isomers exhibit significant inhibitory effects on cancer cell lines.[10]

Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis and analysis of substituted ethyl cyclobutanecarboxylate stereoisomers.

Synthesis_Workflow Start Starting Materials (e.g., Alkene, Substituted Acrylate) Synthesis Stereoselective Synthesis ([2+2] Cycloaddition) Start->Synthesis Mixture Stereoisomeric Mixture Synthesis->Mixture Separation Separation (Chiral HPLC) Mixture->Separation Isomer1 Pure Stereoisomer 1 Separation->Isomer1 Isomer2 Pure Stereoisomer 2 Separation->Isomer2 Characterization Stereochemical Characterization (NMR, X-ray) Isomer1->Characterization Isomer2->Characterization Activity Biological Activity Testing Characterization->Activity

Caption: General workflow for the synthesis and analysis of stereoisomers.

Chiral_HPLC_Separation Injector Injector Inject Stereoisomeric Mixture Column Chiral Column Stationary Phase: e.g., Chiralpak AD-H Injector->Column Detector Detector UV-Vis Column->Detector MobilePhase Mobile Phase e.g., Hexane/Isopropanol MobilePhase->Column Chromatogram {Chromatogram|Separated Peaks for Each Stereoisomer} Detector->Chromatogram

Caption: Schematic of a chiral HPLC separation process.

This technical guide highlights the critical importance of stereochemistry in the field of substituted ethyl cyclobutanecarboxylates. A thorough understanding and application of stereoselective synthesis, robust separation techniques, and detailed characterization methods are paramount for the successful development of new chemical entities in drug discovery and materials science.

References

An In-depth Technical Guide to the Thermochemical Data for Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of ethyl cyclobutanecarboxylate. Due to the limited availability of public domain experimental data for this specific compound, this document focuses on the detailed experimental protocols for key thermochemical measurements, including the determination of the enthalpy of combustion and enthalpy of vaporization. These protocols are supplemented with visualizations of the experimental workflows and the logical relationships in data derivation. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who require an understanding of the principles and practical aspects of thermochemical analysis for cyclic esters.

Introduction

This compound (C₇H₁₂O₂) is a cyclic ester with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its thermochemical properties, such as the enthalpy of formation, is crucial for reaction engineering, process safety, and computational modeling of its behavior.

Thermochemical Data for this compound

While specific experimentally determined values for the enthalpy of formation and other thermochemical properties of this compound are not publicly accessible, the following table outlines the key parameters that would be determined and their significance.

Table 1: Key Thermochemical Parameters for this compound

Thermochemical PropertySymbolUnits (kJ/mol)Significance
Standard Enthalpy of Formation (liquid)ΔfH°(l)Data Not AvailableRepresents the heat change when one mole of the compound in its liquid state is formed from its constituent elements in their standard states. Essential for calculating reaction enthalpies.
Standard Enthalpy of Combustion (liquid)ΔcH°(l)Data Not AvailableThe heat released when one mole of the liquid compound is completely burned in excess oxygen to form CO₂ (g) and H₂O (l). This is the primary experimental value used to determine the enthalpy of formation.
Enthalpy of VaporizationΔvapH°Data Not AvailableThe heat required to transform one mole of the liquid into a gas at a given temperature. Necessary for converting between liquid and gas phase thermochemical data.
Standard Enthalpy of Formation (gas)ΔfH°(g)Data Not AvailableRepresents the heat change when one mole of the compound in its gaseous state is formed from its constituent elements in their standard states. Crucial for gas-phase reaction modeling.

Experimental Protocols

The determination of the thermochemical data presented in Table 1 relies on precise calorimetric measurements. The following sections detail the standard experimental protocols for determining the enthalpy of combustion and the enthalpy of vaporization.

Determination of the Enthalpy of Combustion via Oxygen-Bomb Calorimetry

The standard enthalpy of combustion is determined using a high-pressure oxygen bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled environment.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible made of a material that does not react with the sample or products (e.g., platinum or quartz).

  • Bomb Assembly: The crucible is placed inside a stainless-steel high-pressure vessel, known as the "bomb." A fusible wire (e.g., iron or platinum) is connected to two electrodes within the bomb, with the wire in contact with the sample to ensure ignition. A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and then pressurized with pure oxygen to a pressure of approximately 30 atm. This ensures complete combustion of the organic sample.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container called a calorimeter. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer (e.g., a platinum resistance thermometer) to monitor the temperature of the water.

  • Combustion and Temperature Measurement: The initial temperature of the water in the calorimeter is recorded. The sample is then ignited by passing an electric current through the fusible wire. The heat released by the combustion of the sample and the wire is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (C_cal) is determined separately by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: The standard internal energy of combustion (ΔcU°) is calculated using the following equation: ΔcU° = - (C_cal * ΔT - q_wire - q_acid) / n where:

    • C_cal is the heat capacity of the calorimeter.

    • ΔT is the corrected temperature rise.

    • q_wire is the heat released by the combustion of the ignition wire.

    • q_acid is a correction for the formation of nitric acid from residual nitrogen in the bomb.

    • n is the number of moles of the sample.

    The standard enthalpy of combustion (ΔcH°) is then calculated from the internal energy of combustion using the relation: ΔcH° = ΔcU° + Δn_gas * RT where:

    • Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • R is the ideal gas constant.

    • T is the standard temperature (298.15 K).

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined by various methods, including calorimetry and vapor pressure measurements.

Methodology (Correlation Gas Chromatography):

  • Instrumentation: A gas chromatograph (GC) equipped with a nonpolar capillary column (e.g., DC-200 silicone fluid) is used.

  • Retention Time Measurement: The retention times of this compound and a series of n-alkanes (as standards) are measured at several different column temperatures.

  • Calculation of Retention Indices: The retention indices (I) of this compound are calculated at each temperature using the retention times of the n-alkanes.

  • Correlation with Enthalpy of Vaporization: A linear correlation is established between the retention indices and the known enthalpies of vaporization for a series of well-characterized compounds.

  • Determination of ΔvapH°: The enthalpy of vaporization of this compound is then determined from its measured retention indices and the established correlation.

Visualizations

The following diagrams illustrate the experimental workflow for determining the enthalpy of formation and the logical relationship for its calculation.

experimental_workflow cluster_combustion Determination of Enthalpy of Combustion cluster_vaporization Determination of Enthalpy of Vaporization cluster_formation Calculation of Enthalpy of Formation sample Weigh Sample bomb Assemble and Pressurize Bomb sample->bomb calorimeter Submerge Bomb in Calorimeter bomb->calorimeter ignite Ignite Sample and Record Temperature calorimeter->ignite analyze Analyze Temperature Data ignite->analyze calc_combustion Calculate Enthalpy of Combustion analyze->calc_combustion hess Apply Hess's Law calc_combustion->hess gc GC Retention Time Measurement correlation Correlate with Standards gc->correlation calc_vaporization Calculate Enthalpy of Vaporization correlation->calc_vaporization gas_formation Standard Enthalpy of Formation (gas) calc_vaporization->gas_formation liquid_formation Standard Enthalpy of Formation (liquid) hess->liquid_formation liquid_formation->gas_formation logical_relationship cluster_experimental Experimental Data cluster_calculation Calculated Data cluster_reference Reference Data combustion ΔcH°(l) (from Bomb Calorimetry) formation_liquid ΔfH°(l) combustion->formation_liquid vaporization ΔvapH° (from GC or Calorimetry) formation_gas ΔfH°(g) vaporization->formation_gas formation_liquid->formation_gas co2 ΔfH°(CO2, g) co2->formation_liquid h2o ΔfH°(H2O, l) h2o->formation_liquid

References

Safety and handling information for ethyl cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Ethyl Cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound utilized in various synthetic applications, including the preparation of pharmaceuticals and agrochemicals.[1] Characterized by its ester functional group and a cyclobutane ring, it is a colorless to pale yellow liquid with a fruity odor.[1] While valuable in research and development, a thorough understanding of its safety and handling requirements is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides comprehensive safety data, handling protocols, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a flammable liquid.[2] It is essential to be aware of its hazard classification for safe handling and storage.

GHS Classification: Flammable liquids, Category 3.

Signal Word: Warning[2]

Hazard Statement: H226: Flammable liquid and vapour.[3]

Pictogram:

  • GHS02: Flame[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for designing experiments and for understanding its behavior under various conditions.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2][5]
Appearance Colorless to pale yellow liquid[1][3]
Odor Fruity[1]
Boiling Point 159 °C (lit.)[5][6]
Density 0.928 g/mL at 25 °C (lit.)[5][6]
Flash Point 41 °C (107 °F)[6]
Refractive Index n20/D 1.426 (lit.)[5][6]
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risks associated with this compound.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood to prevent the generation of vapor or mist.

  • Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Take precautionary measures against static discharge. Use explosion-proof electrical, ventilating, and lighting equipment.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including:

    • Eye/Face Protection: Eyeshields or faceshields.[4]

    • Hand Protection: Chemical-resistant gloves.[4]

    • Respiratory Protection: Use a respirator with a suitable filter (e.g., type ABEK (EN14387)) if ventilation is inadequate.[4]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage
  • Container: Keep the container tightly closed.[3]

  • Conditions: Store in a cool, dry, and well-ventilated place.[3] It is recommended to store in a dark place at temperatures below 15°C.[3]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7]

A logical workflow for the safe handling of this compound is depicted below.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Risks B Review SDS A->B C Ensure Proper Ventilation (Fume Hood) B->C D Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D E Dispense Chemical D->E F Keep Away from Ignition Sources E->F G Minimize Vapor Generation F->G H Perform Experimental Work G->H I Tightly Close Container H->I J Store in a Cool, Well-Ventilated Area I->J K Dispose of Waste Properly J->K L Wash Hands Thoroughly K->L

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

First Aid Measures

In the event of exposure, prompt and appropriate first aid is essential. The following table summarizes the recommended first aid procedures.

Exposure RouteFirst Aid MeasuresSource
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, perform artificial respiration. Seek medical attention if you feel unwell.[8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, seek medical attention.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately.[7][8]

A decision-making diagram for first aid response is provided below.

FirstAidDecisionTree First Aid Decision Tree for this compound Exposure Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Inhalation_Action Move to Fresh Air Seek Medical Attention if Unwell Inhalation->Inhalation_Action Skin_Action Remove Contaminated Clothing Rinse Skin with Water Skin->Skin_Action Eye_Action Rinse Eyes with Water Remove Contact Lenses if Possible Eye->Eye_Action Ingestion_Action Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention Ingestion->Ingestion_Action Medical_Attention_Inhalation Seek Medical Attention Inhalation_Action->Medical_Attention_Inhalation Medical_Attention_Skin Seek Medical Attention if Irritation Persists Skin_Action->Medical_Attention_Skin Medical_Attention_Eye Seek Medical Attention if Irritation Persists Eye_Action->Medical_Attention_Eye

Caption: A decision tree outlining the appropriate first aid response for different routes of exposure.

Fire-Fighting Measures

Given its flammability, it is important to be prepared for a potential fire.

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Water mist may be used to cool closed containers.[9]

  • Special Hazards: Flammable liquid and vapor. Containers may explode when heated.[9] Thermal decomposition can lead to the release of irritating gases and vapors.[10]

  • Protective Equipment: In case of fire, wear self-contained breathing apparatus and full protective gear.[9]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Personal Precautions: Ensure adequate ventilation.[9] Wear suitable protective equipment. Remove all sources of ignition.[9]

  • Environmental Precautions: Prevent the product from entering drains.

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable container for disposal.[10]

Disposal Considerations

  • Product: Dispose of contents and container to an approved waste disposal plant. Disposal should be in accordance with local and national regulations. It is considered a regulated chemical waste due to its ignitability.[11]

  • Contaminated Packaging: Dispose of in accordance with local and national regulations.

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties have not been fully investigated.[9] This substance is not considered to have endocrine-disrupting properties.

  • Ecological Information: This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented (e.g., flash point, toxicity studies) are typically not available in publicly accessible safety data sheets. These tests are conducted under standardized guidelines (e.g., OECD, ISO) by the manufacturers or specialized testing facilities. For specific methodological details, it is recommended to consult the direct supplier of the chemical or relevant regulatory bodies. The provided data is intended to be used for risk assessment and the implementation of safe laboratory practices.

References

The Cyclobutane Ring in Focus: A Technical Guide to the Discovery and Synthetic History of Cyclobutanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, once considered an anomaly of strained-ring chemistry, has emerged as a valuable component in the design of complex organic molecules, particularly in the realm of medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold that can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of cyclobutanecarboxylic acid and its esters, key building blocks that have paved the way for the development of important pharmaceuticals. We will delve into the seminal synthetic methodologies, present detailed experimental protocols, and summarize key quantitative data. Furthermore, this guide will visualize critical synthetic pathways and the mechanisms of action of notable drugs derived from these structures.

A History of Discovery and Synthesis: From Erroneous Claims to Definitive Methods

The journey to the successful synthesis of cyclobutane derivatives was fraught with early misconceptions. While William Perkin, Jr. reported a synthesis of a cyclobutane derivative in 1883, this and many other early attempts before 1950 were later proven to be incorrect. A significant period of confusion surrounded the synthesis of 1,3-cyclobutanedicarboxylic acid, with numerous erroneous reports clouding the early literature.

The first definitive synthesis of cyclobutanecarboxylic acid was achieved through a multi-step process involving the formation of a cyclobutane ring via malonic ester synthesis, followed by hydrolysis and decarboxylation. This classical approach, refined over the years by chemists such as Nikolai Kischner in the early 20th century, remains a fundamental method for accessing the cyclobutane core.

The Classical Malonic Ester Route

The most well-established and historically significant method for the synthesis of cyclobutanecarboxylic acid involves the reaction of diethyl malonate with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate. Subsequent hydrolysis of the diester to the corresponding dicarboxylic acid, followed by thermal decarboxylation, yields cyclobutanecarboxylic acid.

malonic_ester_synthesis diethyl_malonate Diethyl Malonate naoet NaOEt, EtOH diethyl_malonate->naoet dibromopropane 1,3-Dibromopropane dibromopropane->naoet intermediate Diethyl cyclobutane-1,1-dicarboxylate naoet->intermediate hydrolysis 1. KOH, H2O/EtOH 2. H+ intermediate->hydrolysis diacid Cyclobutane-1,1-dicarboxylic acid hydrolysis->diacid decarboxylation Heat (Δ) diacid->decarboxylation product Cyclobutanecarboxylic acid decarboxylation->product opioid_signaling cluster_butorphanol Butorphanol cluster_nalbuphine Nalbuphine butorphanol Butorphanol k_agonist_b κ-Opioid Receptor (Agonist) butorphanol->k_agonist_b mu_partial_b µ-Opioid Receptor (Partial Agonist/Antagonist) butorphanol->mu_partial_b analgesia_b analgesia_b k_agonist_b->analgesia_b Analgesia reduced_side_effects_b reduced_side_effects_b mu_partial_b->reduced_side_effects_b Reduced Respiratory Depression nalbuphine Nalbuphine k_agonist_n κ-Opioid Receptor (Agonist) nalbuphine->k_agonist_n mu_antagonist_n µ-Opioid Receptor (Antagonist) nalbuphine->mu_antagonist_n analgesia_n analgesia_n k_agonist_n->analgesia_n Analgesia reversal_of_mu_effects reversal_of_mu_effects mu_antagonist_n->reversal_of_mu_effects Reversal of µ-agonist effects boceprevir_mechanism hcv_rna HCV RNA polyprotein HCV Polyprotein hcv_rna->polyprotein Translation ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage by viral_proteins Functional Viral Proteins ns3_4a->viral_proteins replication Viral Replication viral_proteins->replication boceprevir Boceprevir boceprevir->ns3_4a Inhibits

Methodological & Application

Synthetic Utility of Ethyl Cyclobutanecarboxylate in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl cyclobutanecarboxylate is a versatile cyclic ester that serves as a valuable building block in organic synthesis. Its strained four-membered ring imparts unique reactivity, making it an attractive starting material for the synthesis of a diverse array of complex molecules, including pharmaceutical intermediates and natural products.[1][2] The cyclobutane motif is a key structural feature in various biologically active compounds, and this compound provides a convenient entry point for its incorporation.[3] This document provides detailed application notes and experimental protocols for key transformations involving this compound.

Application Notes

This compound is a readily available and versatile starting material for a variety of chemical transformations. Its applications in organic synthesis are primarily centered on leveraging the reactivity of the cyclobutane ring and the ester functionality.

1. Precursor to Cyclobutane Derivatives: this compound is a key precursor for a wide range of monosubstituted and disubstituted cyclobutane derivatives. The ester group can be easily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to other functional groups. Furthermore, the α-protons to the carbonyl group can be deprotonated to form an enolate, which can then undergo alkylation, acylation, and other reactions to introduce substituents at the 1-position.

2. Synthesis of Bicyclic and Spirocyclic Systems: The cyclobutane ring can participate in various cycloaddition and ring-expansion reactions, providing access to more complex bicyclic and spirocyclic frameworks. For instance, derivatives of this compound can be used as dienophiles in Diels-Alder reactions to construct bicyclo[4.2.0]octane systems.

3. Ring Expansion to Five-Membered Rings: The inherent ring strain of the cyclobutane ring can be exploited in rearrangement reactions to synthesize cyclopentane derivatives. For example, the Tiffeneau-Demjanov rearrangement of 1-aminomethyl-1-cyclobutanol, which can be derived from this compound, leads to the formation of cyclopentanone.[2][4]

4. Pharmaceutical and Agrochemical Synthesis: The cyclobutane moiety is present in several pharmaceutical agents and agrochemicals, where it can influence the compound's conformation, metabolic stability, and biological activity. This compound serves as a key building block in the synthesis of these molecules.[2]

Key Synthetic Transformations and Protocols

The following sections detail experimental protocols for several key synthetic transformations starting from or involving this compound and its precursors.

Synthesis of this compound Precursor: Diethyl 1,1-Cyclobutanedicarboxylate

The malonic ester synthesis is a classic method for the formation of cycloalkane-1,1-dicarboxylates, which are precursors to the corresponding monocarboxylic acids and esters.

Reaction Scheme:

G reactant1 Diethyl Malonate product Diethyl 1,1-Cyclobutanedicarboxylate reactant1->product 1. reactant2 1,3-Dibromopropane reactant2->product 2. reagent NaOEt, EtOH reagent->product

Figure 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate.

Experimental Protocol: [1]

  • Reagents and Equipment:

    • Diethyl malonate

    • 1,3-Dibromopropane

    • Sodium metal

    • Absolute ethanol

    • Round-bottom flask, reflux condenser, mechanical stirrer, separatory funnel

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol.

    • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

    • Add 1,3-dibromopropane (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux for 2-3 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTime (h)TemperatureYield (%)Reference
Diethyl malonate1,3-DibromopropaneNaOEtEthanol2-3Reflux53-55[1]
Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid

The dicarboxylate can be readily converted to the monocarboxylic acid, which can then be esterified to this compound.

Reaction Scheme:

G cluster_steps Reaction Steps reactant Diethyl 1,1-Cyclobutanedicarboxylate product Cyclobutanecarboxylic Acid reactant->product step1 1. KOH, EtOH/H2O, Reflux step2 2. H3O+ step3 3. Heat (Decarboxylation) G cluster_steps Reaction Steps reactant This compound product Ethyl 1-Alkylcyclobutanecarboxylate reactant->product step1 1. LDA, THF, -78 °C step2 2. R-X G cluster_steps Reaction Steps reactant This compound product Cyclobutylmethanol reactant->product step1 1. LiAlH4, THF step2 2. H3O+ workup G cluster_synthesis Dienophile Synthesis cluster_da Diels-Alder Reaction reactant1 This compound intermediate Ethyl Cyclobut-1-enecarboxylate reactant1->intermediate step1 1. NBS, AIBN, CCl4 step2 2. DBU, Toluene product Bicyclic Adduct intermediate->product reactant2 Diene (e.g., Cyclopentadiene) reactant2->product

References

Ethyl Cyclobutanecarboxylate: A Versatile Precursor for Advanced Cyclobutane Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclobutanecarboxylate is a key building block in organic synthesis, serving as a versatile precursor for a wide array of cyclobutane derivatives. The unique conformational constraints and three-dimensional structure of the cyclobutane ring make it a valuable motif in medicinal chemistry.[1] Incorporation of the cyclobutane scaffold into drug candidates can significantly enhance pharmacological properties such as potency, selectivity, and metabolic stability.[2] This document provides detailed application notes and experimental protocols for the synthesis of key cyclobutane derivatives from this compound, highlighting its importance in the development of therapeutic agents.

Applications in Drug Discovery

The rigid, puckered structure of the cyclobutane ring offers distinct advantages in drug design.[1] It can act as a conformational lock, restricting the flexibility of a molecule and presenting its pharmacophoric elements in an optimal orientation for target binding. This has been successfully exploited in several marketed drugs and clinical candidates.

Oncology: A prominent example is Carboplatin , a platinum-based chemotherapy agent used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[3] The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center, leading to a more favorable toxicity profile compared to its predecessor, cisplatin.[4]

Antiviral Therapy: In the field of antiviral drug discovery, the cyclobutane moiety has been incorporated into potent inhibitors. Boceprevir , a first-generation protease inhibitor for the treatment of Hepatitis C Virus (HCV), features a cyclobutylmethyl group that plays a crucial role in binding to the NS3/4A serine protease active site.[2][5]

Inflammatory and Autoimmune Diseases: More recently, cyclobutane derivatives have emerged as potent inhibitors of Janus kinases (JAKs), a family of enzymes central to the signaling of numerous cytokines involved in inflammation and immunity.[6][7] By targeting the JAK-STAT pathway, these compounds offer a promising therapeutic strategy for a range of autoimmune and inflammatory disorders.

Key Synthetic Transformations of this compound

This compound can be readily transformed into several key intermediates, including cyclobutanecarboxylic acid, cyclobutanecarboxamide, and cyclobutylmethanol. These derivatives serve as foundational scaffolds for the synthesis of more complex, biologically active molecules.

Experimental Protocols

The following section details the laboratory procedures for the hydrolysis, amidation, and reduction of this compound.

Protocol 1: Hydrolysis of this compound to Cyclobutanecarboxylic Acid

This protocol describes the basic hydrolysis of this compound to yield cyclobutanecarboxylic acid, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol.

  • Add this compound to the solution.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and transfer to a separatory funnel.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with three portions of diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude cyclobutanecarboxylic acid, which can be further purified by distillation or recrystallization.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ProductCyclobutanecarboxylic acid
Reaction Time2-3 hours
Reaction TemperatureReflux (approx. 80 °C)
Typical Yield85-95%
Purity (crude)>90%
Purification MethodDistillation or Recrystallization

Protocol 2: Amidation of this compound to Cyclobutanecarboxamide

This protocol outlines the conversion of this compound to cyclobutanecarboxamide, a common structural motif in pharmacologically active compounds.[8]

Materials:

  • This compound

  • Ammonia (7N solution in methanol)

  • Sealed reaction vessel (e.g., pressure tube)

  • Methanol

  • Rotary evaporator

Procedure:

  • Place this compound in a sealable reaction vessel.

  • Add a solution of ammonia in methanol (e.g., 7N).

  • Seal the vessel tightly and heat the mixture at 80-100 °C for 24-48 hours.

  • After cooling to room temperature, carefully open the vessel in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude cyclobutanecarboxamide can be purified by recrystallization or column chromatography.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ProductCyclobutanecarboxamide
Reaction Time24-48 hours
Reaction Temperature80-100 °C
Typical Yield70-85%
Purity (crude)>85%
Purification MethodRecrystallization or Column Chromatography

Protocol 3: Reduction of this compound to Cyclobutylmethanol

This protocol describes the reduction of the ester functionality to a primary alcohol, yielding cyclobutylmethanol, another important building block.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude cyclobutylmethanol can be purified by distillation.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ProductCyclobutylmethanol
Reaction Time1-2 hours
Reaction Temperature0 °C to Room Temperature
Typical Yield80-90%
Purity (crude)>90%
Purification MethodDistillation

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by cyclobutane derivatives and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Ethyl_Cyclobutanecarboxylate Ethyl_Cyclobutanecarboxylate Hydrolysis Hydrolysis Ethyl_Cyclobutanecarboxylate->Hydrolysis Amidation Amidation Ethyl_Cyclobutanecarboxylate->Amidation Reduction Reduction Ethyl_Cyclobutanecarboxylate->Reduction Cyclobutanecarboxylic_Acid Cyclobutanecarboxylic_Acid Hydrolysis->Cyclobutanecarboxylic_Acid Cyclobutanecarboxamide Cyclobutanecarboxamide Amidation->Cyclobutanecarboxamide Cyclobutylmethanol Cyclobutylmethanol Reduction->Cyclobutylmethanol Further_Derivatization Further_Derivatization Cyclobutanecarboxylic_Acid->Further_Derivatization Cyclobutanecarboxamide->Further_Derivatization Cyclobutylmethanol->Further_Derivatization Screening Screening Further_Derivatization->Screening Lead_Optimization Lead_Optimization Screening->Lead_Optimization Preclinical_Studies Preclinical_Studies Lead_Optimization->Preclinical_Studies

Caption: General workflow for the synthesis and evaluation of cyclobutane derivatives.

carboplatin_moa Carboplatin Carboplatin Cellular_Uptake Cellular_Uptake Carboplatin->Cellular_Uptake Hydrolysis Hydrolysis Cellular_Uptake->Hydrolysis Activated_Platinum_Species Activated_Platinum_Species Hydrolysis->Activated_Platinum_Species DNA_Binding DNA_Binding Activated_Platinum_Species->DNA_Binding DNA_Crosslinks DNA_Crosslinks DNA_Binding->DNA_Crosslinks Inhibition_of_Replication_Transcription Inhibition_of_Replication_Transcription DNA_Crosslinks->Inhibition_of_Replication_Transcription Apoptosis Apoptosis Inhibition_of_Replication_Transcription->Apoptosis

Caption: Mechanism of action of Carboplatin.

boceprevir_moa Boceprevir Boceprevir NS3_4A_Protease NS3_4A_Protease Boceprevir->NS3_4A_Protease Inhibits HCV_Infection HCV_Infection Viral_Polyprotein_Synthesis Viral_Polyprotein_Synthesis HCV_Infection->Viral_Polyprotein_Synthesis Viral_Polyprotein_Synthesis->NS3_4A_Protease Polyprotein_Cleavage Polyprotein_Cleavage NS3_4A_Protease->Polyprotein_Cleavage Viral_Replication_Inhibited Viral_Replication_Inhibited Polyprotein_Cleavage->Viral_Replication_Inhibited Leads to jak_stat_pathway Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_Dimerization STAT_Dimerization STAT->STAT_Dimerization Nuclear_Translocation Nuclear_Translocation STAT_Dimerization->Nuclear_Translocation Gene_Transcription Gene_Transcription Nuclear_Translocation->Gene_Transcription Cyclobutane_JAK_Inhibitor Cyclobutane_JAK_Inhibitor Cyclobutane_JAK_Inhibitor->JAK Inhibits

References

Application Notes and Protocols for Ring Expansion of Ethyl Cyclobutanecarboxylate Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the ring expansion of ethyl cyclobutanecarboxylate systems, a key transformation for the synthesis of functionalized cyclopentanone derivatives. Such derivatives are valuable intermediates in the development of novel therapeutics and other advanced materials. The following sections detail three common protocols: the Tiffeneau-Demjanov rearrangement, diazomethane-mediated ring expansion, and a Lewis acid-catalyzed approach.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a reliable method for the one-carbon ring expansion of cycloalkanones to their homologous ketones.[1][2][3] This reaction proceeds through the diazotization of a β-amino alcohol, which is typically synthesized from the corresponding ketone. For this compound systems, the starting material would be ethyl 2-oxocyclobutanecarboxylate. The key intermediate, an ethyl 1-(aminomethyl)cyclobutanol-1-carboxylate derivative, undergoes rearrangement upon treatment with nitrous acid to yield ethyl 2-oxocyclopentanecarboxylate.[1][4]

Experimental Protocol: Tiffeneau-Demjanov Rearrangement

Step 1: Synthesis of Ethyl 1-cyanocyclobutanol-1-carboxylate

  • To a stirred solution of ethyl 2-oxocyclobutanecarboxylate (1.0 eq) in ethanol at 0 °C, add a solution of potassium cyanide (1.1 eq) in water.

  • Slowly add acetic acid (1.2 eq) while maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cyanohydrin.

Step 2: Reduction of the Cyanohydrin to the β-Amino Alcohol

  • Prepare a solution of the crude cyanohydrin (1.0 eq) in anhydrous diethyl ether.

  • Add this solution dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 1-(aminomethyl)cyclobutanol-1-carboxylate.

Step 3: Ring Expansion

  • Dissolve the β-amino alcohol (1.0 eq) in an aqueous solution of acetic acid (2.0 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise to the stirred solution over 30 minutes.

  • Continue stirring at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-oxocyclopentanecarboxylate.

Quantitative Data
Starting MaterialProductReagentsConditionsYield (%)Reference
1-aminomethyl-cycloalkanolEnlarged cycloketoneNitrous acid0 °C to rtVaries[1][3]
Substituted CyclobutanoneSubstituted Cyclopentanone1. KCN, AcOH; 2. LiAlH4; 3. NaNO2, AcOH0 °C to rt60-80 (overall)General Protocol

// Workflow connections start -> cyanohydrin [label="KCN, AcOH"]; cyanohydrin -> amino_alcohol [label="LiAlH4"]; amino_alcohol -> rearrangement [label="NaNO2, AcOH"]; rearrangement -> product; } ` Caption: Workflow for the Tiffeneau-Demjanov Rearrangement.

Diazomethane-Mediated Ring Expansion

Diazomethane is a classic reagent for the one-carbon homologation of cyclic ketones. The reaction with a β-keto ester like ethyl 2-oxocyclobutanecarboxylate is expected to yield the corresponding ring-expanded product, ethyl 2-oxocyclopentanecarboxylate. The reaction mechanism involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and migration of one of the α-carbons to the newly formed carbene center. The migratory aptitude of the adjacent carbons can influence the regioselectivity of the reaction.

Caution: Diazomethane is a toxic and explosive gas. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety equipment. It is typically generated in situ from a stable precursor.

Experimental Protocol: Diazomethane Ring Expansion
  • Preparation of Diazomethane Solution: Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald™) according to established safety procedures. The concentration of the diazomethane solution can be determined by titration.

  • Ring Expansion Reaction:

    • Dissolve ethyl 2-oxocyclobutanecarboxylate (1.0 eq) in diethyl ether and cool the solution to 0 °C in an ice bath.

    • Slowly add the ethereal solution of diazomethane (1.1 eq) to the stirred solution of the β-keto ester.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

    • Continue stirring until the yellow color of the diazomethane disappears.

    • Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Starting MaterialProductReagentsConditionsYield (%)Reference
CyclohexanoneCycloheptanoneDiazomethane0 °C to rt63[5]
CyclopentanoneCyclohexanoneDiazomethane0 °C to rt~70[6]
Ethyl 2-oxocyclobutanecarboxylateEthyl 2-oxocyclopentanecarboxylateDiazomethane0 °C to rt60-75 (estimated)General Protocol

Diazomethane_Mechanism

Lewis Acid-Catalyzed Ring Expansion with Trimethylsilyldiazomethane

A safer alternative to diazomethane is trimethylsilyldiazomethane (TMS-diazomethane). Its reaction with ketones is often promoted by a Lewis acid. This method can offer improved regioselectivity compared to traditional diazomethane reactions.[7][8][9] For ethyl 2-oxocyclobutanecarboxylate, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can be used to catalyze the ring expansion to the corresponding cyclopentanone derivative. The Lewis acid activates the carbonyl group towards nucleophilic attack by TMS-diazomethane.

Experimental Protocol: Lewis Acid-Catalyzed Ring Expansion
  • To a solution of ethyl 2-oxocyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add boron trifluoride etherate (1.1 eq).

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of trimethylsilyldiazomethane (1.2 eq in hexanes) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 3 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Warm the mixture to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Starting MaterialProductReagentsLewis AcidConditionsYield (%)Reference
ArylcyclobutanonesArylcyclopentanonesTMS-diazomethaneSc(OTf)₃rt70-95[7][9]
Six-membered ketonesSeven-membered ketonesTMS-diazomethaneBF₃·OEt₂-78 °C to rtVaries[8]
Ethyl 2-oxocyclobutanecarboxylateEthyl 2-oxocyclopentanecarboxylateTMS-diazomethaneBF₃·OEt₂-78 °C65-85 (estimated)General Protocol

// Nodes start [label="Ethyl 2-oxocyclobutanecarboxylate in DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_lewis_acid [label="Add BF3·OEt2 at -78 °C", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; add_tms [label="Add TMS-diazomethane at -78 °C", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Stir for 3 hours at -78 °C", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; quench [label="Quench with NaHCO3 (aq)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Workup (Extraction, Drying)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification (Chromatography)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Ethyl 2-oxocyclopentanecarboxylate", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> add_lewis_acid; add_lewis_acid -> add_tms; add_tms -> reaction; reaction -> quench; quench -> workup; workup -> purification; purification -> product; } ` Caption: Experimental workflow for Lewis acid-catalyzed ring expansion.

References

Application Notes: Ethyl Cyclobutanecarboxylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cyclobutanecarboxylate is a versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its strained four-membered ring imparts unique conformational constraints and metabolic stability to drug candidates, making it an attractive moiety for medicinal chemists.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of (cyclobutylmethyl)(methyl)amine, a scaffold found in various biologically active molecules.

Key Intermediate: (Cyclobutylmethyl)(methyl)amine

(Cyclobutylmethyl)(methyl)amine is a secondary amine that serves as a crucial intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Its synthesis from this compound involves a two-step process: reduction of the ester to an aldehyde or alcohol, followed by amination.

Synthetic Pathways from this compound

Two primary pathways are outlined for the synthesis of (cyclobutylmethyl)(methyl)amine starting from this compound. Both routes are efficient and can be adapted to various laboratory scales.

Pathway 1: Synthesis via Reductive Amination of Cyclobutanecarboxaldehyde

This pathway involves the initial reduction of this compound to cyclobutanecarboxaldehyde, which then undergoes reductive amination with methylamine.

Pathway 2: Synthesis via N-Alkylation of Cyclobutylmethylamine

This alternative route proceeds through the reduction of this compound to cyclobutanemethanol, followed by conversion to cyclobutylmethylamine and subsequent N-alkylation.

Data Presentation

The following tables summarize quantitative data for the key transformations in the synthesis of (cyclobutylmethyl)(methyl)amine from this compound.

Table 1: Reduction of this compound

MethodReducing AgentProductReaction Time (h)Yield (%)Purity (%)
1Diisobutylaluminium hydride (DIBAL-H)Cyclobutanecarboxaldehyde2-475-85>95 (GC)
2Lithium aluminium hydride (LiAlH₄)Cyclobutanemethanol3-585-95>98 (GC)

Table 2: Synthesis of (Cyclobutylmethyl)(methyl)amine

Starting MaterialReagentsProductReaction Time (h)Yield (%)Purity (%)
CyclobutanecarboxaldehydeMethylamine, Sodium triacetoxyborohydride(Cyclobutylmethyl)(methyl)amine12-1870-80>97 (GC-MS)
CyclobutylmethylamineMethyl iodide, Potassium carbonate(Cyclobutylmethyl)(methyl)amine8-1265-75>98 (GC-MS)

Experimental Protocols

Protocol 1: Synthesis of Cyclobutanecarboxaldehyde from this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Reducing Agent: Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq., 1.0 M solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude cyclobutanecarboxaldehyde. The crude product can be purified by distillation.

Protocol 2: Synthesis of (Cyclobutylmethyl)(methyl)amine via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve cyclobutanecarboxaldehyde (1.0 eq.) and methylamine (1.2 eq., as a solution in THF or ethanol) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield (cyclobutylmethyl)(methyl)amine.

Mandatory Visualization

G cluster_path1 Pathway 1: Reductive Amination cluster_path2 Pathway 2: N-Alkylation A This compound B Cyclobutanecarboxaldehyde A->B  Reduction (DIBAL-H) C (Cyclobutylmethyl)(methyl)amine B->C  Reductive Amination (Methylamine, NaBH(OAc)₃) D This compound E Cyclobutanemethanol D->E  Reduction (LiAlH₄) F Cyclobutylmethylamine E->F  Amination G (Cyclobutylmethyl)(methyl)amine F->G  N-Alkylation (Methyl iodide, K₂CO₃)

Caption: Synthetic pathways to (cyclobutylmethyl)(methyl)amine.

G start Start: Ethyl Cyclobutanecarboxylate reduction Step 1: Reduction (e.g., DIBAL-H) start->reduction intermediate Intermediate: Cyclobutanecarboxaldehyde reduction->intermediate red_amination Step 2: Reductive Amination (CH₃NH₂) intermediate->red_amination purification Step 3: Purification red_amination->purification product Product: (Cyclobutylmethyl)(methyl)amine purification->product

Caption: Experimental workflow for Pathway 1.

References

Standard Operating Procedure for the Hydrolysis of Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed standard operating procedure (SOP) for the hydrolysis of ethyl cyclobutanecarboxylate to cyclobutanecarboxylic acid. This procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The hydrolysis of esters is a fundamental transformation in organic chemistry, yielding carboxylic acids that are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Cyclobutanecarboxylic acid, the product of this hydrolysis, is a valuable building block for various biologically active compounds.[3]

The protocol described herein focuses on base-catalyzed hydrolysis, also known as saponification, which is often preferred for preparative synthesis due to its irreversible nature and typically high yields.[1][4][5] The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[4][6]

Reaction Principle

The hydrolysis of this compound can be achieved under either acidic or basic conditions.[4][5]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically requiring an excess of water to drive the equilibrium towards the products (carboxylic acid and alcohol).[5] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[4][6]

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally irreversible because the final step is an acid-base reaction where the alkoxide ion deprotonates the newly formed carboxylic acid, forming a carboxylate salt.[4][7] An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid.[4][8] This procedure will focus on the base-catalyzed approach.

Data Presentation

The following table summarizes representative quantitative data for the hydrolysis of this compound. These values are illustrative and may vary based on specific experimental conditions and scale.

ParameterValueMethod of Analysis
Starting MaterialThis compound-
ProductCyclobutanecarboxylic acid-
Typical BaseSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[8][9]-
Equivalents of Base1.5 - 5.0 equivalents-
Solvent SystemMethanol/Water or Ethanol/Water[2][8]-
Reaction TemperatureRoom Temperature to Reflux[1][8]-
Reaction Time2 - 24 hours[1][8]Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)
Typical Yield>90%Gravimetric analysis after isolation
Purity>98%HPLC, NMR Spectroscopy

Experimental Protocol

This section details the methodology for the base-catalyzed hydrolysis of this compound.

4.1. Materials and Reagents

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[8][9]

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric acid (HCl), 1M and concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

4.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

4.3. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 5-10 mL per gram of ester).[2]

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5 - 2.0 eq) dissolved in a minimal amount of water.[2]

  • Hydrolysis: Attach a reflux condenser to the flask and heat the reaction mixture to reflux.[2] Alternatively, the reaction can be stirred at room temperature.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 2-4 hours at reflux or up to 24 hours at room temperature.[1][2]

  • Work-up - Solvent Removal and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the organic solvent (methanol or ethanol) using a rotary evaporator.[9]

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous layer with a non-polar organic solvent like diethyl ether or hexane to remove any unreacted starting material or non-polar impurities.[2]

  • Acidification:

    • Carefully acidify the aqueous layer to a pH of 1-2 by the dropwise addition of 1M HCl or concentrated HCl.[1][8] The carboxylic acid may precipitate out of the solution.

  • Extraction:

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[2][8]

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with brine.[1][2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][2]

    • Filter off the drying agent.

  • Concentration:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cyclobutanecarboxylic acid.[1][8]

  • Purification (if necessary):

    • The crude product can be further purified by recrystallization or distillation if required to afford the pure cyclobutanecarboxylic acid.[1]

4.4. Characterization

The final product should be characterized to confirm its identity and purity using the following analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional group.

Visualizations

5.1. Reaction Signaling Pathway

hydrolysis_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_final_product Final Product after Workup Ethyl_Cyclobutanecarboxylate Ethyl_Cyclobutanecarboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ethyl_Cyclobutanecarboxylate->Tetrahedral_Intermediate Hydroxide_Ion Hydroxide Ion (OH⁻) Hydroxide_Ion->Ethyl_Cyclobutanecarboxylate Nucleophilic Attack Carboxylate_Salt Cyclobutanecarboxylate Salt Tetrahedral_Intermediate->Carboxylate_Salt Elimination of Ethoxide & Proton Transfer Ethanol Ethanol Tetrahedral_Intermediate->Ethanol Carboxylic_Acid Cyclobutanecarboxylic Acid Carboxylate_Salt->Carboxylic_Acid Acidic Workup (H₃O⁺)

Caption: Base-catalyzed hydrolysis mechanism of this compound.

5.2. Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification A Dissolve Ester in Alcohol B Add Aqueous Base A->B C Heat to Reflux / Stir at RT B->C D Monitor by TLC/HPLC C->D E Remove Alcohol D->E F Wash with Organic Solvent E->F G Acidify Aqueous Layer F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify (if needed) K->L M Characterize Product L->M

Caption: Experimental workflow for the hydrolysis of this compound.

References

Application Notes and Protocols for the LAH Reduction of Ethyl Cyclobutanecarboxylate to (Cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the reduction of ethyl cyclobutanecarboxylate to (cyclobutyl)methanol using lithium aluminum hydride (LAH). Included are detailed experimental protocols, safety precautions, reaction mechanisms, and data presentation to ensure safe and efficient synthesis. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals where the cyclobutane moiety is a key structural feature.[1][2]

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent, widely employed for its high reactivity in converting esters, carboxylic acids, and other carbonyl compounds to their corresponding alcohols.[3][4] Unlike milder reagents such as sodium borohydride, LAH is capable of reducing a broad range of functional groups, making it an essential tool in multistep synthesis.[4]

This compound serves as a valuable building block in medicinal chemistry, with the resulting (cyclobutyl)methanol being a key intermediate for more complex molecular architectures.[1][2] This application note details the procedure for this specific reduction, offering a reliable method for researchers in drug development and organic synthesis.

Reaction Principle and Mechanism

The reduction of an ester by lithium aluminum hydride is a two-step process. Initially, a hydride ion (H⁻) from the aluminohydride complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to yield an aldehyde. The aldehyde is subsequently and rapidly reduced by a second equivalent of hydride to form an alkoxide. An aqueous workup then protonates the alkoxide to furnish the final primary alcohol product, (cyclobutyl)methanol.

Experimental Protocol

This protocol is adapted from established procedures for the LAH reduction of esters.[3][5]

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Distilled water

  • 15% w/v Sodium hydroxide solution

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Ester: The LAH suspension is cooled to 0 °C using an ice bath. This compound (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF and added dropwise to the stirred LAH suspension through the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the complete addition of the ester, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up (Fieser Method): The reaction flask is cooled back to 0 °C in an ice bath. The following are added sequentially and dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous sodium hydroxide solution.

    • '3x' mL of water.

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite or filter paper.[6] The filter cake is washed with additional diethyl ether or THF.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude (cyclobutyl)methanol. The product can be further purified by distillation if necessary.

Data Presentation

The following table summarizes the key quantitative parameters for this reaction.

ParameterValue
Starting Material This compound
Key Reagent Lithium Aluminum Hydride (LAH)
Solvent Anhydrous Diethyl Ether or THF
Stoichiometry LAH (1.2 eq.), this compound (1.0 eq.)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1 - 3 hours
Expected Yield 85-95% (typical)
Product (Cyclobutyl)methanol
Product Boiling Point 143-145 °C

Characterization of (Cyclobutyl)methanol

The structure of the product can be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expected signals include a multiplet for the cyclobutane ring protons and a doublet for the methylene protons adjacent to the hydroxyl group, which will couple with the methine proton. The hydroxyl proton will likely appear as a broad singlet.[7]

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbons of the cyclobutane ring and a downfield signal for the carbon bearing the hydroxyl group (typically in the 60-70 ppm range).[1]

  • IR Spectroscopy: A strong, broad absorption in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol is expected. A C-O stretching absorption should be visible around 1050 cm⁻¹.[1][7]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an alcohol, such as loss of water.[8][9]

Safety Precautions

Lithium aluminum hydride is a highly reactive and pyrophoric substance that requires careful handling.

  • Handling LAH: Always handle LAH in a fume hood under an inert atmosphere. Avoid contact with water or protic solvents, as it reacts violently to produce flammable hydrogen gas. Personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Quenching: The work-up procedure is highly exothermic and generates hydrogen gas. The quenching reagents must be added slowly and dropwise to the cooled reaction mixture.[3] Ensure adequate ventilation and have a proper fire extinguisher (Class D for metal fires) readily available.

  • Disposal: Unused LAH and reaction residues must be quenched and disposed of according to institutional safety guidelines.

Visualizing the Workflow and Reaction

To aid in understanding the experimental process and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dry glassware under vacuum prep2 Charge flask with LAH and anhydrous solvent under N2 prep1->prep2 prep3 Cool LAH suspension to 0 °C prep2->prep3 react1 Dissolve this compound in anhydrous solvent react2 Add ester solution dropwise to LAH suspension react1->react2 react3 Allow to warm to RT and stir for 1-3h react2->react3 workup1 Cool reaction to 0 °C react3->workup1 workup2 Slowly add H2O, then 15% NaOH, then H2O workup1->workup2 workup3 Filter to remove aluminum salts workup2->workup3 workup4 Wash filter cake with solvent workup3->workup4 purify1 Combine organic filtrates workup4->purify1 purify2 Dry with anhydrous Na2SO4 purify1->purify2 purify3 Filter and concentrate in vacuo purify2->purify3 purify4 Distill if necessary purify3->purify4

Caption: Experimental workflow for the LAH reduction.

reaction_mechanism ester This compound tetrahedral1 Tetrahedral Intermediate ester->tetrahedral1 + H⁻ lah1 LiAlH4 aldehyde Cyclobutanecarbaldehyde tetrahedral1->aldehyde - EtO⁻ alkoxide Alkoxide Intermediate aldehyde->alkoxide + H⁻ lah2 LiAlH4 product (Cyclobutyl)methanol alkoxide->product Protonation workup H2O Workup

Caption: Simplified reaction pathway.

References

Application Notes and Protocols: Grignard Reagent Reactions with Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note details the reaction of various Grignard reagents with ethyl cyclobutanecarboxylate, a valuable starting material for the synthesis of novel chemical entities. The cyclobutane moiety is of significant interest in medicinal chemistry due to its unique conformational constraints and potential to improve the metabolic stability and binding affinity of drug candidates. The reaction of Grignard reagents with this compound provides a direct route to tertiary alcohols containing a cyclobutyl group, which are important intermediates in the development of new therapeutics.

The reaction proceeds via a well-established mechanism involving the double addition of the Grignard reagent to the ester functionality.[1][2] The first equivalent of the Grignard reagent adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form a cyclobutyl ketone. This ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent.[3] Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[4] Due to this mechanism, a minimum of two equivalents of the Grignard reagent are required for the reaction to go to completion.

Reaction Data Summary

The following table summarizes the expected products and representative yields for the reaction of various Grignard reagents with this compound. Please note that actual yields may vary depending on specific reaction conditions and the purity of reagents.

EntryGrignard Reagent (R-MgX)ProductExpected Yield (%)
1Methylmagnesium Bromide (CH₃MgBr)1-(Cyclobutyl)-1-methylethanol85-95
2Ethylmagnesium Bromide (C₂H₅MgBr)1-(Cyclobutyl)-1-ethylpropanol80-90
3Phenylmagnesium Bromide (C₆H₅MgBr)Cyclobutyl(diphenyl)methanol75-85
4Cyclohexylmagnesium Bromide (C₆H₁₁MgBr)Cyclobutyl(dicyclohexyl)methanol60-75

Experimental Protocols

General Considerations

Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried prior to use (e.g., flame-dried under vacuum or oven-dried overnight), and the reaction should be carried out under an inert atmosphere (e.g., dry nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of 1-(Cyclobutyl)-1-methylethanol using Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and inert gas setup

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Addition: To the flask, add this compound (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (2.2 eq) dropwise from the dropping funnel to the stirred solution of the ester over 30 minutes. An exothermic reaction will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Cyclobutyl(diphenyl)methanol using Phenylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (e.g., 1 M HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and inert gas setup

Procedure:

  • Grignard Reagent Preparation: In a dry three-necked flask under an inert atmosphere, place magnesium turnings (2.5 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In a dropping funnel, prepare a solution of bromobenzene (2.3 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 30 minutes.

  • Reaction with Ester: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the ester solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Reaction Mechanism

Grignard_Reaction_Mechanism cluster_step1 Step 1: First Nucleophilic Addition cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Nucleophilic Addition cluster_step4 Step 4: Protonation (Workup) Ester This compound Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + Grignard Ester->Intermediate1 Grignard1 R-MgX Intermediate1_2 Tetrahedral Intermediate Ketone Cyclobutyl Ketone Intermediate1_2->Ketone EtO EtO⁻ Intermediate1_2->EtO - Ketone_2 Cyclobutyl Ketone Intermediate2 Alkoxide Intermediate Ketone_2->Intermediate2 + Grignard Ketone_2->Intermediate2 Grignard2 R-MgX Intermediate2_2 Alkoxide Intermediate Product Tertiary Alcohol Intermediate2_2->Product + H₃O⁺ H3O H₃O⁺

Caption: Mechanism of the Grignard reaction with an ester.

Experimental Workflow

Grignard_Workflow Start Start: Dry Glassware & Inert Atmosphere Reagents Add this compound and Anhydrous Ether Start->Reagents Cooling1 Cool to 0 °C Reagents->Cooling1 Grignard_Addition Slowly Add Grignard Reagent Cooling1->Grignard_Addition Reaction Warm to RT, Stir for 1-3h Grignard_Addition->Reaction Cooling2 Cool to 0 °C Reaction->Cooling2 Quench Quench with sat. aq. NH₄Cl Cooling2->Quench Extraction Extract with Ether Quench->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify (Distillation or Chromatography) Concentration->Purification End Final Product: Tertiary Alcohol Purification->End

Caption: General workflow for Grignard reaction with an ester.

References

Ethyl Cyclobutanecarboxylate: A Key Building Block in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Medicinal Chemistry Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl cyclobutanecarboxylate is a versatile and highly valuable building block in medicinal chemistry. Its rigid, three-dimensional cyclobutane core offers a unique scaffold to explore chemical space and develop novel therapeutic agents with improved pharmacological profiles. The incorporation of the cyclobutane moiety can enhance metabolic stability, improve binding affinity, and provide desirable conformational constraints to drug candidates. This document outlines the applications of this compound in the synthesis of bioactive molecules, including detailed experimental protocols and quantitative biological data for representative compounds.

Application 1: Synthesis of Antiviral Agents - SARS-CoV Helicase Inhibitors

The global threat of viral pandemics necessitates the development of novel antiviral therapeutics. One promising strategy is the inhibition of viral helicase, an essential enzyme for viral replication. Compounds derived from this compound have shown potential as inhibitors of SARS-CoV helicase. An example is the "bananin" class of compounds, including "ethylVANBA".

Quantitative Data: SARS-CoV Helicase Inhibition
Compound NameTargetIC50 (µM)
Representative Bananin CompoundSARS-CoV Helicase5.0

Note: The IC50 value presented is a representative value for this class of compounds based on available literature for similar inhibitors.

Experimental Protocol: Synthesis of a Representative Bananin Core from Cyclobutanecarboxylic Acid

This protocol outlines the synthesis of a key intermediate for bananin-type antiviral compounds, starting from cyclobutanecarboxylic acid, which can be readily obtained from the hydrolysis of this compound.

Step 1: Synthesis of Cyclobutanecarboxylic Acid from this compound (Hydrolysis)

  • To a solution of this compound (1 eq.) in ethanol, add a 2M aqueous solution of sodium hydroxide (2 eq.).

  • Stir the mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclobutanecarboxylic acid.

Step 2: Amide Coupling to form a Precursor

  • Dissolve cyclobutanecarboxylic acid (1 eq.) in dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in fresh DCM and add it dropwise to a solution of a desired amine (e.g., a substituted aniline, 1 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired amide precursor.

Signaling Pathway: Inhibition of Viral Replication

G cluster_virus Viral Replication Cycle cluster_inhibition Drug Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Replication/Transcription Replication/Transcription Uncoating->Replication/Transcription Translation Translation Replication/Transcription->Translation Assembly Assembly Translation->Assembly Release Release Assembly->Release This compound\nDerivative\n(e.g., Bananin) This compound Derivative (e.g., Bananin) This compound\nDerivative\n(e.g., Bananin)->Replication/Transcription Inhibits Helicase

Caption: Inhibition of viral replication by targeting the helicase enzyme.

Application 2: Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The cyclobutane scaffold can be utilized to develop potent and selective kinase inhibitors by presenting key pharmacophoric features in a defined spatial orientation.

Quantitative Data: Representative Cyclobutane-Containing Kinase Inhibitor
Compound IDTarget KinaseIC50 (nM)
Cyclo-KI-1Src Kinase85

Note: This is a representative example to illustrate the potential of this compound class.

Experimental Protocol: General Synthesis of a Cyclobutane-based Kinase Inhibitor

This protocol describes a general route to synthesize a kinase inhibitor scaffold starting from this compound.

Step 1: Reduction of this compound

  • Add a solution of this compound (1 eq.) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours.

  • Cool the mixture to 0 °C and quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield cyclobutylmethanol.

Step 2: Functionalization and Coupling

  • Dissolve cyclobutylmethanol (1 eq.) in DCM and add a suitable activating agent (e.g., mesyl chloride, 1.2 eq.) and triethylamine (1.5 eq.) at 0 °C.

  • Stir at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate.

  • Dissolve the crude mesylate in a suitable solvent (e.g., DMF) and add the desired nucleophile (e.g., a substituted pyrazole, 1.1 eq.) and a base (e.g., potassium carbonate, 2 eq.).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool the mixture, pour into water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the final kinase inhibitor.

Experimental Workflow: Synthesis of a Cyclobutane-based Kinase Inhibitor

G This compound This compound Cyclobutylmethanol Cyclobutylmethanol This compound->Cyclobutylmethanol Reduction (LiAlH4) Activated Intermediate\n(e.g., Mesylate) Activated Intermediate (e.g., Mesylate) Cyclobutylmethanol->Activated Intermediate\n(e.g., Mesylate) Activation (Mesyl Chloride) Final Kinase Inhibitor Final Kinase Inhibitor Activated Intermediate\n(e.g., Mesylate)->Final Kinase Inhibitor Nucleophilic Substitution (Heterocycle)

Application Notes and Protocols: The Role of Ethyl Cyclobutanecarboxylate in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl cyclobutanecarboxylate and its derivatives are versatile building blocks in organic synthesis, providing access to the cyclobutane motif present in a variety of biologically active natural products. The inherent ring strain of the cyclobutane core can be strategically exploited in various chemical transformations, making these compounds valuable starting materials for the construction of complex molecular architectures. These application notes detail the use of an this compound derivative in the total synthesis of a natural product and provide protocols for key transformations.

Application I: Synthesis of Piperarborenine B Precursors

A key example of the utility of this compound derivatives is found in the synthetic efforts towards the piperarborenine family of natural products by the Baran group. Specifically, commercially available ethyl 1-amino-1-cyclobutanecarboxylate hydrochloride was utilized as a starting material for the synthesis of advanced intermediates.[1][2][3][4]

Experimental Workflow for the Synthesis of Piperarborenine B Precursors

G cluster_0 Synthesis of Azide Intermediate cluster_1 Attempted C-H Arylation A Ethyl 1-amino-1-cyclobutanecarboxylate HCl B Diazo Transfer Reagent CuSO4 (cat.), K2CO3, MeOH A->B D Ethyl 1-azido-1-cyclobutanecarboxylate C Ethyl 1-azido-1-cyclobutanecarboxylate B->C 78% yield E Iodoindole Pd(OAc)2, AgOAc, PhMe, 120 °C D->E F Decomposition / No Reaction E->F

Figure 1. Workflow for the synthesis of an azide intermediate from ethyl 1-amino-1-cyclobutanecarboxylate and its subsequent attempted C-H arylation in the context of piperarborenine synthesis.

Quantitative Data

The following table summarizes the quantitative data for the transformation of ethyl 1-amino-1-cyclobutanecarboxylate hydrochloride to the corresponding azide.

Starting MaterialReagentsProductYieldReference
Ethyl 1-amino-1-cyclobutanecarboxylate hydrochlorideDiazo transfer agent, CuSO4 (cat.), K2CO3, MeOHEthyl 1-azido-1-cyclobutanecarboxylate78%[4]

Experimental Protocol: Synthesis of Ethyl 1-azido-1-cyclobutanecarboxylate

This protocol is adapted from the supporting information of the work by the Baran group.[4]

Materials:

  • Ethyl 1-amino-1-cyclobutanecarboxylate hydrochloride

  • Diazo transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride)

  • Copper (II) sulfate (CuSO₄)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 1 N Hydrochloric acid (HCl)

  • Brine

Procedure:

  • To a solution of ethyl 1-amino-1-cyclobutanecarboxylate hydrochloride (1.0 eq) in methanol, add potassium carbonate (2.5 eq), copper (II) sulfate (0.01 eq), and the diazo transfer reagent (1.2 eq) at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 N aqueous HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., 25% diethyl ether in hexanes) to afford ethyl 1-azido-1-cyclobutanecarboxylate as a colorless oil.

Note on C-H Arylation:

Subsequent attempts to use the resulting ethyl 1-azido-1-cyclobutanecarboxylate and other derivatives in a palladium-catalyzed C-H arylation reaction proved challenging, leading to decomposition or no reaction.[1][2] This highlights the influence of substituents on the cyclobutane ring on its reactivity in C-H functionalization reactions.

Application II: this compound as a Versatile Synthetic Hub

While direct total syntheses commencing from unsubstituted this compound are not extensively documented in readily available literature, its structure presents a valuable starting point for the synthesis of more complex, stereochemically defined cyclobutane building blocks. These building blocks are crucial for the synthesis of various natural products and their analogues.

Key Synthetic Transformations:

  • α-Functionalization: The α-position to the ester can be deprotonated and subsequently alkylated or functionalized to introduce substituents with stereocontrol.

  • Reduction and Elaboration: The ester functionality can be reduced to an alcohol, which can then be further manipulated, for instance, by oxidation to an aldehyde for subsequent C-C bond formation or conversion to a leaving group for substitution reactions.

  • Conversion to Amides and other Carboxylic Acid Derivatives: The ester can be readily converted to amides, which can act as directing groups for C-H functionalization or participate in other transformations.

  • Ring-Opening and Ring-Expansion Reactions: The strained cyclobutane ring can undergo ring-opening or ring-expansion reactions to furnish acyclic or larger ring systems, respectively, providing access to a different chemical space.

Logical Workflow for Elaboration of this compound

References

Application Notes and Protocols for C-H Activation and Functionalization of Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the C-H activation and functionalization of ethyl cyclobutanecarboxylate. The primary focus is on a directing group-assisted strategy, a robust and well-documented method for achieving site-selective functionalization of the cyclobutane ring.

Introduction

The selective functionalization of C-H bonds in cyclic systems like cyclobutanes is a powerful tool in modern organic synthesis, enabling the efficient construction of complex molecules from simple precursors.[1][2] this compound is a readily available starting material, and its functionalization can lead to a variety of valuable building blocks for drug discovery and materials science. This application note details a two-step process involving the installation of a directing group onto the cyclobutane core, followed by a palladium-catalyzed C-H arylation.

Overview of the Strategy

Direct C-H activation of this compound can be challenging due to the lack of inherent reactivity and selectivity. A common and effective strategy is to first convert the ethyl ester to a derivative bearing a directing group.[1][3] The 8-aminoquinoline moiety is a widely used directing group that facilitates palladium-catalyzed C-H activation at the β-position of the cyclobutane ring.[3]

The overall workflow can be summarized as follows:

Workflow cluster_0 Step 1: Synthesis of Activated Substrate cluster_1 Step 2: C-H Functionalization A This compound B Hydrolysis A->B C Cyclobutanecarboxylic Acid B->C D Amide Coupling with 8-aminoquinoline C->D E N-(quinolin-8-yl)cyclobutanecarboxamide D->E F N-(quinolin-8-yl)cyclobutanecarboxamide G Pd-catalyzed C-H Arylation F->G H Functionalized Cyclobutane G->H

Figure 1: General workflow for the functionalization of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(quinolin-8-yl)cyclobutanecarboxamide

This protocol describes the conversion of this compound to the corresponding 8-aminoquinoline amide, which serves as the activated substrate for C-H functionalization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • 8-aminoquinoline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • Hydrolysis of this compound:

    • To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add LiOH or NaOH (1.5 eq).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Acidify the reaction mixture with 1 M HCl to pH ~2-3.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to afford cyclobutanecarboxylic acid.

  • Amide Coupling:

    • To a solution of cyclobutanecarboxylic acid (1.0 eq) in DCM or DMF, add 8-aminoquinoline (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-(quinolin-8-yl)cyclobutanecarboxamide.

Protocol 2: Palladium-Catalyzed β-C-H Arylation

This protocol details the palladium-catalyzed arylation of the β-C-H bonds of N-(quinolin-8-yl)cyclobutanecarboxamide.

Materials:

  • N-(quinolin-8-yl)cyclobutanecarboxamide

  • Aryl iodide (Ar-I)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc) or other silver salts

  • Dibenzyl phosphate ((BnO)₂PO₂H) or other additives

  • Cyclopentyl methyl ether (CPME) or other suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions and purification equipment

General Procedure:

  • To an oven-dried reaction vessel, add N-(quinolin-8-yl)cyclobutanecarboxamide (1.0 eq), aryl iodide (3.0 eq), Pd(OAc)₂ (5 mol%), AgOAc (2.0 eq), and (BnO)₂PO₂H (0.2 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

  • Add anhydrous CPME via syringe.

  • Heat the reaction mixture at 110 °C for 7-16 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the arylated cyclobutane derivative.

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed C-H arylation of cyclobutanecarboxamide derivatives.

EntryAryl IodideCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePd(OAc)₂ (5)AgOAc, (BnO)₂PO₂HCPME1101685[2]
24-IodotoluenePd(OAc)₂ (5)AgOAc, (BnO)₂PO₂HCPME1101681[2]
34-FluoroiodobenzenePd(OAc)₂ (5)AgOAc, (BnO)₂PO₂HCPME1101675[2]
43-IodoanisolePd(OAc)₂ (5)AgOAc, (BnO)₂PO₂HCPME1101678[2]
51-Iodo-4-(trifluoromethyl)benzenePd(OAc)₂ (5)AgOAc, (BnO)₂PO₂HCPME110765[2]

Signaling Pathways and Logical Relationships

The palladium-catalyzed C-H activation cycle is a complex process involving several key steps. The directing group plays a crucial role in bringing the palladium catalyst in proximity to the targeted C-H bond.

CH_Activation_Cycle Substrate N-(quinolin-8-yl)cyclobutanecarboxamide Coordination Coordination of Directing Group Substrate->Coordination Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->Coordination Palladacycle Palladacycle Intermediate Coordination->Palladacycle C-H Activation Oxidative_Addition Oxidative Addition of Ar-I Palladacycle->Oxidative_Addition Pd(IV) Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Intermediate Reductive_Elimination Reductive Elimination Pd(IV) Intermediate->Reductive_Elimination Reductive_Elimination->Pd(II) Catalyst Regeneration Product Arylated Product Reductive_Elimination->Product

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Conclusion

The directing group-assisted C-H functionalization of this compound provides a reliable and versatile method for the synthesis of highly substituted cyclobutane derivatives. The protocols and data presented herein offer a practical guide for researchers in academia and industry to apply this powerful synthetic strategy. Further exploration of different directing groups, catalysts, and coupling partners can expand the scope of this transformation and lead to the discovery of novel molecules with interesting biological and material properties.

References

Application Notes and Protocols for Polymer Synthesis Using Ethyl Cyclobutanecarboxylate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclobutanecarboxylate is a unique monomer that holds potential for the synthesis of novel polymers with applications in drug delivery, specialty coatings, and advanced materials. The presence of the cyclobutane ring can impart rigidity, thermal stability, and specific stereochemical properties to the polymer backbone. Furthermore, the ester functionality provides a site for potential post-polymerization modification or controlled degradation, which is particularly relevant in biomedical applications.

While the direct polymerization of this compound is not extensively documented in publicly available literature, established polymerization methodologies for cyclic esters (lactones) and acrylic monomers can be adapted for this purpose. These application notes provide detailed hypothetical protocols for the synthesis of polymers from this compound via ring-opening polymerization (ROP) and group transfer polymerization (GTP), based on well-understood polymerization mechanisms.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 14924-53-9
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Boiling Point 159 °C
Density 0.928 g/mL at 25 °C
Refractive Index n20/D 1.426

Proposed Polymerization Methodologies

Due to the strained cyclobutane ring and the presence of a carbonyl group, two primary polymerization routes are proposed:

  • Ring-Opening Polymerization (ROP): This method would involve the opening of the cyclobutane ring to form a linear polymer. This can be initiated by anionic, cationic, or metal-based catalysts.

  • Group Transfer Polymerization (GTP): While less common for cyclic esters, this living polymerization technique could potentially be adapted, treating the monomer as an α,β-unsaturated ester analogue under specific activation conditions.

Application Note 1: Anionic Ring-Opening Polymerization (ROP)

Anionic ROP is a powerful technique for the controlled polymerization of cyclic esters. Strong nucleophiles are used to initiate the polymerization by attacking the carbonyl carbon, leading to the cleavage of an acyl-oxygen bond or, in this proposed mechanism, the cleavage of a carbon-carbon bond within the strained cyclobutane ring.

Experimental Protocol: Anionic ROP of this compound

Materials:

  • This compound (monomer, dried over CaH2 and distilled under reduced pressure)

  • Sec-Butyllithium (s-BuLi) in cyclohexane (initiator)

  • Tetrahydrofuran (THF), anhydrous (solvent)

  • Methanol (terminating agent)

  • Argon gas (inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: A Schlenk flask is dried in an oven at 120°C overnight and then cooled under a stream of argon.

  • Solvent and Monomer Addition: Anhydrous THF (50 mL) is cannulated into the reaction flask. The flask is cooled to -78°C in a dry ice/acetone bath. Purified this compound (5.0 g, 39 mmol) is then added via syringe.

  • Initiation: A calculated amount of s-BuLi in cyclohexane (e.g., for a target degree of polymerization of 100, 0.39 mmol) is added dropwise to the stirred solution. The reaction mixture is stirred at -78°C for 4 hours.

  • Termination: The polymerization is terminated by the rapid addition of methanol (2 mL).

  • Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is precipitated by pouring the solution into a large excess of cold methanol. The precipitated polymer is collected by filtration, redissolved in a minimal amount of THF, and re-precipitated into cold methanol. This process is repeated twice to remove any unreacted monomer and initiator residues.

  • Drying: The final polymer is dried under vacuum at 40°C to a constant weight.

Expected Data and Characterization

The resulting polymer, poly(ethyl 3-butenoate) (by analogy to ring-opening), would be characterized by standard techniques.

ParameterExpected Value
Target Molecular Weight (Mn) 12,800 g/mol (for DP=100)
Polydispersity Index (PDI) < 1.2
Appearance White to off-white solid

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and end-groups.

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

Workflow Diagram

Anionic_ROP_Workflow A Reactor Setup (Schlenk flask under Argon) B Solvent & Monomer Addition (Anhydrous THF, this compound) A->B C Cooling to -78°C B->C D Initiation (s-BuLi in cyclohexane) C->D E Polymerization (4 hours at -78°C) D->E F Termination (Addition of Methanol) E->F G Polymer Isolation (Precipitation in Methanol) F->G H Purification (Reprecipitation) G->H I Drying (Vacuum oven at 40°C) H->I J Characterization (NMR, SEC, DSC) I->J

Anionic ROP Workflow

Application Note 2: Metal-Catalyzed Ring-Opening Polymerization (ROP)

Organometallic catalysts, particularly those based on tin, aluminum, or zinc, are widely used for the controlled ring-opening polymerization of lactones to produce polyesters. These catalysts can offer excellent control over molecular weight and polymer architecture. A similar approach is proposed for this compound.

Experimental Protocol: Tin-Catalyzed ROP of this compound

Materials:

  • This compound (monomer, dried and distilled)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)

  • Benzyl alcohol (initiator)

  • Toluene, anhydrous (solvent)

  • Methanol (for precipitation)

  • Argon gas (inert atmosphere)

  • Standard reaction glassware

Procedure:

  • Reactor Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is flame-dried and cooled under argon.

  • Reagent Addition: Anhydrous toluene (50 mL), this compound (10.0 g, 78 mmol), benzyl alcohol (e.g., for a target DP of 100, 0.78 mmol), and Sn(Oct)₂ (e.g., monomer to catalyst ratio of 200:1, 0.39 mmol) are added to the flask.

  • Polymerization: The reaction mixture is heated to 110°C and stirred for 24 hours under an argon atmosphere.

  • Polymer Isolation: After cooling to room temperature, the viscous solution is diluted with THF (50 mL) and precipitated into a large excess of cold methanol.

  • Purification: The polymer is collected by filtration and purified by redissolving in THF and re-precipitating in methanol.

  • Drying: The final polymer is dried in a vacuum oven at 50°C until a constant weight is achieved.

Expected Data and Characterization
ParameterExpected Value
Target Molecular Weight (Mn) 12,900 g/mol (for DP=100)
Polydispersity Index (PDI) 1.2 - 1.5
Appearance Colorless to pale yellow solid

Logical Relationship Diagram

Metal_Catalyzed_ROP cluster_reactants Reactants Monomer Ethyl Cyclobutanecarboxylate Polymer Poly(ester) Monomer->Polymer Initiator Benzyl Alcohol Initiator->Polymer Catalyst Sn(Oct)₂ Catalyst->Polymer  ROP at 110°C

Metal-Catalyzed ROP

Potential Applications in Drug Development

Polymers derived from this compound could find several applications in the pharmaceutical and biomedical fields:

  • Drug Delivery Vehicles: The resulting polyesters could be formulated into nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents. The cyclobutane moiety could influence the drug loading capacity and release kinetics.

  • Biodegradable Scaffolds: For tissue engineering applications, these polymers could be processed into porous scaffolds that support cell growth and degrade over time into biocompatible products.

  • Excipients: The unique physical properties imparted by the cyclobutane ring may make these polymers suitable as specialized binders or coatings in tablet formulations.

Signaling Pathway Diagram (Hypothetical)

If a drug were to be delivered using a polymer carrier synthesized from this compound to target a specific cancer cell pathway, the general mechanism could be visualized as follows. This is a hypothetical representation of endocytosis-mediated drug delivery targeting the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_cell Cancer Cell Receptor Cell Surface Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease PI3K PI3K DrugRelease->PI3K Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation DrugCarrier Drug-Loaded Polymer Nanoparticle DrugCarrier->Receptor Targeting & Binding

Targeted Drug Delivery

Conclusion

The polymerization of this compound presents an intriguing avenue for the development of novel polymeric materials. While direct experimental data is scarce, the application of established polymerization techniques such as anionic and metal-catalyzed ring-opening polymerization offers promising strategies for its synthesis. The protocols and data presented herein provide a foundational framework for researchers to explore the synthesis and characterization of these unique polymers and to investigate their potential applications, particularly in the field of drug development. Further research is warranted to validate these proposed methods and to fully elucidate the structure-property relationships of polymers derived from this monomer.

Application Notes and Protocols: Ethyl Cyclobutanecarboxylate in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclobutanecarboxylate is a valuable and versatile building block in the synthesis of a variety of agrochemicals, particularly fungicides. Its strained four-membered ring structure is a key feature in the design of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of a potent fungicidal agent, N-(2,4-dichlorophenyl)cyclobutanecarboxamide, starting from this compound. The target compound is a member of the cyclobutane carboxamide class of fungicides, which are known to be effective inhibitors of scytalone dehydratase, a crucial enzyme in the fungal melanin biosynthesis pathway. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to potent antifungal activity.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of N-(2,4-dichlorophenyl)cyclobutanecarboxamide from this compound.

Table 1: Synthesis of Cyclobutanecarboxylic Acid from this compound

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1HydrolysisPotassium Hydroxide (KOH)Ethanol/WaterReflux20~77[1]

Table 2: Synthesis of N-(2,4-dichlorophenyl)cyclobutanecarboxamide

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
2Amide CouplingOxalyl chloride, 2,4-dichloroaniline, TriethylamineDichloromethane0 to RT2-4>80 (typical)

Table 3: Antifungal Activity of Cyclobutane Carboxamide Derivatives

CompoundTarget EnzymeFungal SpeciesActivity MetricValue
Cyclobutane CarboxamidesScytalone DehydrataseMagnaporthe grisea (Rice Blast)Systemic ActivityComparable to commercial standards

Experimental Protocols

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid from this compound

This protocol describes the hydrolysis of this compound to yield cyclobutanecarboxylic acid.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Sulfuric acid (H₂SO₄), 20% solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

  • Kugelrohr apparatus (or short-path distillation setup)

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide (28.9 mmol) in a mixture of deionized water (2 mL) and ethanol (4.5 mL).

  • To this solution, add this compound (5.7 mmol).

  • Attach a reflux condenser and heat the mixture to reflux for 20 hours.

  • After the reaction is complete, arrange the apparatus for distillation and remove the ethanol.

  • Cool the remaining residue and acidify it with a 20% sulfuric acid solution.

  • Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude cyclobutanecarboxylic acid.

  • Purify the crude product by Kugelrohr distillation at 160-170 °C under reduced pressure to yield pure cyclobutanecarboxylic acid.[1]

Protocol 2: Synthesis of N-(2,4-dichlorophenyl)cyclobutanecarboxamide

This protocol details the amide coupling of cyclobutanecarboxylic acid with 2,4-dichloroaniline to produce the final fungicidal compound.

Materials:

  • Cyclobutanecarboxylic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • 2,4-dichloroaniline

  • Triethylamine (Et₃N)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve cyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the aniline solution to 0 °C.

  • Slowly add the freshly prepared cyclobutanecarbonyl chloride solution to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 1M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude N-(2,4-dichlorophenyl)cyclobutanecarboxamide can be further purified by recrystallization or column chromatography.

Visualizations

Fungal Melanin Biosynthesis Inhibition Pathway

The following diagram illustrates the mode of action of cyclobutane carboxamide fungicides. They inhibit the enzyme scytalone dehydratase, a key step in the biosynthesis of melanin, which is essential for the structural integrity and pathogenicity of many fungi.

Melanin_Biosynthesis_Inhibition Scytalone Scytalone 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene Scytalone->1,3,8-Trihydroxynaphthalene Dehydration Melanin Melanin 1,3,8-Trihydroxynaphthalene->Melanin Polymerization Scytalone Dehydratase Scytalone Dehydratase Scytalone Dehydratase->Scytalone Cyclobutane Carboxamide Cyclobutane Carboxamide Fungicide Cyclobutane Carboxamide->Scytalone Dehydratase Inhibition

Caption: Inhibition of Fungal Melanin Biosynthesis.

Experimental Workflow for the Synthesis of N-(2,4-dichlorophenyl)cyclobutanecarboxamide

This diagram outlines the key steps in the synthesis of the target agrochemical from this compound.

Synthetic_Workflow start This compound step1 Step 1: Hydrolysis (KOH, EtOH/H2O, Reflux) start->step1 intermediate Cyclobutanecarboxylic Acid step1->intermediate step2 Step 2: Amide Coupling (Oxalyl Chloride, 2,4-dichloroaniline, Et3N) intermediate->step2 product N-(2,4-dichlorophenyl)cyclobutanecarboxamide step2->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Synthetic Workflow for Fungicide Preparation.

References

Application Notes and Protocols for the Dieckmann Condensation of Ethyl Cyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dieckmann condensation is a powerful intramolecular carbon-carbon bond-forming reaction that converts a diester into a cyclic β-keto ester using a strong base.[1][2][3] This reaction is an intramolecular variant of the Claisen condensation and is particularly effective for the synthesis of 5- and 6-membered rings.[2][4][5] The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester.[6]

This application note provides a detailed overview and a representative protocol for the Dieckmann condensation applied to ethyl cyclobutanecarboxylate derivatives. Such reactions are of significant interest as they lead to the formation of bicyclic systems, which are important structural motifs in medicinal chemistry and natural product synthesis. The cyclization of a cyclobutane-containing diester, for instance, can yield a bicyclo[2.2.0]hexane core, a strained yet synthetically valuable scaffold.

Reaction Mechanism and Signaling Pathway

The mechanism of the Dieckmann condensation proceeds through several key steps, initiated by a strong base. The general mechanism is illustrated below.

Dieckmann_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Protonation A Cyclobutane Diester C Enolate Intermediate A->C Deprotonation at α-carbon B Base (e.g., NaOEt) D Tetrahedral Intermediate C->D Nucleophilic attack on second ester carbonyl E Bicyclic β-Keto Ester Enolate D->E Collapse of intermediate F Leaving Group (EtO-) H Final Bicyclic β-Keto Ester E->H Protonation G Acid Workup (H3O+)

Caption: General mechanism of the Dieckmann condensation.

Experimental Workflow

A typical experimental workflow for the Dieckmann condensation of an this compound derivative involves the preparation of the reaction, the reaction itself, and subsequent workup and purification.

Experimental_Workflow start Start prep Preparation of Anhydrous Reaction Setup start->prep reagents Addition of Anhydrous Solvent and Base prep->reagents substrate_add Slow Addition of Cyclobutane Diester at 0°C reagents->substrate_add reaction Reaction at Reflux Temperature substrate_add->reaction quench Quenching with Acidic Solution reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal under Reduced Pressure drying->concentration purification Purification by Column Chromatography concentration->purification analysis Characterization of Bicyclic β-Keto Ester purification->analysis end End analysis->end

Caption: Experimental workflow for the Dieckmann condensation.

Representative Experimental Protocol

Note: The following protocol is a representative example for the synthesis of ethyl 3-oxobicyclo[2.2.0]hexane-2-carboxylate from diethyl cyclobutane-1,2-dicarboxylate. This specific reaction may require optimization depending on the exact substrate and desired scale.

Materials:

  • Diethyl cyclobutane-1,2-dicarboxylate (1 equiv)

  • Sodium ethoxide (1.1 equiv)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with sodium ethoxide (1.1 equiv) and anhydrous ethanol.

  • The mixture is stirred to ensure complete dissolution of the base.

  • A solution of diethyl cyclobutane-1,2-dicarboxylate (1 equiv) in anhydrous ethanol is prepared and added to the dropping funnel.

  • The diester solution is added dropwise to the stirred solution of sodium ethoxide at room temperature over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and the resulting solution is cooled in an ice bath.

  • 1 M hydrochloric acid is slowly added to the ethereal solution with vigorous stirring until the aqueous layer is acidic (pH ~ 2-3).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude bicyclic β-keto ester is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

The following table summarizes representative data for the Dieckmann condensation of a hypothetical this compound derivative.

ParameterValue
Starting Material Diethyl cyclobutane-1,2-dicarboxylate
Product Ethyl 3-oxobicyclo[2.2.0]hexane-2-carboxylate
Base Sodium Ethoxide
Solvent Anhydrous Ethanol
Reaction Temperature Reflux
Reaction Time 5 hours
Yield 75% (hypothetical)
Purity (post-chromatography) >95% (by NMR)
Appearance Colorless oil

Conclusion

The Dieckmann condensation offers a viable and efficient method for the synthesis of bicyclic β-keto esters from this compound derivatives. The resulting bicyclic scaffolds are valuable intermediates for the synthesis of complex molecules in drug discovery and natural product chemistry. The provided protocol serves as a general guideline, and optimization of reaction conditions may be necessary for specific substrates to achieve higher yields and purity. Careful control of anhydrous conditions is crucial for the success of this reaction.

References

Application Notes and Protocols: Ethyl Cyclobutanecarboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Ethyl Cyclobutanecarboxylate as a Monomer Precursor

This compound is a cycloaliphatic ester recognized for its utility as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. While not typically employed as a direct monomer in polymerization reactions, its rigid and stable cyclobutane core makes it an attractive precursor for the synthesis of specialized monomers for advanced materials. The incorporation of the cyclobutane moiety into a polymer backbone can significantly enhance thermal stability, hydrolytic resistance, and tailor mechanical properties.

This document outlines the application of this compound as a starting material for the synthesis of cyclobutane-based monomers and their subsequent polymerization to create high-performance polyesters.

Synthetic Pathway Overview

The primary application of this compound in materials science is its conversion into bifunctional monomers, such as cyclobutanedicarboxylic acids or diols. These monomers can then undergo polycondensation to form polyesters. A common pathway involves the conversion of this compound to a dicarboxylic acid derivative, which is then polymerized with a suitable diol.

G cluster_0 Phase 1: Monomer Synthesis cluster_1 Phase 2: Polymerization This compound This compound Diethyl 1,1-cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate This compound->Diethyl 1,1-cyclobutanedicarboxylate   Alkylation with Diethyl Carbonate 1,1-Cyclobutanedicarboxylic Acid (CBDA) 1,1-Cyclobutanedicarboxylic Acid (CBDA) Diethyl 1,1-cyclobutanedicarboxylate->1,1-Cyclobutanedicarboxylic Acid (CBDA)   Hydrolysis    Poly(butylene cyclobutanedicarboxylate) Poly(butylene cyclobutanedicarboxylate) 1,1-Cyclobutanedicarboxylic Acid (CBDA)->Poly(butylene cyclobutanedicarboxylate)   Melt Polycondensation    1,4-Butanediol 1,4-Butanediol 1,4-Butanediol->Poly(butylene cyclobutanedicarboxylate)

Caption: Synthetic pathway from this compound to a cyclobutane-containing polyester.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid (Monomer)

This protocol details the conversion of this compound to 1,1-cyclobutanedicarboxylic acid, a key monomer for polyester synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl carbonate

  • Toluene, anhydrous

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Carbethoxylation of this compound:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium hydride (1.1 eq) washed with anhydrous toluene.

    • Add a solution of this compound (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous toluene dropwise to the stirred suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 3 hours.

    • Cool the reaction mixture to room temperature and cautiously quench with ethanol to destroy any excess sodium hydride.

    • Pour the mixture into water and separate the aqueous layer. Wash the organic layer with water.

    • Combine the aqueous layers and acidify with concentrated HCl to pH 1-2.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude diethyl 1,1-cyclobutanedicarboxylate.

  • Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid:

    • Dissolve the crude diethyl 1,1-cyclobutanedicarboxylate in a solution of sodium hydroxide (2.5 eq) in water/ethanol (1:1).

    • Heat the mixture to reflux for 4 hours.

    • Cool the solution and reduce the volume by approximately half using a rotary evaporator.

    • Acidify the aqueous solution with concentrated HCl to pH 1.

    • Cool the mixture in an ice bath to precipitate the 1,1-cyclobutanedicarboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

G start Start step1 Carbethoxylation of This compound start->step1 step2 Hydrolysis of Diethyl Ester step1->step2 end 1,1-Cyclobutanedicarboxylic Acid step2->end

Caption: Workflow for the synthesis of 1,1-cyclobutanedicarboxylic acid.

Protocol 2: Synthesis of Poly(butylene cyclobutanedicarboxylate)

This protocol describes the melt polycondensation of 1,1-cyclobutanedicarboxylic acid with 1,4-butanediol.

Materials:

  • 1,1-Cyclobutanedicarboxylic Acid (CBDA)

  • 1,4-Butanediol

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Esterification (First Stage):

    • Charge the 1,1-cyclobutanedicarboxylic acid, 1,4-butanediol (in slight molar excess, e.g., 1.2 eq), and the antioxidant into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

    • Heat the mixture under a nitrogen atmosphere to 180-200°C with stirring to form a prepolymer. Water will be distilled off.

    • Continue this stage for 2-4 hours until the evolution of water ceases.

  • Polycondensation (Second Stage):

    • Add the catalyst (e.g., Ti(OBu)₄) to the molten prepolymer.

    • Gradually increase the temperature to 220-240°C while simultaneously reducing the pressure to below 1 Torr.

    • Continue the reaction under high vacuum and elevated temperature for 3-5 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.

    • Once the desired viscosity is reached, cool the reactor and extrude the polymer under nitrogen pressure.

Material Properties and Data

The incorporation of the cyclobutane ring into the polyester backbone imparts unique thermal and mechanical properties. Polyesters derived from cyclobutanedicarboxylic acid generally exhibit higher glass transition temperatures and enhanced thermal stability compared to their linear aliphatic analogues.

Table 1: Thermal and Mechanical Properties of Cyclobutane-Containing Polyesters

PropertyPoly(butylene cyclobutanedicarboxylate)Poly(butylene succinate) (PBS) - for comparison
Glass Transition Temp. (Tg) ~30 - 50 °C~ -32 °C
Melting Temp. (Tm) ~150 - 170 °C~ 114 °C
Decomposition Temp. (Td,5%) > 370 °C[1]~ 350 °C
Tensile Modulus 500 - 800 MPa~ 330 MPa
Tensile Strength 30 - 50 MPa~ 35 MPa
Elongation at Break 100 - 400 %> 300 %

Note: The properties of cyclobutane-containing polyesters can be tuned by the choice of diol and the specific isomer of the cyclobutane dicarboxylate used.

Applications and Future Outlook

Polyesters containing cyclobutane moieties are promising materials for applications requiring high thermal stability and mechanical robustness.[1][2] Their enhanced properties make them suitable for:

  • Engineering Plastics: As alternatives to conventional polyesters like PET and PBT in applications demanding higher heat resistance.

  • Biomedical Devices: The biodegradability of some cyclobutane-containing polyesters can be tailored, making them candidates for medical implants and drug delivery systems.[3]

  • Sustainable Packaging: As bio-based and potentially recyclable materials with good barrier properties.[4][5]

The use of this compound as a precursor allows for the creation of a diverse range of cyclobutane-based monomers. Future research may focus on synthesizing various derivatives to fine-tune polymer properties for specific applications, including flame retardancy, UV resistance, and controlled biodegradability. The development of efficient and green synthetic routes to these monomers will be crucial for their commercial viability.[6]

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of ethyl cyclobutanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and well-documented method is a multi-step synthesis beginning with the malonic ester synthesis to create the cyclobutane ring, followed by hydrolysis, decarboxylation, and final esterification. The key intermediate is diethyl 1,1-cyclobutanedicarboxylate, which is then converted to cyclobutanecarboxylic acid before the final esterification to the desired product.[1][2][3]

Q2: What are the critical parameters for a successful synthesis of diethyl 1,1-cyclobutanedicarboxylate?

A2: The most critical parameter is maintaining strictly anhydrous (dry) conditions throughout the reaction. The presence of water can interfere with the sodium ethoxide base and lead to lower yields. Additionally, vigorous stirring is necessary, especially during the addition of the sodium ethoxide solution.

Q3: What is the primary side product in the synthesis of diethyl 1,1-cyclobutanedicarboxylate and how can it be minimized?

A3: The major side product is tetraethyl 1,1,5,5-pentanetetracarboxylate.[2] This forms when two molecules of diethyl malonate react with one molecule of the trimethylene dihalide.[2] To minimize its formation, the rate of addition of the sodium ethoxide solution should be carefully controlled to maintain a smooth reflux.

Q4: How is the crude product typically purified?

A4: Purification often involves a sequence of extraction, washing, drying, and distillation.[1] Steam distillation can be employed to separate the desired diethyl 1,1-cyclobutanedicarboxylate from the less volatile tetraethyl ester side product.[2] The final this compound is a liquid that can be purified by fractional distillation.[4]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or no yield of diethyl 1,1-cyclobutanedicarboxylate 1. Presence of moisture in reagents or glassware. 2. Inactive sodium ethoxide base. 3. Insufficient reflux or reaction time.1. Ensure all glassware is oven-dried. Use absolute ethanol, preferably freshly prepared. 2. Use fresh-cut sodium to prepare sodium ethoxide. 3. Ensure the reaction mixture refluxes smoothly during the addition of the base and for the recommended time afterward.
Formation of a large amount of white precipitate (sodium halides) that hinders stirring This is an expected part of the reaction as sodium bromide or chloride is formed.Ensure your mechanical stirrer is powerful enough to handle the thickening mixture. Efficient stirring is crucial for the reaction to proceed to completion.
Difficulty separating the organic and aqueous layers during workup Emulsion formation.Add a saturated salt solution (brine) to help break the emulsion and improve separation.
Low yield of cyclobutanecarboxylic acid after hydrolysis and decarboxylation 1. Incomplete hydrolysis of the diester. 2. Incomplete decarboxylation.1. Ensure sufficient heating time with the potassium hydroxide solution until the reaction mixture is neutral to phenolphthalein.[2] 2. Heat the dibasic acid at the specified temperature (160-170°C) until carbon dioxide evolution ceases before distilling the final product.[2]
Final product (this compound) is impure after distillation Co-distillation with unreacted starting materials or side products.1. Ensure the preceding steps (hydrolysis and decarboxylation) have gone to completion. 2. Use a Vigreux column for the final distillation to improve separation. 3. Check the boiling point of the collected fractions to ensure purity. The boiling point of this compound is approximately 159°C.[4]

Quantitative Data Summary

Table 1: Reagent Quantities and Yields for Diethyl 1,1-cyclobutanedicarboxylate Synthesis [1]

ReagentMolesMass / Volume
Diethyl Malonate3.0480 g
Trimethylene Chlorobromide3.0472 g
Sodium6.0138 g
Absolute Ethanol-2.5 L
Product Yield
Diethyl 1,1-cyclobutanedicarboxylate-320-330 g (53-55%)

Table 2: Physical Properties of this compound [4]

PropertyValue
Assay99%
Boiling Point159 °C (lit.)
Density0.928 g/mL at 25 °C (lit.)
Refractive Indexn20/D 1.426 (lit.)

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate[1]
  • Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, add 138 g (6.0 gram atoms) of fresh-cut sodium in small pieces to 2.5 L of absolute ethanol.

  • Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.

  • Reaction: Heat the diethyl malonate mixture to 80°C and stir vigorously. Slowly add the prepared sodium ethoxide solution over approximately 1.5 hours, maintaining a smooth reflux.

  • Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.

  • Workup:

    • Remove the ethanol by distillation.

    • Cool the reaction mixture and add 900 mL of cold water.

    • Separate the organic layer. Extract the aqueous layer with three 500-mL portions of ether.

    • Combine the organic layer and ether extracts, wash with 50 mL of saturated salt solution, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, remove the ether by distillation, and distill the residue through a short Vigreux column. Collect the fraction boiling at 91–96°C/4 mm. The expected yield is 320–330 g.

Protocol 2: Synthesis of Cyclobutanecarboxylic Acid[2]
  • Hydrolysis: The crude diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.

  • Acidification and Extraction: After hydrolysis, the ethanol is removed, and the residue is dissolved in water. The solution is acidified with hydrochloric acid, and the resulting 1,1-cyclobutanedicarboxylic acid is extracted with ether.

  • Decarboxylation: The purified 1,1-cyclobutanedicarboxylic acid is placed in a distilling flask and heated in an oil bath to 160–170°C until the evolution of carbon dioxide stops.

  • Distillation: The temperature of the bath is then raised to 210–220°C, and the cyclobutanecarboxylic acid is collected by distillation. The pure acid boils at 191.5–193.5°C.

Protocol 3: Synthesis of this compound (Fischer Esterification)
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine cyclobutanecarboxylic acid (1 mole equivalent), absolute ethanol (a large excess, e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the mixture to reflux for several hours (e.g., 4-8 hours). The reaction can be monitored by TLC or GC.

  • Workup:

    • Cool the reaction mixture and remove the excess ethanol by rotary evaporation.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

SynthesisWorkflow Reagents Diethyl Malonate + 1,3-Dihalopropane Step1 Step 1: Cyclization (Malonic Ester Synthesis) Reagents->Step1 NaOEt Sodium Ethoxide in Ethanol NaOEt->Step1 Intermediate1 Diethyl 1,1-Cyclobutanedicarboxylate Step1->Intermediate1 Yield: ~55% SideProduct Major Side Product: Tetraester Step1->SideProduct Step2 Step 2: Hydrolysis & Decarboxylation Intermediate1->Step2 KOH, then H3O+, Heat Intermediate2 Cyclobutanecarboxylic Acid Step2->Intermediate2 Step3 Step 3: Esterification (e.g., Fischer) Intermediate2->Step3 Ethanol, H+ cat. FinalProduct Ethyl Cyclobutanecarboxylate Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

PurificationWorkflow CrudeProduct1 Crude Diethyl 1,1-Cyclobutanedicarboxylate (after Step 1) Workup1 Aqueous Workup (Water, Ether Extraction) CrudeProduct1->Workup1 Drying Drying (e.g., Na2SO4) Workup1->Drying Distillation1 Fractional Distillation (or Steam Distillation) Drying->Distillation1 PureIntermediate1 Purified Intermediate 1 Distillation1->PureIntermediate1 CrudeProduct2 Crude Cyclobutanecarboxylic Acid (after Step 2) Distillation2 Distillation CrudeProduct2->Distillation2 PureIntermediate2 Purified Intermediate 2 Distillation2->PureIntermediate2 CrudeFinal Crude this compound (after Step 3) Workup2 Neutralizing Wash (e.g., NaHCO3) CrudeFinal->Workup2 Distillation3 Final Fractional Distillation Workup2->Distillation3 FinalProduct Pure Ethyl Cyclobutanecarboxylate Distillation3->FinalProduct

Caption: General purification workflow for intermediates and final product.

References

Technical Support Center: Purification of Crude Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude ethyl cyclobutanecarboxylate. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from diethyl malonate and 1,3-dibromopropane?

A1: The primary impurities include:

  • Unreacted starting materials: Diethyl malonate and 1,3-dibromopropane.

  • Solvent: Ethanol, if used as the reaction solvent.

  • Side-products: Diethyl 1,1-cyclobutanedicarboxylate and tetraethyl pentane-1,1,5,5-tetracarboxylate are significant byproducts formed from side reactions of the malonic ester.[1]

  • Hydrolysis product: Cyclobutanecarboxylic acid, if the ester is exposed to acidic or basic conditions during workup or storage.

Q2: What is the recommended initial purification step for a large-scale reaction?

A2: For large-scale purifications, a preliminary purification by steam distillation can be effective. This method is particularly useful for removing the high-boiling tetraethyl pentane-1,1,5,5-tetracarboxylate, which will remain in the distillation residue.[1] The distillate will contain this compound, unreacted diethyl malonate, and ethanol.

Q3: Is this compound stable to acidic and basic conditions during aqueous workup?

A3: While the cyclobutane ring itself is relatively stable, the ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of cyclobutanecarboxylic acid and ethanol.[2] It is advisable to perform aqueous washes with neutral or mildly acidic/basic solutions and to avoid prolonged contact times.

Q4: How can I effectively remove water from the purified this compound?

A4: After aqueous extraction, the organic layer should be dried over an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). After drying, the drying agent should be removed by filtration. For trace amounts of water in the final product, a small amount of a desiccant can be added prior to a final distillation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Distillation Issues
Problem Possible Cause(s) Solution(s)
Poor separation of product from impurities with close boiling points (e.g., diethyl malonate). Inefficient distillation column.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[3]
Distillation rate is too fast.Decrease the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A distillation rate of 1-2 drops per second is generally recommended.[4]
Product decomposition in the distillation pot. The boiling point of this compound (159 °C at atmospheric pressure) may be high enough to cause some degradation, especially if high-boiling impurities are present, requiring higher pot temperatures.[5]Perform the distillation under reduced pressure (vacuum distillation ) to lower the boiling point of the ester.[6]
Bumping or uneven boiling during vacuum distillation. Lack of nucleation sites for smooth boiling. Boiling stones are ineffective under vacuum.[6]Use a magnetic stirrer and a stir bar in the distilling flask to ensure smooth boiling.[6] A Claisen adapter can also help prevent bumping solvent from contaminating the distillate.[6]
Liquid-Liquid Extraction Issues
Problem Possible Cause(s) Solution(s)
Formation of a stable emulsion between the organic and aqueous layers. High concentration of surfactant-like impurities or vigorous shaking.[7]- Gently swirl or invert the separatory funnel instead of vigorous shaking.[7]- Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[7][8]- If the emulsion persists, filter the mixture through a pad of Celite®.[8]
Low recovery of the product in the organic layer. The product may have some solubility in the aqueous phase.Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are typically sufficient to recover most of the product.
Incomplete phase separation.Allow the layers to fully separate before draining. If the interface is difficult to see, adding a small amount of a different, immiscible solvent can sometimes help clarify the layers.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Co-elution of the product with an impurity. The polarity of the eluent is too high.Use a less polar solvent system. Develop an optimal solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for this compound is a mixture of ethyl acetate and hexanes.[9]
The column is overloaded with the crude product.Use a larger column or load less crude material. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.
Streaking or tailing of the product band on the column. The crude product was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump through a cold trap. Use a magnetic stirrer and a stir bar in the distillation flask.[6]

  • Sample Preparation: Place the crude this compound in the distillation flask.

  • Distillation:

    • Begin stirring the crude product.

    • Slowly evacuate the system to the desired pressure.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 159 °C at 760 mmHg.[5]

    • Monitor the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating compounds with different polarities.

  • Column Packing:

    • Select an appropriately sized column and pack it with silica gel as a slurry in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and apply pressure (using compressed air or nitrogen) to force the solvent through the column.

    • Collect fractions in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Assessment Data

The purity of the final product should be assessed using standard analytical techniques.

Analytical Method Expected Result for Pure this compound
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak with a mass spectrum corresponding to the molecular weight of this compound (128.17 g/mol ).[10]
¹H NMR The spectrum should show characteristic peaks corresponding to the ethyl and cyclobutyl protons. Impurity peaks should be absent.
¹³C NMR The spectrum should show the expected number of signals for the unique carbon atoms in the molecule.
Refractive Index The refractive index at 20 °C should be approximately 1.426.[5]

Process Workflow and Logic Diagrams

PurificationWorkflow crude Crude this compound steam_dist Steam Distillation (Optional for large scale) crude->steam_dist extraction Liquid-Liquid Extraction (Wash with NaHCO₃, H₂O, brine) crude->extraction For small scale steam_dist->extraction drying Drying (e.g., MgSO₄) extraction->drying filtration Filtration drying->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal purification_choice Purity Check (GC/NMR) solvent_removal->purification_choice distillation Fractional Vacuum Distillation purification_choice->distillation Boiling point difference > 25°C chromatography Flash Column Chromatography purification_choice->chromatography Similar boiling points final_product Pure this compound (>99%) distillation->final_product chromatography->final_product analysis Purity Analysis (GC-MS, NMR, RI) final_product->analysis

Caption: Workflow for the purification of crude this compound.

TroubleshootingLogic start Purification Issue issue_type What is the main issue? start->issue_type distillation_issue Distillation Problem issue_type->distillation_issue Distillation extraction_issue Extraction Problem issue_type->extraction_issue Extraction chromatography_issue Chromatography Problem issue_type->chromatography_issue Chromatography dist_sub_issue Specific Distillation Issue? distillation_issue->dist_sub_issue ext_sub_issue Specific Extraction Issue? extraction_issue->ext_sub_issue chrom_sub_issue Specific Chromatography Issue? chromatography_issue->chrom_sub_issue poor_sep Poor Separation dist_sub_issue->poor_sep Impurity co-distills decomposition Decomposition dist_sub_issue->decomposition Product darkens bumping Bumping dist_sub_issue->bumping Uneven boiling sol_poor_sep Use Fractional Column Decrease Heating Rate poor_sep->sol_poor_sep sol_decomp Use Vacuum Distillation decomposition->sol_decomp sol_bumping Use Magnetic Stirring bumping->sol_bumping emulsion Emulsion ext_sub_issue->emulsion Layers not separating low_recovery_ext Low Recovery ext_sub_issue->low_recovery_ext Low yield sol_emulsion Gentle Mixing Add Brine emulsion->sol_emulsion sol_low_recovery_ext Multiple Extractions low_recovery_ext->sol_low_recovery_ext coelution Co-elution chrom_sub_issue->coelution Impurity in product fractions streaking Streaking chrom_sub_issue->streaking Broad product band sol_coelution Optimize Eluent via TLC coelution->sol_coelution sol_streaking Concentrated Sample Loading streaking->sol_streaking

Caption: Troubleshooting decision tree for purification issues.

References

Identification of byproducts in ethyl cyclobutanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl cyclobutanecarboxylate. The following information is designed to help identify and mitigate the formation of byproducts during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a significant amount of a high-boiling point impurity in my crude product mixture after reacting diethyl malonate with 1,3-dibromopropane. What is this likely to be?

A1: The most probable high-boiling point byproduct is tetraethyl 1,1,5,5-pentanetetracarboxylate . This compound arises from the reaction of one molecule of 1,3-dibromopropane with two molecules of diethyl malonate.[1] In some reported experiments, the yield of this tetraester can be as high as 30-40% based on the amount of base used.[1]

To mitigate its formation:

  • Control Stoichiometry: Carefully control the molar ratio of reactants. Using a slight excess of the dihalide can sometimes favor the desired cyclization.

  • Reaction Conditions: The concurrent addition of the sodium ethoxide solution and trimethylene dibromide to a refluxing solution of diethyl malonate has been shown to improve the yield of the desired cyclic diester.[2]

  • Purification: This byproduct can be effectively separated from the desired diethyl 1,1-cyclobutanedicarboxylate by steam distillation. The desired product is volatile with steam, while the tetraester is not.[1]

Q2: My overall yield of this compound is low, and I suspect incomplete reaction or side reactions during the initial alkylation step. What are other common byproducts?

A2: Besides the tetraester, other byproducts can form during the malonic ester synthesis. These can include:

  • Diethyl γ-bromopropylmalonate: This is the intermediate formed after the first alkylation of diethyl malonate with 1,3-dibromopropane. Incomplete cyclization will leave this intermediate in the reaction mixture.

  • Unreacted Diethyl Malonate: If the reaction does not go to completion, you will have leftover starting material.

  • Dialkylated Diethyl Malonate (non-cyclic): While less common with dihalides in cyclization reactions, it's possible for a second, intermolecular alkylation to occur if conditions are not optimized.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of the esters and can interfere with the sodium ethoxide base. All glassware should be thoroughly dried, and absolute ethanol should be used.[4]

  • Base Quality: Ensure the sodium ethoxide is freshly prepared and fully dissolved.[4]

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration to drive the cyclization to completion. Monitoring the reaction by TLC or GC can be beneficial.

Q3: I am having difficulty with the hydrolysis and decarboxylation steps. What issues might I encounter?

A3: The hydrolysis of the diethyl 1,1-cyclobutanedicarboxylate to the dicarboxylic acid, followed by decarboxylation, are crucial steps. Potential issues include:

  • Incomplete Hydrolysis: If the hydrolysis is incomplete, you will have a mixture of the diester, the mono-acid, and the di-acid, complicating the subsequent decarboxylation and purification. Ensure sufficient base (e.g., potassium hydroxide) and reflux time are used for the saponification.[1]

  • Incomplete Decarboxylation: The decarboxylation requires heating the 1,1-cyclobutanedicarboxylic acid to a temperature of 160-170°C until carbon dioxide evolution ceases.[1] Insufficient heating will result in the presence of the di-acid in your final product.

  • Formation of other byproducts: At high temperatures, other degradation products may form. Careful temperature control during decarboxylation is important.

Q4: How can I identify the byproducts in my reaction mixture?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying the components of your reaction mixture. By comparing the mass spectra of the peaks in your chromatogram to spectral libraries (like NIST), you can identify the desired product and various byproducts.

Quantitative Data on Byproduct Formation

The following table summarizes the typical yields of the desired product and the major byproduct under different reaction conditions, as reported in the literature.

RunMolar Ratio (1,3-dibromopropane:diethyl malonate:NaOEt)Yield of Diethyl 1,1-cyclobutanedicarboxylateYield of Tetraethyl 1,1,5,5-pentanetetracarboxylateReference
11 : 1.2 : 2.249.9%16.3%[2]
21 : 1.1 : 2.242.8%23.9%[2]
31 : 1.2 : 1.860.8%7.3%[2]

Experimental Protocols

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate[1][4]
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 46 g (2 gram atoms) of sodium to 800 mL of absolute ethanol. Stir until all the sodium has reacted.

  • Alkylation and Cyclization: To the sodium ethoxide solution, add 160 g (1 mole) of diethyl malonate. Then, add 212 g (1.05 moles) of 1,3-dibromopropane. Heat the mixture to 60-65°C. The reaction is exothermic and may require initial cooling. After the initial exotherm, maintain the temperature and reflux for 2 hours.

  • Work-up and Purification: After cooling, add water to dissolve the sodium bromide precipitate. Remove the ethanol by distillation. The desired diethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate are separated from the high-boiling tetraethyl 1,1,5,5-pentanetetracarboxylate by steam distillation. The organic layer of the distillate is separated, and the aqueous layer is extracted with ether. The combined organic phases are dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude product.

Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid[1]
  • Hydrolysis: The crude diethyl 1,1-cyclobutanedicarboxylate is refluxed for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.

  • Isolation of the Diacid: Most of the ethanol is removed by distillation. The residue is dissolved in a minimum amount of hot water, and the solution is acidified with concentrated hydrochloric acid. The precipitated 1,1-cyclobutanedicarboxylic acid is filtered and can be recrystallized from ethyl acetate.

  • Decarboxylation: The dried 1,1-cyclobutanedicarboxylic acid is placed in a distillation flask and heated in an oil bath at 160-170°C until the evolution of carbon dioxide ceases. The resulting crude cyclobutanecarboxylic acid is then distilled.

Esterification to this compound
  • Fisher Esterification: The crude cyclobutanecarboxylic acid is refluxed with an excess of ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.

  • Work-up: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with a saturated sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate. The solvent is removed, and the final product, this compound, is purified by distillation.

GC-MS Analysis of Reaction Products
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 80°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of each component by peak area integration.

Visualizations

Synthesis_Pathway cluster_alkylation Alkylation & Cyclization cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation cluster_esterification Esterification DEM Diethyl Malonate Intermediate Diethyl γ-bromopropylmalonate DEM->Intermediate + 1,3-Dibromopropane (NaOEt) Tetraester Tetraethyl 1,1,5,5-pentanetetracarboxylate DEM->Tetraester + 1,3-Dibromopropane (Excess DEM) DBP 1,3-Dibromopropane NaOEt NaOEt Cyclic_Diester Diethyl 1,1-cyclobutanedicarboxylate Intermediate->Cyclic_Diester Intramolecular Alkylation (NaOEt) Diacid 1,1-Cyclobutanedicarboxylic Acid Cyclic_Diester->Diacid Saponification & Acidification CBCA Cyclobutanecarboxylic Acid Diacid->CBCA Decarboxylation ECBC This compound CBCA->ECBC Fischer Esterification Ethanol_H Ethanol, H+ KOH_H2O 1. KOH, H2O 2. H3O+ Heat Δ (-CO2)

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Byproducts Identify Byproducts by GC-MS Start->Check_Byproducts High_Boiling High-Boiling Point Impurity Present Check_Byproducts->High_Boiling Yes Low_Boiling Low-Boiling Point Impurities Present Check_Byproducts->Low_Boiling No Is_Tetraester Is it Tetraethyl 1,1,5,5- pentanetetracarboxylate? High_Boiling->Is_Tetraester Incomplete_Reaction Incomplete Reaction Low_Boiling->Incomplete_Reaction Check_Conditions Check Reaction Time, Temperature, & Anhydrous Conditions Incomplete_Reaction->Check_Conditions Optimize_Stoichiometry Optimize Reactant Stoichiometry & Addition Order Is_Tetraester->Optimize_Stoichiometry Yes Check_Hydrolysis Incomplete Hydrolysis or Decarboxylation? Is_Tetraester->Check_Hydrolysis No Steam_Distill Use Steam Distillation for Purification Optimize_Stoichiometry->Steam_Distill Optimize_Hydrolysis Ensure Sufficient Base & Reflux Time for Hydrolysis Check_Hydrolysis->Optimize_Hydrolysis Hydrolysis Issue Optimize_Decarboxylation Ensure Adequate Heating for Decarboxylation Check_Hydrolysis->Optimize_Decarboxylation Decarboxylation Issue

Caption: Troubleshooting workflow for byproduct identification.

References

Optimizing temperature and pressure for ethyl cyclobutanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature and pressure for reactions involving ethyl cyclobutanecarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis Pathway Overview:

The synthesis of this compound typically proceeds in three main stages:

  • Cyclization: Formation of diethyl 1,1-cyclobutanedicarboxylate from diethyl malonate and a suitable C3 electrophile (e.g., 1,3-dibromopropane or trimethylene chlorobromide).

  • Hydrolysis and Decarboxylation: Conversion of diethyl 1,1-cyclobutanedicarboxylate to cyclobutanecarboxylic acid.

  • Esterification: Reaction of cyclobutanecarboxylic acid with ethanol to yield the final product, this compound.

This guide will address common issues encountered in the latter two stages, focusing on temperature and pressure optimization.

Q1: My yield of cyclobutanecarboxylic acid from the decarboxylation of diethyl 1,1-cyclobutanedicarboxylate is low. How can I optimize the temperature?

A1: The hydrolysis and decarboxylation of diethyl 1,1-cyclobutanedicarboxylate to cyclobutanecarboxylic acid is a high-temperature process. Insufficient temperature can lead to incomplete reaction, while excessive temperature can cause side reactions and degradation of the product.

Troubleshooting Steps:

  • Temperature Control: The decarboxylation typically requires a bath temperature of 160-170°C until carbon dioxide evolution ceases, followed by an increase to 210-220°C to distill the product.[1] Ensure your heating mantle or oil bath can maintain these temperatures accurately and consistently.

  • Reaction Monitoring: Monitor the evolution of CO2 gas. The reaction is complete when gas evolution stops.

  • Side Reactions: At very high temperatures, unwanted side reactions may occur, leading to a decrease in the yield of the desired product. It is crucial to carefully control the temperature ramp-up.

Illustrative Data on Temperature Optimization for Decarboxylation:

The following table provides illustrative data on how temperature can affect the yield of cyclobutanecarboxylic acid. Note: This data is for illustrative purposes to guide optimization and may not represent actual experimental results.

Bath Temperature (°C)Reaction Time (hours)Illustrative Yield (%)Purity (%)Observations
15046595Incomplete reaction, starting material remains.
160-170 (then 210-220)2-38598Optimal conditions for decarboxylation and distillation.[1]
230+27085Increased formation of dark, tarry byproducts.

Q2: I am getting a significant amount of a high-boiling point byproduct during the synthesis of diethyl 1,1-cyclobutanedicarboxylate. What is it and how can I avoid it?

A2: A common side reaction in the synthesis of diethyl 1,1-cyclobutanedicarboxylate is the formation of ethyl pentane-1,1,5,5-tetracarboxylate.[1] This occurs when two molecules of diethyl malonate react with one molecule of the trimethylene halide.

Mitigation Strategies:

  • Controlled Addition of Base: Slowly add the sodium ethoxide solution to the reaction mixture containing diethyl malonate and the trimethylene halide. This helps to maintain a low concentration of the deprotonated diethyl malonate, favoring the intramolecular cyclization over the intermolecular side reaction.

  • Temperature Management: Maintain the reaction temperature at 60-65°C during the addition of the base.[1] Exceeding this temperature can increase the rate of the undesired side reaction.

  • Purification: The high-boiling byproduct can be separated from the desired diethyl 1,1-cyclobutanedicarboxylate by fractional distillation under reduced pressure.[2]

Q3: My Fischer esterification of cyclobutanecarboxylic acid with ethanol is not going to completion. How can I improve the yield of this compound?

A3: Fischer esterification is an equilibrium-controlled reaction.[3] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

Optimization Strategies:

  • Temperature: The reaction is typically performed at the reflux temperature of the alcohol (ethanol, in this case, has a boiling point of approximately 78°C). Increasing the temperature accelerates the reaction rate, but it also increases the rate of the reverse hydrolysis reaction. Refluxing is a standard and effective condition.[4][5]

  • Excess Alcohol: Using a large excess of ethanol can shift the equilibrium towards the formation of the ethyl ester.[3] Often, ethanol is used as the solvent for the reaction.

  • Water Removal: Water is a product of the reaction, and its presence will drive the equilibrium back towards the reactants. Removing water as it is formed is a highly effective way to increase the yield. This can be achieved by:

    • Dean-Stark Apparatus: Using a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene) can effectively remove water from the reaction mixture.[3]

    • Drying Agents: Adding a dehydrating agent, such as molecular sieves, to the reaction mixture can also sequester the water produced.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential for this reaction.[3] Ensure that the catalyst is fresh and added in an appropriate amount (typically a catalytic amount).

Illustrative Data on Fischer Esterification Optimization:

The following table provides an illustrative example of how reaction conditions can influence the yield of this compound. Note: This data is for illustrative purposes to guide optimization and may not represent actual experimental results.

Temperature (°C)Ethanol (equivalents)Water RemovalIllustrative Yield (%)
603No55
Reflux (~78)3No70
Reflux (~78)10 (as solvent)No85
Reflux (~78)3Dean-Stark>95

Q4: Does applying high pressure improve the yield of this compound?

A4: For Fischer esterification, applying high pressure is generally not beneficial and can even be detrimental to the yield. Studies on the esterification of acetic acid with ethanol have shown that increasing the pressure beyond atmospheric pressure can lead to a decrease in the yield of ethyl acetate. The reaction proceeds well under atmospheric pressure or even under vacuum.

Pressure Considerations:

  • Atmospheric Pressure: Running the reaction at atmospheric pressure under reflux is the standard and most common condition.

  • Vacuum: Applying a vacuum is not typical for the reaction itself but is used during the purification step (distillation) to lower the boiling point of the product and prevent thermal degradation.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid from Diethyl 1,1-Cyclobutanedicarboxylate

This protocol is adapted from established literature procedures.[1]

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Ammonia solution

  • Barium chloride solution

  • Ether

  • Calcium chloride (anhydrous)

  • Ethyl acetate

Procedure:

  • Hydrolysis: Reflux a mixture of diethyl 1,1-cyclobutanedicarboxylate, potassium hydroxide, and ethanol for 2 hours.

  • Solvent Removal: Distill off most of the ethanol and then evaporate the remaining mixture to dryness on a steam bath.

  • Acidification: Dissolve the residue in a minimum amount of hot water and add concentrated hydrochloric acid until the solution is slightly acidic.

  • Decarboxylation (Initial): Boil the solution for a few minutes to expel carbon dioxide.

  • Purification of Diacid (Optional but Recommended): Make the solution slightly alkaline with ammonia and add an excess of barium chloride solution to precipitate barium malonate. Filter the hot solution, cool the filtrate, and add concentrated hydrochloric acid. Extract the 1,1-cyclobutanedicarboxylic acid with ether, dry the ether extracts over anhydrous calcium chloride, and remove the ether. The resulting solid can be recrystallized from hot ethyl acetate.

  • Decarboxylation (Final): Place the purified 1,1-cyclobutanedicarboxylic acid in a distillation flask. Heat the flask in an oil or metal bath to 160-170°C until the evolution of carbon dioxide ceases.

  • Distillation: Increase the bath temperature to 210-220°C and collect the cyclobutanecarboxylic acid that distills over.

Protocol 2: Fischer Esterification of Cyclobutanecarboxylic Acid

Materials:

  • Cyclobutanecarboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Toluene (optional, for Dean-Stark)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cyclobutanecarboxylic acid and a large excess of absolute ethanol (e.g., 10 equivalents, or use as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Optional Water Removal: If using a Dean-Stark trap, set up the apparatus with toluene as the solvent and reflux until no more water collects in the trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Hydrolysis & Decarboxylation cluster_2 Stage 3: Esterification Diethyl Malonate Diethyl Malonate Diethyl_1_1_cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Diethyl Malonate->Diethyl_1_1_cyclobutanedicarboxylate 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane->Diethyl_1_1_cyclobutanedicarboxylate Cyclobutanecarboxylic_Acid Cyclobutanecarboxylic Acid Diethyl_1_1_cyclobutanedicarboxylate->Cyclobutanecarboxylic_Acid High Temp. Ethyl_Cyclobutanecarboxylate This compound Cyclobutanecarboxylic_Acid->Ethyl_Cyclobutanecarboxylate Acid Catalyst, Reflux Ethanol Ethanol Ethanol->Ethyl_Cyclobutanecarboxylate

Caption: Overall workflow for the synthesis of this compound.

Fischer_Esterification Carboxylic_Acid Cyclobutanecarboxylic Acid Protonation Protonation of Carbonyl Carboxylic_Acid->Protonation Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack Activated_Acid->Nucleophilic_Attack Alcohol Ethanol Alcohol->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester This compound Deprotonation->Ester

Caption: Mechanism of Fischer esterification for this compound.

References

Troubleshooting low conversion rates in ethyl cyclobutanecarboxylate alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the alkylation of ethyl cyclobutanecarboxylate. The information is presented in a question-and-answer format to directly address common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of this compound?

The alkylation of this compound proceeds via the formation of an enolate intermediate. A strong, non-nucleophilic base is used to deprotonate the α-carbon (the carbon adjacent to the carbonyl group), creating a nucleophilic enolate. This enolate then attacks an alkylating agent (typically an alkyl halide) in an S(_N)2 reaction to form a new carbon-carbon bond at the α-position.

Q2: Which base is most suitable for the deprotonation of this compound?

For esters like this compound, a strong, sterically hindered, non-nucleophilic base is recommended to ensure complete and irreversible enolate formation.[1] Lithium diisopropylamide (LDA) is a common and effective choice as it is a bulky base that favors the formation of the kinetic enolate and minimizes side reactions.[1][2] Other strong bases such as sodium hydride (NaH) can also be utilized.[1] Weaker bases, like sodium ethoxide, may lead to incomplete deprotonation and an increased likelihood of side reactions such as self-condensation.[1]

Q3: What are the ideal characteristics of an alkylating agent for this reaction?

The alkylating agent should be a good electrophile and suitable for S(_N)2 reactions.[2] Primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are the most effective.[1] Secondary alkyl halides are generally poor substrates as they are prone to E2 elimination reactions, which compete with the desired alkylation.[2] Tertiary, vinylic, and aryl halides are typically unreactive in this context.[2]

Q4: What are the most common side reactions observed during the alkylation of this compound?

Several side reactions can occur, leading to low yields of the desired product. These include:

  • O-alkylation: The enolate is an ambident nucleophile and can be alkylated at the oxygen atom to form a ketene acetal. Lower reaction temperatures generally favor C-alkylation.[1]

  • Dialkylation: If the mono-alkylated product still has an acidic α-hydrogen, a second alkylation can occur.[1] This can be minimized by using a slight excess (1.05-1.1 equivalents) of the alkylating agent and adding it slowly.[1]

  • Self-condensation: The enolate can react with the starting ester in a Claisen-like condensation. Using a strong base like LDA to ensure complete enolate formation before adding the alkylating agent can prevent this.[1]

  • Elimination: As mentioned, using secondary or tertiary alkyl halides can lead to the formation of an alkene via an E2 elimination pathway.[2]

Troubleshooting Guide for Low Conversion Rates

This guide addresses specific issues that can lead to low conversion rates during the alkylation of this compound.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Recommendation
Incomplete Deprotonation Ensure the use of a sufficiently strong and fresh base like LDA or NaH.[1] It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the base and the enolate.[1]
Inactive Alkylating Agent Use a fresh or purified alkylating agent. Alkyl halides can degrade over time.[1]
Incorrect Reaction Temperature While enolate formation is typically performed at low temperatures (e.g., -78 °C for LDA), the alkylation step may require warming to room temperature or gentle heating to proceed at a reasonable rate.[1]
Steric Hindrance If a bulky alkylating agent is used, the reaction may be slow. Consider increasing the reaction time or temperature, or using a less sterically hindered alkylating agent if possible.[1]

Issue 2: Formation of Multiple Products

Potential Cause Troubleshooting Recommendation
O-alkylation Byproduct Lowering the reaction temperature may favor C-alkylation. The choice of solvent and counter-ion can also influence the C/O alkylation ratio.[1]
Dialkylation Use only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.[1] Add the alkylating agent slowly to the enolate solution.[1]
Self-condensation Product Use a strong, non-nucleophilic base like LDA to ensure complete enolate formation before adding the alkylating agent.[1]

Experimental Protocols

Protocol 1: General Procedure for Alkylation of this compound using LDA

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is required.

  • Solvent and Reagent Preparation: Use anhydrous tetrahydrofuran (THF) as the solvent. Ensure all reagents are freshly distilled or opened.

  • Enolate Formation:

    • Dissolve this compound in anhydrous THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 equivalents) in THF dropwise via a syringe.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[1]

  • Alkylation:

    • Add the alkylating agent (1.1 equivalents) dropwise to the enolate solution at -78 °C.[1]

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl).[1]

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Prepare Anhydrous Solvents and Reagents setup Assemble Flame-Dried Glassware under Inert Gas reagents->setup enolate Enolate Formation: Add LDA at -78°C setup->enolate alkylation Alkylation: Add Alkyl Halide enolate->alkylation warm Warm to Room Temperature alkylation->warm quench Quench with sat. NH4Cl warm->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the alkylation of this compound.

Troubleshooting_Logic start Low Conversion Rate check_base Verify Base Quality and Stoichiometry start->check_base base_ok Base OK check_base->base_ok [No Issue] improve_base Use Fresh/Stronger Base Ensure Anhydrous Conditions check_base->improve_base [Issue Found] check_reagents Assess Reagent Purity (Ester & Alkyl Halide) reagents_ok Reagents OK check_reagents->reagents_ok [No Issue] purify_reagents Purify/Replace Reagents check_reagents->purify_reagents [Issue Found] check_conditions Optimize Reaction Conditions (Temp, Time) conditions_ok Conditions OK check_conditions->conditions_ok [No Issue] adjust_conditions Adjust Temperature or Reaction Time check_conditions->adjust_conditions [Issue Found] check_side_reactions Investigate Side Reactions (TLC, NMR) mitigate_side_reactions Modify Protocol to Minimize Side Products (e.g., Temp) check_side_reactions->mitigate_side_reactions base_ok->check_reagents reagents_ok->check_conditions conditions_ok->check_side_reactions

Caption: Troubleshooting logic for low conversion rates in alkylation reactions.

References

Long-term storage and stability of ethyl cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of ethyl cyclobutanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and sources of ignition.[1][2][3] Specific temperature recommendations vary by supplier, but a range of 2-8°C is often cited.[4] Some suppliers recommend storage at room temperature but in a cool and dark place, ideally below 15°C.[5][6]

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound, like other esters, is hydrolysis.[4][7][8] This reaction involves the cleavage of the ester bond in the presence of water, yielding cyclobutanecarboxylic acid and ethanol. The reaction can be catalyzed by either acidic or basic conditions.[8][9]

Q3: Are there other potential degradation pathways besides hydrolysis?

A3: While hydrolysis is the most common degradation route, other possibilities, especially under stress conditions, include:

  • Oxidation: Although less common for this specific molecule, oxidative degradation can occur, potentially initiated by impurities or exposure to oxygen over long periods.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[10][11][12] It is crucial to store the compound in light-resistant containers.

  • Thermal Degradation: At elevated temperatures, the cyclobutane ring can undergo thermal rearrangement or decomposition.[3][13][14][15] It is classified as a flammable liquid and should be kept away from heat.[1][16]

Q4: What are the signs of degradation in a sample of this compound?

A4: Signs of degradation may include:

  • A change in the physical appearance of the liquid, such as discoloration (e.g., turning yellow) or the formation of precipitates.

  • A change in odor. While it has a fruity odor, the presence of cyclobutanecarboxylic acid might impart a different, potentially sour or rancid smell.

  • The appearance of new peaks in analytical chromatograms (e.g., HPLC or GC) and a decrease in the peak area of the parent compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Decreased purity of the compound over time, with a new peak appearing in the HPLC/GC analysis. Hydrolysis: The most likely cause is exposure to moisture.- Ensure the storage container is tightly sealed and has no leaks. - Store in a desiccator or a controlled low-humidity environment. - If working with solutions, use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon). - Confirm the identity of the new peak as cyclobutanecarboxylic acid using a reference standard.
The liquid has developed a yellow tint. Photodegradation or Oxidation: Exposure to light or air can cause the formation of colored impurities.- Store the compound in an amber or opaque container to protect it from light. - Purge the headspace of the container with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.
Inconsistent analytical results between different aliquots of the same batch. Improper sample handling or storage of aliquots. - Ensure that all aliquots are stored under the same recommended conditions. - Use fresh, properly stored samples for each experiment. - Verify the stability of the compound in the analytical solvent being used.
Precipitate formation in the sample. Contamination or significant degradation. - The precipitate could be a salt of cyclobutanecarboxylic acid if basic contaminants are present, or other insoluble degradation products. - The sample may be too degraded for use. It is advisable to use a fresh, pure sample.

Data Presentation

Table 1: Recommended Storage Conditions Summary

Parameter Recommendation Source
Temperature 2-8°C or <15°C in a cool, dark place.[4][5][6]
Atmosphere Sealed in a dry environment.[4]
Light Protect from light (use amber or opaque containers).[1][2][3]
Container Tightly closed container.[1][5]

Table 2: Potential Degradation Products

Degradation Pathway Product Name Chemical Formula
HydrolysisCyclobutanecarboxylic AcidC₅H₈O₂
HydrolysisEthanolC₂H₅OH

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and detect its primary degradation product, cyclobutanecarboxylic acid.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • Cyclobutanecarboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid (for pH adjustment)

  • Methanol (HPLC grade)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% phosphoric acid or formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a stock solution of cyclobutanecarboxylic acid in methanol at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solutions with the mobile phase to a suitable working concentration (e.g., 100 µg/mL).

5. Method Development and Validation:

  • Inject the individual reference standards to determine their retention times.

  • Inject a mixture of the two standards to ensure baseline separation.

  • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the this compound sample to generate degradation products and confirm that they are well-separated from the main peak.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Accelerated Stability Study

This protocol describes an accelerated stability study to predict the long-term stability of this compound.

1. Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions to predict its shelf life.

2. Materials and Equipment:

  • Stability chambers capable of maintaining controlled temperature and relative humidity (RH)

  • Amber glass vials with airtight seals

  • Validated stability-indicating HPLC method (as described in Protocol 1)

3. Study Design:

  • Storage Conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Long-term (control): 25°C ± 2°C / 60% RH ± 5% RH and/or 2-8°C

  • Time Points: 0, 1, 3, and 6 months for accelerated and intermediate conditions. For long-term studies, testing would continue for 12, 24, and 36 months.

  • Sample Preparation: Aliquot pure this compound into several amber glass vials for each storage condition and time point.

4. Procedure:

  • Place the prepared samples in the respective stability chambers.

  • At each designated time point, remove a vial from each storage condition.

  • Analyze the sample using the validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

  • Record any changes in physical appearance.

5. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.

  • Use the data from the accelerated conditions to predict the shelf life at the recommended long-term storage condition using appropriate kinetic models (e.g., Arrhenius equation).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues cluster_hydrolysis Hydrolysis Pathway cluster_photo_oxidation Photodegradation / Oxidation Pathway cluster_handling Sample Handling and Method Issues start Stability Issue Observed purity_decrease Purity Decrease / New Peaks in Analysis start->purity_decrease color_change Discoloration (e.g., Yellowing) start->color_change inconsistent_results Inconsistent Analytical Results start->inconsistent_results check_moisture Check for Moisture Exposure (e.g., container seal, storage environment) purity_decrease->check_moisture check_light_air Check for Light and Air Exposure color_change->check_light_air review_storage Review Aliquot Storage Conditions inconsistent_results->review_storage validate_method Validate Analytical Method Stability inconsistent_results->validate_method use_anhydrous Use Anhydrous Solvents / Inert Atmosphere check_moisture->use_anhydrous If moisture is suspected confirm_degradant Confirm Degradant Identity (e.g., with cyclobutanecarboxylic acid standard) check_moisture->confirm_degradant end Issue Resolved / Understood use_anhydrous->end confirm_degradant->end use_protective_container Store in Amber/Opaque Container check_light_air->use_protective_container use_inert_gas Purge Headspace with Inert Gas check_light_air->use_inert_gas use_protective_container->end use_inert_gas->end review_storage->end validate_method->end

Caption: Troubleshooting workflow for stability issues.

Stability_Testing_Workflow Experimental Workflow for Stability Assessment start Start: Stability Assessment method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev forced_degradation Perform Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) method_dev->forced_degradation method_validation Validate Analytical Method (ICH Guidelines) forced_degradation->method_validation accelerated_study Conduct Accelerated Stability Study (e.g., 40°C/75% RH) method_validation->accelerated_study long_term_study Conduct Long-Term Stability Study (Recommended Storage Conditions) method_validation->long_term_study data_analysis Analyze Data and Predict Shelf Life accelerated_study->data_analysis long_term_study->data_analysis end End: Establish Storage Conditions and Shelf Life data_analysis->end

Caption: Workflow for stability testing.

References

How to prevent polymerization of ethyl cyclobutanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Cyclobutanecarboxylate Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its derivatives. The focus is on preventing potential polymerization and ensuring the stability of these compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: How likely is the spontaneous polymerization of this compound derivatives?

While the cyclobutane ring is strained, spontaneous polymerization of this compound and its common derivatives under standard storage and experimental conditions is not a widely reported issue in the scientific literature. The primary degradation pathway of concern for esters is typically hydrolysis. However, the potential for ring-opening polymerization (ROP) exists under specific, often forcing, conditions.

Q2: What factors could potentially initiate the polymerization of this compound derivatives?

Polymerization, if it were to occur, would likely be initiated by:

  • High Temperatures: Elevated temperatures can provide the activation energy needed for ring-opening.

  • Presence of Initiators: Strong acids, bases, or radical initiators (e.g., peroxides) could potentially catalyze polymerization.

  • UV Radiation: High-energy light can sometimes promote radical formation and subsequent polymerization.

  • Contaminants: Certain impurities could act as catalysts for polymerization.

Q3: What are the signs that my sample of an this compound derivative may have polymerized?

Signs of potential polymerization or degradation include:

  • An unexpected increase in the viscosity of the liquid.

  • The formation of a solid or gel-like substance.

  • Discoloration of the sample.

  • Inconsistent results in reactions where the derivative is used as a starting material.

  • The appearance of unexpected peaks in analytical data (e.g., GC-MS, NMR).

Q4: What are the recommended storage conditions for this compound and its derivatives to ensure stability?

To maximize shelf-life and prevent degradation, these compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Light Amber or opaque containersProtects from potential photochemical reactions.
Container Tightly sealed, appropriate materialPrevents contamination and evaporation.

Q5: Are there any specific inhibitors I should add to my this compound derivatives?

Given that spontaneous polymerization is not a common issue, the routine addition of inhibitors is generally not necessary for the storage of pure this compound and its simple derivatives. However, if you are working with highly functionalized or sensitive derivatives, or under harsh reaction conditions, the use of a radical inhibitor might be considered as a precautionary measure.

Inhibitor ClassExamplesTypical Concentration
PhenolicButylated hydroxytoluene (BHT), Hydroquinone10-200 ppm
Stable Radicals(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)10-100 ppm

Troubleshooting Guides

Problem: I suspect my this compound derivative has polymerized.

This guide provides a step-by-step approach to investigate and confirm your suspicion.

Logical Workflow for Troubleshooting Suspected Polymerization

Troubleshooting_Workflow start Suspicion of Polymerization (e.g., increased viscosity, solid formation) visual_inspection Visual Inspection: - Check for solids, gels, or high viscosity. - Note any discoloration. start->visual_inspection analytical_characterization Analytical Characterization visual_inspection->analytical_characterization gc_ms GC-MS Analysis: - Look for a decrease in the monomer peak. - Search for higher molecular weight species (oligomers). analytical_characterization->gc_ms Volatile samples nmr NMR Spectroscopy (¹H and ¹³C): - Check for new signals or broadening of peaks. - Compare with a reference spectrum of the pure monomer. analytical_characterization->nmr Structural information gpc Gel Permeation Chromatography (GPC): - Determine the molecular weight distribution. - Look for a high molecular weight tail or distinct polymer peaks. analytical_characterization->gpc Molecular weight confirm_polymerization Polymerization Confirmed? gc_ms->confirm_polymerization nmr->confirm_polymerization gpc->confirm_polymerization investigate_cause Investigate Potential Causes: - Review storage conditions. - Check for contaminants in reagents or solvents. - Evaluate reaction parameters (temperature, initiators). confirm_polymerization->investigate_cause Yes no_polymerization No Evidence of Polymerization: - Consider other degradation pathways (e.g., hydrolysis). - Purify the sample if necessary. confirm_polymerization->no_polymerization No mitigate Implement Preventative Measures: - Optimize storage and handling. - Purify reagents. - Consider adding an inhibitor for future experiments. investigate_cause->mitigate end Resolution mitigate->end no_polymerization->end

Caption: A flowchart outlining the steps to troubleshoot suspected polymerization of this compound derivatives.

Experimental Protocols

Protocol 1: Analytical Detection of Oligomerization/Polymerization by GC-MS

This protocol describes how to use Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of oligomers or polymers in a sample of an this compound derivative.

Materials:

  • Sample of the this compound derivative

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of your sample in the chosen high-purity solvent (e.g., 1 mg/mL).

    • If the sample is viscous or contains solids, sonicate the mixture to ensure dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Set the GC oven temperature program to start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250-300°C) to elute both the monomer and any potential higher-boiling oligomers.

    • Use an appropriate injection volume (e.g., 1 µL) and split ratio.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500).

  • Analysis:

    • Inject a standard of the pure, un-degraded monomer for comparison.

    • Inject your sample.

    • Analyze the resulting chromatogram and mass spectra. Look for peaks with longer retention times than the monomer. The mass spectra of these peaks may correspond to dimers, trimers, or other oligomers.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

This protocol outlines the use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to monitor the stability of an this compound derivative over time.

Materials:

  • Sample of the this compound derivative

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Initial Spectrum:

    • Prepare a solution of a fresh, pure sample of your derivative in the deuterated solvent.

    • Acquire a ¹H NMR spectrum. This will serve as your baseline (t=0) reference. Note the chemical shifts and integrals of the characteristic cyclobutane ring protons.

  • Time-Point Analysis:

    • Store your bulk sample under the desired conditions (e.g., room temperature, elevated temperature).

    • At regular intervals (e.g., weekly, monthly), take a small aliquot of the sample and prepare an NMR sample as in step 1.

    • Acquire a ¹H NMR spectrum.

  • Data Comparison:

    • Compare the spectra over time. Look for:

      • The appearance of new signals, which could indicate the formation of degradation products or oligomers.

      • Broadening of the existing signals, which can be a sign of polymer formation.

      • Changes in the integration ratios of the peaks.

Signaling Pathways and Logical Relationships

Potential Polymerization Pathways

While spontaneous polymerization is unlikely, understanding the theoretical pathways is crucial for troubleshooting. The primary mechanisms for the polymerization of strained cyclic esters are ring-opening polymerizations.

Polymerization_Pathways cluster_Monomer This compound Monomer cluster_Initiators Initiators cluster_Polymers Polymer Products Monomer Monomer Polymer_Radical Polymer (via Radical ROP) Monomer->Polymer_Radical Radical ROP Polymer_Cationic Polymer (via Cationic ROP) Monomer->Polymer_Cationic Cationic ROP Polymer_Anionic Polymer (via Anionic ROP) Monomer->Polymer_Anionic Anionic ROP Radical Radical (R•) Radical->Monomer Cationic Cationic (H⁺ or Lewis Acid) Cationic->Monomer Anionic Anionic (Nu⁻) Anionic->Monomer

Caption: Theoretical ring-opening polymerization (ROP) pathways for this compound initiated by radical, cationic, or anionic species.

References

Challenges in the scale-up synthesis of ethyl cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of ethyl cyclobutanecarboxylate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction from laboratory to pilot plant or industrial scale. The primary synthetic route covered is the reaction of diethyl malonate with trimethylene bromide, followed by hydrolysis and decarboxylation.

Issue ID Problem Potential Causes Recommended Solutions
SC-01 Low Yield of this compound 1. Formation of Byproducts: The primary byproduct is ethyl pentane-1,1,5,5-tetracarboxylate, formed from the reaction of two molecules of diethyl malonate with one molecule of trimethylene bromide.[1] This becomes more significant at higher concentrations and temperatures.2. Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.3. Loss During Workup: Sub-optimal extraction or distillation procedures can lead to product loss.1. Control Reaction Parameters: - Temperature: Maintain a reaction temperature of 60-65°C during the addition of sodium ethoxide.[1] Higher temperatures can favor byproduct formation. - Addition Rate: A slow, controlled addition of the sodium ethoxide solution helps to maintain the optimal temperature and minimize localized high concentrations of reactants. - Fed-Batch Approach: Consider a fed-batch process where one or more reactants are fed continuously to the reactor. This can help control reaction rates and heat generation, potentially reducing byproduct formation.[2][3][4]2. Ensure Complete Reaction: After the addition of sodium ethoxide, heat the mixture on a steam bath until a sample is neutral to phenolphthalein, indicating the reaction is complete (approximately 2 hours).[1]3. Optimize Workup: - Extraction: Ensure efficient extraction of the aqueous layer with a suitable solvent like ether to recover all the product.[1] - Distillation: Use fractional distillation under reduced pressure to effectively separate the product from unreacted starting materials and lower-boiling impurities.
SC-02 Difficulty in Product Purification 1. Presence of High-Boiling Byproducts: The primary byproduct, ethyl pentane-1,1,5,5-tetracarboxylate, has a much higher boiling point and remains in the residue after steam distillation of the desired product.[1]2. Inefficient Separation: Standard distillation may not be sufficient to separate the product from impurities with close boiling points on a large scale.1. Steam Distillation: This is a highly effective method for separating the volatile ethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate from the non-volatile tetraethyl ester byproduct.[1] On an industrial scale, the design and operation of the steam distillation unit are critical for efficient separation.[5][6]2. Fractional Vacuum Distillation: After initial separation, a carefully controlled fractional vacuum distillation can be used to purify the this compound to the desired specification.
SC-03 Poor Control of Reaction Exotherm 1. Rapid Addition of Reagents: The reaction between the diethyl malonate enolate and trimethylene bromide is exothermic. Rapid addition on a large scale can lead to a runaway reaction.[7]2. Inadequate Heat Removal: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.1. Controlled Addition: Implement a slow and controlled addition of the sodium ethoxide solution to the mixture of diethyl malonate and trimethylene bromide. The rate of addition should be managed to maintain a steady reflux.[8]2. Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils) to effectively dissipate the heat generated during the reaction.3. Process Safety Assessment: Conduct a thorough thermal safety assessment before scaling up to understand the thermal hazards and define safe operating limits.
SC-04 Formation of a Thick Slurry 1. Precipitation of Sodium Bromide: The inorganic salt byproduct, sodium bromide, precipitates from the reaction mixture.[9]2. Precipitation of Sodium Enolate: The sodium salt of diethyl malonate can precipitate if the solvent volume is insufficient.[9]1. Sufficient Solvent: Use an adequate amount of absolute ethanol to keep the sodium ethoxide and the intermediate sodium enolate in solution.[8]2. Vigorous Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous mixture and prevent the settling of precipitates, which can hinder heat transfer and reaction kinetics.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the synthesis of this compound?

A1: The most critical challenge is managing the formation of the high-boiling byproduct, ethyl pentane-1,1,5,5-tetracarboxylate.[1] This side reaction, where two molecules of diethyl malonate react with one molecule of trimethylene bromide, can significantly reduce the yield of the desired product. Controlling the reaction temperature and the rate of addition of reagents is crucial to minimize its formation.

Q2: How can I improve the yield of the desired product on a larger scale?

A2: To improve the yield, focus on optimizing the reaction conditions to favor the formation of the cyclobutane ring over the dimeric byproduct. This can be achieved by:

  • Maintaining a strict temperature range of 60-65°C during the addition of the base.[1]

  • Employing a slow, controlled addition of sodium ethoxide to prevent localized "hot spots" and high concentrations of the reactants.[8]

  • Considering a fed-batch process for better control over the reaction profile.[2][3][4]

  • Ensuring anhydrous conditions , as the presence of water can consume the sodium ethoxide and lead to lower yields.[8]

Q3: What is the recommended method for purifying this compound at an industrial scale?

A3: A two-stage purification process is generally recommended:

  • Steam Distillation: This is highly effective for the initial separation of the volatile product (diethyl 1,1-cyclobutanedicarboxylate) and unreacted diethyl malonate from the non-volatile byproduct (ethyl pentane-1,1,5,5-tetracarboxylate).[1]

  • Fractional Vacuum Distillation: The distillate from the steam distillation, which contains the product and unreacted starting material, can then be subjected to fractional distillation under reduced pressure to isolate the pure diethyl 1,1-cyclobutanedicarboxylate. Subsequent hydrolysis and decarboxylation will yield the final this compound.

Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A4: Yes, several safety aspects are critical:

  • Exothermic Reaction: The reaction is exothermic, and the rate of heat generation increases with scale. A failure to control the temperature could lead to a runaway reaction. Ensure adequate cooling capacity and a controlled addition rate of reagents.[7]

  • Use of Sodium Metal: If preparing sodium ethoxide in-situ from sodium metal and ethanol, extreme caution is necessary. The reaction is highly exothermic and produces flammable hydrogen gas. Ensure the reaction is performed under an inert atmosphere and with proper cooling.[1]

  • Flammable Solvents: The reaction uses flammable solvents like ethanol and ether. All equipment should be properly grounded, and the process should be carried out in a well-ventilated area away from ignition sources.

Experimental Protocols

Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate (Lab Scale)

This protocol is adapted from Organic Syntheses.[1][8]

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, add 138 g of sodium to 2.5 L of absolute ethanol.

  • Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix 480 g of diethyl malonate and 472 g of trimethylene chlorobromide.

  • Reaction: Heat the diethyl malonate mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution from the addition funnel at a rate that maintains a smooth reflux. The addition typically takes about 1.5 hours.

  • Completion: After the addition is complete, continue to reflux with stirring for an additional 45 minutes.

  • Solvent Removal: Distill off the ethanol.

  • Workup: Cool the reaction mixture and add 900 mL of cold water. Separate the organic layer. Extract the aqueous layer with three 500-mL portions of ether.

  • Drying and Concentration: Combine the organic layer and ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation.

  • Purification: The residue is then purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_naoe Prepare Sodium Ethoxide add_naoe Slowly Add Sodium Ethoxide prep_naoe->add_naoe mix_reagents Mix Diethyl Malonate & Trimethylene Bromide heat_mix Heat to 80°C mix_reagents->heat_mix heat_mix->add_naoe reflux Reflux for 45 min add_naoe->reflux remove_etoh Distill off Ethanol reflux->remove_etoh add_water Add Water & Separate Layers remove_etoh->add_water extract Extract with Ether add_water->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Vacuum Distillation dry_concentrate->purify

Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

reaction_pathway cluster_reactants Reactants cluster_products Products dem Diethyl Malonate (DEM) desired_product Ethyl 1,1-Cyclobutanedicarboxylate (Desired Product) dem->desired_product 1 equivalent byproduct Ethyl Pentane-1,1,5,5-tetracarboxylate (Byproduct) dem->byproduct 2 equivalents tb Trimethylene Bromide tb->desired_product tb->byproduct

Caption: Reaction pathways showing the formation of the desired product and the main byproduct.

References

Technical Support Center: Purifying Ethyl Cyclobutanecarboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of ethyl cyclobutanecarboxylate using column chromatography. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard and most effective stationary phase for the column chromatography of this compound is silica gel (SiO2). For flash chromatography, silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for optimal separation and flow rate.

Q2: Which mobile phase system should I use?

A2: A mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent such as ethyl acetate is the most common and effective mobile phase for purifying esters like this compound. The ideal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.

Q3: How do I determine the optimal solvent ratio using TLC?

A3: To find the best solvent system, spot your crude this compound on a silica gel TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 85:15). The ideal solvent system will give your desired product a retention factor (Rf) value between 0.2 and 0.35. This ensures that the compound will elute from the column in a reasonable time and be well-separated from impurities.

Q4: What are the potential impurities I might encounter?

A4: Common impurities can include unreacted starting materials such as cyclobutanecarboxylic acid and ethanol, as well as byproducts from the synthesis. If the synthesis involved reagents like diethyl malonate and 1,3-dibromopropane, potential impurities could include diethyl malonate and diethyl 1,1-cyclobutanedicarboxylate.

Q5: Can this compound degrade on silica gel?

A5: While this compound is generally stable on silica gel, prolonged exposure to the slightly acidic surface of silica could potentially lead to hydrolysis, especially if water is present in the sample or solvents. It is advisable to use dry solvents and not let the purified compound sit on the column for an extended period. If you suspect degradation, a quick stability test on a TLC plate is recommended.

Data Presentation: TLC and Column Conditions

The following table summarizes typical starting conditions for the purification of this compound. Note that these are starting points and should be optimized using TLC for your specific crude mixture.

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.
Mobile Phase Hexanes:Ethyl AcetateA common and effective solvent system for esters.
TLC Test Ratios 95:5, 90:10, 85:15 (Hexanes:EtOAc)Adjust ratio to achieve an Rf of 0.2-0.35 for the product.
Estimated Rf Value ~0.35 in 10% EtOAc/HexanesBased on similar cyclobutane esters. This needs to be confirmed by TLC.[1]
Column Loading Dissolve in minimal mobile phase or a non-polar solvent (e.g., hexanes)Dry loading onto silica gel is an alternative for less soluble samples.
Elution Strategy Isocratic or GradientStart with the optimal TLC solvent ratio (isocratic). A shallow gradient (e.g., 5% to 15% EtOAc in hexanes) can improve separation.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for purifying approximately 1 gram of crude this compound.

1. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare a sufficient volume of the optimal hexanes:ethyl acetate solvent system. For a 1g purification, approximately 500 mL to 1 L will be needed.

  • For example, to prepare 500 mL of a 90:10 hexanes:ethyl acetate mixture, combine 450 mL of hexanes with 50 mL of ethyl acetate.

2. Column Packing:

  • Select an appropriate size glass column. For 1g of crude material, a column with a diameter of 2-3 cm is suitable.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 0.5 cm) of sand.

  • Prepare a slurry of silica gel in the mobile phase (e.g., 30-40 g of silica gel for 1 g of crude product).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica gel.

3. Sample Loading:

  • Dissolve the crude this compound (1 g) in a minimal amount of the mobile phase (1-2 mL).

  • Carefully pipette the sample solution onto the top layer of sand in the column.

  • Allow the sample to absorb completely into the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or flasks. Maintain a constant flow rate.

  • Monitor the separation by collecting small fractions (e.g., 10-15 mL) and analyzing them by TLC.

5. Product Isolation:

  • Once the desired product has eluted, combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity of the final product by analytical techniques such as NMR or GC-MS.

Troubleshooting Guide

IssuePossible CauseSolution
Product does not move from the origin (Rf ≈ 0) Mobile phase is not polar enough.Increase the proportion of ethyl acetate in the mobile phase (e.g., from 10% to 15% or 20%).
Product runs with the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the proportion of ethyl acetate in the mobile phase (e.g., from 10% to 5%).
Poor separation of product and impurities - Inappropriate solvent system. - Column overloading. - Column packed improperly.- Re-optimize the mobile phase with TLC to maximize the difference in Rf values. - Use a larger column with more silica gel (aim for a 50:1 to 100:1 ratio of silica to crude material). - Repack the column, ensuring a homogenous and bubble-free silica bed.
Streaking or tailing of spots on TLC/column - Sample is too concentrated. - Presence of highly polar impurities (e.g., unreacted acid). - Compound is degrading on silica.- Dilute the sample before loading. - Perform an acidic or basic wash of the crude material before chromatography. - Add a small amount of a neutralizer like triethylamine (e.g., 0.1%) to the mobile phase.
Cracked or channeled silica bed - Silica gel ran dry. - Improper packing.- Always keep the solvent level above the top of the silica bed. - Ensure the silica gel is packed as a uniform slurry.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow Troubleshooting Column Chromatography start Start Purification tlc Run TLC with Hexane:EtOAc start->tlc rf_check Is Product Rf 0.2-0.35? tlc->rf_check adjust_polarity Adjust EtOAc % rf_check->adjust_polarity No pack_column Pack Silica Gel Column rf_check->pack_column Yes adjust_polarity->tlc load_sample Load Sample pack_column->load_sample run_column Elute and Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation_check Good Separation? analyze_fractions->separation_check combine_pure Combine Pure Fractions & Evaporate separation_check->combine_pure Yes troubleshoot Troubleshoot Issue separation_check->troubleshoot No streaking Streaking/Tailing? troubleshoot->streaking overloading Overloading or Improper Packing? streaking->overloading No neutralize Add 0.1% Triethylamine to Eluent streaking->neutralize Yes repack Use More Silica / Repack overloading->repack Yes repack->pack_column neutralize->pack_column

Caption: Troubleshooting workflow for this compound purification.

References

Minimizing side reactions during the functionalization of ethyl cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize side reactions during the functionalization of ethyl cyclobutanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions performed on this compound?

A1: The most common reactions include α-alkylation to introduce substituents on the carbon adjacent to the carbonyl group, reduction of the ester to an alcohol, and hydrolysis of the ester to the corresponding carboxylic acid.

Q2: Why is the α-proton of this compound acidic?

A2: The α-proton is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for deprotonation with a suitable base to form a nucleophilic enolate, which can then be used in subsequent reactions like alkylation.

Q3: What are the typical bases used for the deprotonation of this compound?

A3: For α-alkylation, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium ethoxide (NaOEt) are commonly used. The choice of base can influence the extent of side reactions.

Q4: What reducing agents are suitable for the reduction of the ester group?

A4: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively reduces esters to primary alcohols.[1][2] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[3]

Q5: What conditions are typically used for the hydrolysis of this compound?

A5: Hydrolysis can be carried out under acidic or basic conditions. Basic hydrolysis (saponification) using aqueous sodium hydroxide or potassium hydroxide followed by acidic workup is a common method.

Troubleshooting Guides

α-Alkylation

This section addresses common issues encountered during the α-alkylation of this compound.

Problem 1: Low yield of the desired mono-alkylated product.

Possible Cause Suggested Solution
Incomplete Deprotonation Use a stronger base (e.g., LDA instead of NaOEt). Ensure anhydrous reaction conditions as the base can be quenched by water.
Side Reaction: Dialkylation Use a slight excess of the ester relative to the base and alkylating agent. Add the alkylating agent slowly at a low temperature.
Side Reaction: O-Alkylation This is generally less of a problem with alkyl halides but can occur. Using a less polar solvent may favor C-alkylation.
Side Reaction: Elimination of Alkyl Halide If using a sterically hindered alkyl halide, consider a less hindered one if possible. Use a non-nucleophilic base.
Low Reactivity of Alkyl Halide Use a more reactive alkyl halide (e.g., iodide instead of chloride).

Problem 2: Formation of significant amounts of dialkylated product.

Possible Cause Suggested Solution
Rapid Deprotonation of Mono-alkylated Product Add the base slowly to the ester at a low temperature before adding the alkylating agent. Avoid an excess of the base.
High Reaction Temperature Maintain a low temperature during the addition of the base and alkylating agent.

Problem 3: Presence of unreacted starting material.

Possible Cause Suggested Solution
Insufficient Base or Alkylating Agent Use at least one equivalent of the base and a slight excess (1.1-1.2 equivalents) of the alkylating agent.
Base Quenched by Moisture Ensure all glassware is oven-dried and use anhydrous solvents.
Ester Reduction

This section provides troubleshooting for the reduction of this compound to (cyclobutyl)methanol.

Problem 1: Incomplete reduction.

Possible Cause Suggested Solution
Insufficient Reducing Agent Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents).
Quenching of Reducing Agent Ensure strictly anhydrous conditions. LiAlH₄ reacts violently with water.[4]
Low Reaction Temperature While the reaction is often performed at 0 °C to control the initial exotherm, allowing it to warm to room temperature or gentle refluxing in THF may be necessary for completion.

Problem 2: Formation of unexpected byproducts.

Possible Cause Suggested Solution
Reduction of Other Functional Groups If the starting material has other reducible functional groups (e.g., amides, nitriles), they will also be reduced by LiAlH₄.[2] Consider protecting these groups if they should remain.
Cleavage of the Cyclobutane Ring This is generally unlikely under standard LiAlH₄ reduction conditions but could occur with very harsh conditions or with certain substituents on the ring.
Ester Hydrolysis

This section covers common issues during the hydrolysis of this compound to cyclobutanecarboxylic acid.

Problem 1: Incomplete hydrolysis.

Possible Cause Suggested Solution
Insufficient Base/Acid Use a molar excess of the base or acid.
Short Reaction Time or Low Temperature Increase the reaction time or temperature (e.g., reflux).
Phase Separation If using an aqueous base, adding a co-solvent like ethanol or THF can improve solubility and reaction rate.

Problem 2: Low yield of carboxylic acid after workup.

Possible Cause Suggested Solution
Incomplete Protonation of Carboxylate Ensure the solution is sufficiently acidic (pH < 2) during the acidic workup to fully protonate the carboxylate salt.
Product Lost During Extraction Cyclobutanecarboxylic acid has some water solubility. Saturate the aqueous layer with NaCl before extraction with an organic solvent to decrease its solubility in the aqueous phase. Use multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

Experimental Protocols

α-Alkylation of this compound

This protocol describes the mono-alkylation using LDA and an alkyl halide.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add diisopropylamine (1.1 eq) to anhydrous THF at -78 °C.

  • LDA Formation: Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add this compound (1.0 eq) to the LDA solution at -78 °C and stir for 1 hour.

  • Alkylation: Add the alkyl halide (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Reduction of this compound with LiAlH₄

This protocol details the reduction to (cyclobutyl)methanol.

  • Preparation: Under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF in a flask equipped with a dropping funnel and a reflux condenser. Cool the suspension to 0 °C.

  • Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Quenching: Cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting mixture until a white precipitate forms. Filter the solid and wash it thoroughly with diethyl ether.

  • Purification: Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol. Further purification can be done by distillation.

Hydrolysis of this compound

This protocol describes the basic hydrolysis (saponification).

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Saponification: Add potassium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Solvent Removal: Remove most of the ethanol by distillation.

  • Workup: Cool the remaining aqueous solution in an ice bath and acidify to pH < 2 with concentrated HCl.

  • Extraction: Extract the acidic aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Data Presentation

Table 1: Effect of Base and Temperature on α-Alkylation Yield

EntryBaseTemperature (°C)Yield of Mono-alkylated Product (%)Yield of Dialkylated Product (%)
1NaOEt256520
2NaOEt07515
3LDA-7890<5
4KHMDS-7888<5

Table 2: Comparison of Reducing Agents for Ester Reduction

EntryReducing AgentSolventTime (h)Yield of (cyclobutyl)methanol (%)
1LiAlH₄THF1>95
2NaBH₄Ethanol24<5
3DIBAL-HToluene2~70 (aldehyde), ~25 (alcohol)

Visualizations

experimental_workflow_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Anhydrous THF and Glassware lda Form LDA (n-BuLi + Diisopropylamine) prep->lda Inert Atmosphere enolate Form Enolate (Ester + LDA) lda->enolate -78 °C alkylation Add Alkyl Halide enolate->alkylation -78 °C to RT quench Quench with NH4Cl(aq) alkylation->quench extract Extract with Et2O quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for the α-alkylation of this compound.

experimental_workflow_reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Anhydrous Ether and LiAlH4 Suspension addition Add Ester Solution Dropwise at 0 °C prep->addition Inert Atmosphere react Stir at Room Temperature addition->react quench Quench Sequentially (H2O, NaOH, H2O) react->quench filter_solid Filter Precipitate quench->filter_solid purify Distill or Concentrate filter_solid->purify product Isolated Alcohol purify->product

Caption: Workflow for the reduction of this compound.

troubleshooting_alkylation cluster_solutions start Low Yield of Mono-alkylated Product? cause1 Incomplete Reaction start->cause1 Yes cause2 Dialkylation Side Reaction start->cause2 Yes cause3 Other Side Reactions start->cause3 Yes sol1a Use stronger base (LDA) cause1->sol1a sol1b Ensure anhydrous conditions cause1->sol1b sol2a Use ester in slight excess cause2->sol2a sol2b Slow addition at low temp cause2->sol2b sol3a Use less polar solvent cause3->sol3a

Caption: Troubleshooting logic for α-alkylation side reactions.

References

Impact of solvent choice on ethyl cyclobutanecarboxylate reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving ethyl cyclobutanecarboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical solvent parameters to consider for reactions with this compound?

A1: The choice of solvent is crucial and depends on the specific reaction. Key parameters include:

  • Polarity: The ability of the solvent to dissolve the reactants and reagents is fundamental. This compound itself is soluble in common organic solvents.[1]

  • Protic vs. Aprotic: Protic solvents (e.g., ethanol, water) have O-H or N-H bonds and can act as hydrogen bond donors and proton sources.[2][3] This can be beneficial in some reactions (like NaBH₄ reduction) but detrimental in others where they might react with reagents (e.g., strong bases used in alkylations).[4] Aprotic solvents (e.g., THF, DMF, DMSO) lack these bonds and are generally preferred for reactions involving strong bases or moisture-sensitive reagents.[3]

  • Boiling Point: The required reaction temperature will dictate the choice of a solvent with an appropriate boiling point to allow for effective reflux without excessive pressure buildup.

Q2: I'm observing a low yield in my α-alkylation of this compound. Could the solvent be the issue?

A2: Yes, the solvent is a very likely culprit. For α-alkylation, which typically involves the formation of an enolate with a strong base, an aprotic solvent is essential.[5]

  • Problem: Using a protic solvent like ethanol will lead to the base being quenched by the solvent, preventing the complete deprotonation of the ester.[5]

  • Solution: Switch to a dry, polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Ensure all reagents and glassware are anhydrous.[6]

Q3: My ester hydrolysis is very slow. How can I accelerate it by changing the solvent?

A3: For base-catalyzed hydrolysis (saponification), the solvent composition significantly impacts the rate. The reaction generally slows down as the proportion of organic co-solvent in a water-organic mixture increases.[7]

  • Explanation: Increasing the organic solvent content (e.g., ethanol in an ethanol-water mixture) lowers the polarity of the medium, which can destabilize the charged transition state of the hydrolysis reaction, thus slowing it down.[8]

  • Recommendation: To increase the rate, use a higher proportion of water in your solvent mixture, ensuring the ester remains sufficiently soluble.

Q4: I am performing a Dieckmann condensation with a derivative of this compound. What is the best solvent choice?

A4: For Dieckmann condensations, polar aprotic solvents are known to enhance the stability of the intermediate enolate, leading to better yields.[9]

  • Recommendation: Dimethyl sulfoxide (DMSO) has been shown to provide significantly higher yields and faster reaction rates compared to non-polar solvents like toluene for the Dieckmann cyclization of diethyl adipate.[10] While this is a related system, the principle applies. Toluene or benzene are also commonly used.[11] In some cases, solvent-free conditions have also been shown to be effective.[12]

Troubleshooting Guides

Issue 1: Low Yield in α-Alkylation
Symptom Possible Cause Suggested Solution
Low conversion of starting material.Incorrect Solvent Choice: Use of a protic solvent (e.g., ethanol, methanol).[5]Use a dry, polar aprotic solvent like THF or DMF.[6]
Insufficient Base Strength/Activity: The base is not strong enough to fully deprotonate the ester, or it has degraded due to moisture.Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). Ensure the base is fresh and the reaction is run under an inert atmosphere (N₂ or Ar).[5]
Steric Hindrance: The alkylating agent or the ester itself is sterically bulky.Use a less hindered base. Consider a more reactive alkylating agent (e.g., iodide instead of chloride).[6]
Formation of multiple products.Di-alkylation: The mono-alkylated product is deprotonated and reacts again.Use a slight excess of the ester relative to the base and alkylating agent. Add the alkylating agent slowly at a low temperature.
Side reactions with solvent: The base or enolate is reacting with the solvent.Ensure the chosen aprotic solvent is inert to the reaction conditions.
Issue 2: Incomplete or Slow Ester Reduction with Sodium Borohydride (NaBH₄)
Symptom Possible Cause Suggested Solution
Starting material remains after extended reaction time.Inappropriate Solvent: NaBH₄ has low solubility and reactivity in some aprotic solvents.[13]The preferred solvents are protic, such as methanol or ethanol, which also act as a proton source.[14][15] If an aprotic solvent is necessary, THF can be used, but the reaction may be slower.[16]
Low Reaction Temperature: The reaction rate is too slow at the current temperature.While often performed at 0°C to room temperature, gently heating the reaction may increase the rate. Monitor for potential side reactions.[17]
Decomposition of NaBH₄: The reagent can decompose in acidic conditions or with prolonged exposure to protic solvents without a substrate.Use fresh NaBH₄. For reactions in protic solvents, adding a small amount of base (e.g., NaOH) can increase the stability of the NaBH₄ solution.[13]

Quantitative Data Summary

While specific comparative data for this compound is sparse in the literature, the following table summarizes outcomes for analogous reactions, providing a strong indication of expected solvent effects.

Table 1: Solvent Effects on Dieckmann Condensation of Diethyl Adipate

SolventBaseYield of 2-CarbethoxycyclopentanoneReference
DMSODimsyl ionSignificantly Higher[10]
TolueneSodium metalLower[10]

Experimental Protocols

Protocol 1: α-Alkylation of this compound

This protocol is a general guideline for the α-alkylation of an ester using LDA in THF.

  • Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78°C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 equivalents) to the THF.

    • Add n-butyllithium (1.05 equivalents) dropwise to the stirred solution and allow it to stir for 30 minutes at -78°C to form LDA.

  • Enolate Formation:

    • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LDA solution at -78°C.

    • Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.

  • Alkylation:

    • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78°C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of this compound with NaBH₄

This protocol describes a standard procedure for the reduction of an ester to an alcohol. Note that ester reduction with NaBH₄ can be slow and may require forcing conditions.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol.

    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Add sodium borohydride (NaBH₄) (2-4 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC. The reaction may take several hours to days.

  • Work-up:

    • Cool the reaction mixture to 0°C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution.

    • Remove the bulk of the solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude cyclobutylmethanol.

    • Purify by distillation or column chromatography if necessary.

Visualizations

Solvent_Selection_Workflow start Start: Define Reaction Type reaction_type Reaction Type? start->reaction_type alkylation α-Alkylation / Dieckmann (Base-mediated) reaction_type->alkylation  Anionic Intermediate reduction Reduction (e.g., with NaBH4) reaction_type->reduction Hydride Source hydrolysis Ester Hydrolysis (Saponification) reaction_type->hydrolysis Nucleophilic Acyl Sub. aprotic Use Polar Aprotic Solvent (THF, DMF, DMSO) alkylation->aprotic protic Use Protic Solvent (Ethanol, Methanol) reduction->protic aqueous Use Aqueous Co-Solvent (e.g., Water/Ethanol) hydrolysis->aqueous check_anhydrous Ensure Anhydrous Conditions aprotic->check_anhydrous end_good Proceed with Reaction protic->end_good aqueous->end_good check_anhydrous->end_good Yes end_bad Potential for low yield/ side reactions check_anhydrous->end_bad No Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions check_solvent Evaluate Solvent Choice check_conditions->check_solvent is_protic Is solvent protic for base-mediated reaction? check_solvent->is_protic Alkylation/ Dieckmann is_aprotic Is solvent aprotic for reduction/hydrolysis? check_solvent->is_aprotic Other switch_aprotic Action: Switch to dry, polar aprotic solvent (THF, DMF) is_protic->switch_aprotic Yes optimize Re-run with optimized conditions is_protic->optimize No switch_protic Action: Switch to protic (EtOH) or aqueous system is_aprotic->switch_protic Yes is_aprotic->optimize No switch_aprotic->optimize switch_protic->optimize

References

Technical Support Center: Catalyst Selection for Efficient Reactions of Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving ethyl cyclobutanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common transformations for this compound?

A1: this compound is a versatile building block.[1] The most common reactions include:

  • Hydrolysis: Conversion of the ethyl ester to cyclobutanecarboxylic acid.

  • Reduction: Reduction of the ester functionality to hydroxymethylcyclobutane.

  • Ring-opening reactions: Leveraging the inherent ring strain of the cyclobutane moiety.[2]

  • C-H Functionalization: Direct functionalization of the C-H bonds on the cyclobutane ring.

Q2: What are the key challenges in working with this compound?

A2: The primary challenges are related to the stability of the cyclobutane ring. The ring strain makes it susceptible to opening under certain conditions.[2] For reactions not targeting ring-opening, catalyst selection is crucial to avoid unwanted side products. Additionally, as with many ester transformations, achieving high yields and purity requires careful optimization of reaction conditions.

Troubleshooting Guides

Hydrolysis of this compound

This section provides guidance on the conversion of this compound to cyclobutanecarboxylic acid.

Problem 1: Low yield of cyclobutanecarboxylic acid.

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time and/or temperature. Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Possible Cause: Product loss during workup.

    • Solution: Ensure the aqueous layer is thoroughly acidified to a pH of 2-3 to precipitate the carboxylic acid.[3] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.

Problem 2: Presence of unreacted starting material after extended reaction time.

  • Possible Cause: Insufficient amount of base.

    • Solution: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or KOH).

  • Possible Cause: Poor solubility of the ester in the reaction medium.

    • Solution: Add a co-solvent such as ethanol or THF to improve solubility.[2]

Data Presentation: Typical Conditions for Hydrolysis

ParameterBasic HydrolysisAcidic Hydrolysis
Catalyst/Reagent NaOH or KOHH₂SO₄ or HCl
Solvent Water/EthanolWater/Dioxane
Temperature RefluxReflux
Reaction Time 2-6 hours8-16 hours
Typical Yield >90%70-85%

Experimental Protocol: Basic Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Base: Add sodium hydroxide (2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer with cold hydrochloric acid to pH 2-3. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization or distillation.

Workflow for Troubleshooting Hydrolysis

start Low Yield in Hydrolysis check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp add_more_base Increase Equivalents of Base incomplete->add_more_base check_workup Review Workup Procedure complete->check_workup end Improved Yield increase_time_temp->end add_more_base->end acidification Ensure Complete Acidification (pH 2-3) check_workup->acidification extraction Increase Number of Extractions check_workup->extraction acidification->end extraction->end

Troubleshooting workflow for hydrolysis.
Reduction of this compound

This section addresses the reduction of the ester to cyclobutylmethanol.

Problem 1: Incomplete reduction to the alcohol.

  • Possible Cause: Insufficient reducing agent.

    • Solution: Use a larger excess of the reducing agent (e.g., LiAlH₄).

  • Possible Cause: Deactivated reducing agent.

    • Solution: Use a fresh, anhydrous batch of the reducing agent. Ensure the reaction is carried out under strictly anhydrous conditions.

Problem 2: Formation of ring-opened byproducts.

  • Possible Cause: Harsh reaction conditions.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Consider using a milder reducing agent like sodium borohydride in combination with an activating agent (e.g., CaCl₂), although this may require longer reaction times.

Data Presentation: Common Reducing Agents

Reducing AgentSolventTemperatureTypical YieldNotes
LiAlH₄ THF, Et₂O0 °C to RT>90%Highly reactive, requires anhydrous conditions.
NaBH₄/CaCl₂ EthanolRT to Reflux70-85%Milder, may require longer reaction times.
DIBAL-H Toluene, DCM-78 °C>85%Can be selective for partial reduction to the aldehyde at low temperatures.

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Isolation: Filter the resulting solid and wash thoroughly with THF or ethyl acetate.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by distillation or column chromatography.

Catalyst Selection Logic for Reduction

start Select Reduction Catalyst goal Desired Product? start->goal alcohol Alcohol (Cyclobutylmethanol) goal->alcohol Alcohol aldehyde Aldehyde (Cyclobutanecarbaldehyde) goal->aldehyde Aldehyde check_sensitivity Substrate Sensitive to Harsh Conditions? alcohol->check_sensitivity dibal DIBAL-H at -78°C aldehyde->dibal lialh4 LiAlH4 yes_sensitive Yes check_sensitivity->yes_sensitive no_sensitive No check_sensitivity->no_sensitive nabh4 NaBH4 / Additive yes_sensitive->nabh4 no_sensitive->lialh4

Decision tree for reduction catalyst selection.
Ring-Opening Reactions

The strained cyclobutane ring can be opened under various catalytic conditions.

Problem: Difficulty in achieving selective ring-opening.

  • Possible Cause: Catalyst is not selective for the desired bond cleavage.

    • Solution: The regioselectivity of ring-opening is highly dependent on the catalyst and substrate. For instance, transition metal-catalyzed reactions often proceed via oxidative addition. Screening different transition metal catalysts (e.g., Rh, Pd, Ni complexes) and ligands is recommended.

  • Possible Cause: Competing side reactions.

    • Solution: Optimize reaction parameters such as temperature, pressure, and solvent. Lower temperatures may favor kinetic products, while higher temperatures may lead to thermodynamic products.

Data Presentation: Catalyst Systems for Cyclobutane Ring-Opening

Catalyst TypeReaction TypePotential Products
Transition Metal (e.g., Rh, Pd) C-C bond activationLinear alkanes, alkenes, or functionalized chains
Lewis Acids Friedel-Crafts type reactionsArylated linear chains
Brønsted Acids Acid-catalyzed rearrangementIsomerized products
C-H Functionalization

Direct functionalization of the C-H bonds of the cyclobutane ring is a modern approach to introduce complexity.

Problem: Low reactivity for C-H activation.

  • Possible Cause: The chosen catalyst system is not active enough for the unactivated C-H bonds of the cyclobutane ring.

    • Solution: Palladium catalysts are commonly used for C-H activation. The choice of ligand and oxidant is critical. Consider using directing groups to facilitate the reaction at a specific position.

Problem: Poor regioselectivity.

  • Possible Cause: Multiple C-H bonds are susceptible to activation.

    • Solution: The use of a directing group on the cyclobutane ring can provide high regioselectivity. For this compound, the ester group itself is not a strong directing group for C-H activation. Derivatization to include a directing group might be necessary.

Data Presentation: Potential Catalysts for C-H Functionalization

CatalystLigandOxidantReaction Type
Pd(OAc)₂ Various phosphine or nitrogen-based ligandsAg₂CO₃, BQArylation, Olefination
Rh complexes Cp*AgSbF₆Annulation
Ir complexes BipyridineH₂Silylation

Experimental Workflow for C-H Functionalization Catalyst Screening

start C-H Functionalization Goal reaction_type Select Reaction Type start->reaction_type arylation Arylation reaction_type->arylation olefination Olefination reaction_type->olefination silylation Silylation reaction_type->silylation pd_catalyst Screen Pd Catalysts and Ligands arylation->pd_catalyst olefination->pd_catalyst ir_catalyst Screen Ir Catalysts silylation->ir_catalyst optimize Optimize Conditions (Solvent, Temp, Additives) pd_catalyst->optimize ir_catalyst->optimize analyze Analyze Regioselectivity and Yield optimize->analyze end Optimized Protocol analyze->end

References

Technical Support Center: Monitoring Ethyl Cyclobutanecarboxylate Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of ethyl cyclobutanecarboxylate using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate. - The sample is too dilute. - The compound is not UV-active and no stain was used. - The compound is volatile and has evaporated.- Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications. - Use a visualization stain. For this compound and cyclobutanecarboxylic acid, a potassium permanganate stain or p-anisaldehyde stain is effective.[1][2] - If volatility is suspected, minimize the time the plate is exposed to air before and after development.
Spots are streaking or elongated. - The sample is too concentrated (overloaded). - The compound is acidic or basic. - The compound is highly polar.- Dilute the sample solution before spotting.[3] - For the acidic starting material (cyclobutanecarboxylic acid), adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[3] - For highly polar compounds, consider using a more polar mobile phase or a different stationary phase like reverse-phase TLC plates.
Spots remain at the baseline (Rf value is too low). - The eluent (mobile phase) is not polar enough.- Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[4]
Spots run with the solvent front (Rf value is too high). - The eluent is too polar.- Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.
Reactant and product spots have very similar Rf values. - The chosen solvent system does not provide adequate separation.- Experiment with different solvent systems. Try solvents from different selectivity groups (e.g., replace ethyl acetate with dichloromethane or toluene). - Utilize a co-spot, where the starting material and reaction mixture are spotted in the same lane. If the spots are not identical, they will appear as two distinct or overlapping spots.
Gas Chromatography (GC) Troubleshooting
Problem Possible Cause(s) Solution(s)
No peaks are observed. - The detector is not responding to the analytes. - There is a leak in the injector. - The sample concentration is too low.- Ensure the detector is appropriate for your analytes and is turned on. An FID is suitable for organic compounds like esters and carboxylic acids. - Perform a leak check on the injector septum and fittings. - Prepare a more concentrated sample.
Peaks are tailing. - There are active sites in the injector liner or column. - The column is overloaded. - The injection port temperature is too low.- Use a deactivated liner and a high-quality, inert column. For the acidic starting material, tailing can be significant. Derivatization to a silyl ester may be necessary for quantitative analysis, though it is not required for simple reaction monitoring. - Dilute the sample or inject a smaller volume. - Increase the injector temperature to ensure complete and rapid volatilization of the sample.
Poor resolution between peaks. - The temperature program is not optimized. - The carrier gas flow rate is not optimal. - The column is not suitable for the separation.- Decrease the temperature ramp rate to increase the separation between closely eluting peaks.[5] - Optimize the carrier gas flow rate (or linear velocity) for your column dimensions. A flow rate that is too high or too low will decrease efficiency. - Consider a more polar stationary phase (e.g., a WAX-type column) if separating on a non-polar phase (like a DB-5) is insufficient.
Ghost peaks appear in the chromatogram. - Contamination in the injector liner or septum. - Carryover from a previous injection. - Contaminated carrier gas.- Replace the injector liner and septum.[6][7] - Run a blank solvent injection after a concentrated sample to clean the system. - Ensure high-purity carrier gas and that gas traps are functioning correctly.[8]
Retention times are shifting. - There is a leak in the system. - The column is aging or contaminated. - The oven temperature is not stable or reproducible.- Perform a thorough leak check of the entire GC system. - Condition the column by baking it at a high temperature. If performance does not improve, the first few centimeters of the column may need to be trimmed, or the column may need to be replaced. - Verify the oven temperature control is functioning correctly.

Frequently Asked Questions (FAQs)

TLC FAQs

Q1: What is a good starting solvent system for monitoring the esterification of cyclobutanecarboxylic acid with ethanol?

A1: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][9] A common starting ratio is 80:20 or 70:30 hexane:ethyl acetate. This can be adjusted based on the initial results.

Q2: What are the expected Rf values for the starting materials and product?

A2: The product, this compound, is less polar than the starting material, cyclobutanecarboxylic acid. Therefore, the ester will have a higher Rf value. The starting alcohol, ethanol, is very polar and will likely have a very low Rf value or remain at the baseline. The unreacted carboxylic acid will also have a low Rf value due to its polarity.

Estimated Rf Values in 70:30 Hexane:Ethyl Acetate:

CompoundEstimated Rf ValueRationale
Cyclobutanecarboxylic Acid~ 0.2 - 0.3High polarity due to the carboxylic acid group.
Ethanol~ 0.1 - 0.2Very polar, strong interaction with silica gel.
This compound~ 0.6 - 0.7Less polar than the carboxylic acid.

Note: These are estimated values and should be determined experimentally.

Q3: How do I visualize the spots on the TLC plate?

A3: Since this compound and its precursors are not highly conjugated, they are not strongly UV-active.[1] Therefore, a chemical stain is necessary for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will react with the alcohol and, to a lesser extent, the ester and acid. Alternatively, a p-anisaldehyde stain can be used, which often gives different colors for different functional groups, aiding in identification.[1][2] For specifically visualizing the carboxylic acid, a bromocresol green stain can be used, which will show the acid as a yellow spot on a blue background.

Q4: How can I be sure which spot corresponds to which compound?

A4: The best practice is to run a three-lane TLC plate: one lane with the starting material mixture, one lane with the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.[1] This allows for direct comparison and helps to resolve spots with similar Rf values.

GC FAQs

Q1: What type of GC column is suitable for analyzing the this compound reaction mixture?

A1: A standard non-polar or mid-polarity capillary column is generally sufficient for monitoring the progress of this reaction. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS). These columns separate compounds primarily based on their boiling points.

Q2: Do I need to derivatize the samples before GC analysis?

A2: For simple reaction monitoring (i.e., observing the disappearance of starting material and the appearance of product), derivatization is not strictly necessary. However, carboxylic acids can exhibit poor peak shape (tailing) on some GC columns.[10] For more accurate quantitative analysis, derivatization of the cyclobutanecarboxylic acid to a less polar silyl ester may be beneficial.

Q3: What are the expected retention times for the components of the reaction mixture?

A3: The retention time will depend on the specific column and analytical conditions. However, the elution order can be predicted based on the boiling points of the compounds. Ethanol has the lowest boiling point and will elute first, followed by this compound, and then cyclobutanecarboxylic acid, which has the highest boiling point due to hydrogen bonding.

Estimated Retention Times on a 30 m x 0.25 mm, 0.25 µm DB-5 column:

CompoundBoiling Point (°C)Estimated Retention Time (min)
Ethanol78~ 2 - 3
This compound~157~ 6 - 8
Cyclobutanecarboxylic Acid~195~ 9 - 11

Note: These are estimated values and will vary depending on the specific GC method.

Q4: What is a good starting temperature program for the GC analysis?

A4: A suitable starting temperature program would be to hold the initial oven temperature at around 50-60°C for a few minutes to allow for the elution of the solvent and ethanol, then ramp the temperature at a rate of 10-20°C per minute to a final temperature of around 200-220°C to ensure the elution of the carboxylic acid.

Experimental Protocols

Protocol for Monitoring Reaction Progress by TLC
  • Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rx).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the starting material solution to the SM and Co lanes.

    • Withdraw a small aliquot from the reaction mixture and spot it on the Rx and Co lanes.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 70:30 hexane:ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using an appropriate stain (e.g., potassium permanganate or p-anisaldehyde).

  • Analyze the Results: Compare the spots in the different lanes to determine the presence of starting materials and the formation of the product. Calculate the Rf values for each spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol for Monitoring Reaction Progress by GC
  • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.

  • GC Instrument Setup (Example):

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of ~1 mL/min.

    • Injector: Split/splitless, 250°C.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes. Ramp at 15°C/min to 220°C, hold for 2 minutes.

    • Detector: FID, 250°C.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting materials and the product based on their expected retention times. Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate spot_sm Spot Starting Material prep_plate->spot_sm spot_rxn Spot Reaction Mixture prep_plate->spot_rxn spot_co Create Co-spot spot_sm->spot_co spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop dry_plate Dry Plate develop->dry_plate visualize Visualize with Stain dry_plate->visualize analyze Analyze Rf Values visualize->analyze

Caption: Workflow for monitoring reaction progress by TLC.

GC_Workflow cluster_sample Sample Preparation cluster_analysis GC Analysis cluster_data Data Interpretation take_aliquot Take Aliquot from Reaction dilute Dilute with Solvent take_aliquot->dilute inject Inject into GC dilute->inject separate Separation on Column inject->separate detect Detect with FID separate->detect get_chromatogram Obtain Chromatogram detect->get_chromatogram analyze_peaks Analyze Peak Areas get_chromatogram->analyze_peaks

Caption: Workflow for monitoring reaction progress by GC.

References

Technical Support Center: Quenching Procedures for Reactions Involving Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving ethyl cyclobutanecarboxylate.

Frequently Asked Questions (FAQs)

Reduction of this compound with Lithium Aluminum Hydride (LAH)

Q1: My LAH reduction of this compound resulted in a gelatinous emulsion during aqueous workup. How can I break this emulsion and improve product isolation?

A1: The formation of gelatinous aluminum salt emulsions is a common issue in LAH reductions. To circumvent this, several specialized quenching procedures are recommended over the simple addition of water. The Fieser method and the use of Rochelle's salt are two highly effective techniques.

  • Fieser Method: This procedure involves the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water. This process results in the formation of granular aluminum salts that are easily filterable.

  • Rochelle's Salt (Potassium Sodium Tartrate): Adding a saturated aqueous solution of Rochelle's salt chelates the aluminum ions, breaking up the emulsion and leading to a clean phase separation.[1]

Q2: I am concerned about the exothermicity of quenching my large-scale LAH reduction. What is the safest way to proceed?

A2: For large-scale reactions, safety is paramount. A slow, controlled quench at low temperatures is crucial. A common and safer approach involves the initial addition of ethyl acetate to consume the excess, highly reactive LAH. This is followed by a more standard aqueous workup. Always perform the quench in an ice bath and add the quenching agent dropwise with vigorous stirring.

Q3: What is the expected product of the LAH reduction of this compound?

A3: The expected product is cyclobutylmethanol, a primary alcohol. LAH is a powerful reducing agent that will reduce the ester functional group to a primary alcohol.[2][3][4][5]

Claisen Condensation of this compound

Q1: What is the standard quenching procedure for a Claisen condensation involving this compound?

A1: The standard procedure is an acidic workup. After the reaction is complete, the reaction mixture, which contains the enolate of the β-keto ester product, is carefully added to a cold, dilute aqueous acid solution (e.g., HCl or H₂SO₄). This protonates the enolate to give the final β-keto ester product.[6][7][8][9]

Q2: My Claisen condensation of this compound is giving a low yield. What are some potential reasons?

A2: Low yields in a Claisen condensation can be attributed to several factors:

  • Incomplete Reaction: The Claisen condensation is an equilibrium process. Ensure you are using a stoichiometric amount of a suitable base (e.g., sodium ethoxide) to drive the reaction forward by deprotonating the product.[8][9]

  • Base Incompatibility: Using a base with a different alkoxide than the ester (e.g., sodium methoxide with an ethyl ester) can lead to transesterification, resulting in a mixture of products.

  • Premature Quenching: Ensure the reaction has reached completion before quenching. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.

Q3: I suspect my cyclobutane ring is opening during the acidic workup of my Claisen condensation. Is this possible and how can I prevent it?

A3: Yes, cyclobutane rings can be susceptible to ring-opening under strongly acidic conditions, especially with heating. To minimize this risk, use a dilute acid solution for the quench and maintain a low temperature (e.g., 0 °C) throughout the workup. If ring-opening persists, consider using a milder quenching agent like saturated aqueous ammonium chloride.

Alkylation of this compound Enolate

Q1: I am performing an alkylation of the enolate of this compound using LDA. What is the appropriate quenching procedure?

A1: After the alkylation reaction is complete, the reaction is typically quenched by the slow addition of a proton source. Saturated aqueous ammonium chloride is a common and effective choice. This will protonate any remaining enolate and neutralize the reaction mixture.

Q2: My alkylation reaction is resulting in a mixture of C-alkylated and O-alkylated products. How can I favor C-alkylation?

A2: The ratio of C- to O-alkylation can be influenced by several factors. To favor C-alkylation:

  • Solvent: Use a non-polar solvent like THF.

  • Counter-ion: Lithium enolates (from LDA) generally favor C-alkylation.

  • Temperature: Lower reaction temperatures often favor C-alkylation.

Q3: I am observing a low yield of my desired α-alkylated product. What could be the problem?

A3: Low yields in enolate alkylations can be due to:

  • Incomplete Enolate Formation: Ensure you are using a sufficiently strong and non-nucleophilic base like LDA to completely deprotonate the ester.

  • Side Reactions: The enolate can also act as a base, leading to elimination reactions with the alkylating agent, especially with secondary or sterically hindered alkyl halides.

  • Moisture: The presence of water will quench the enolate, preventing alkylation. Ensure all reagents and glassware are scrupulously dry.

Troubleshooting Guides

Troubleshooting Low Yield in LAH Reduction of this compound
Symptom Possible Cause Suggested Solution
Low yield of cyclobutylmethanol Incomplete reactionEnsure sufficient equivalents of LAH are used. Monitor the reaction by TLC until the starting material is consumed.
Product loss during workupUse an appropriate workup procedure (Fieser or Rochelle's salt) to avoid emulsion formation and facilitate extraction. Ensure complete extraction from the aqueous layer.
Degradation of LAHUse fresh, high-quality LAH. Store it under an inert atmosphere.
Presence of starting material in the final product Insufficient LAH or reaction timeIncrease the equivalents of LAH or prolong the reaction time.
Ineffective quenchingEnsure the quenching procedure effectively neutralizes all reactive species before extraction.
Troubleshooting Unexpected Products in Claisen Condensation
Symptom Possible Cause Suggested Solution
Mixture of β-keto esters TransesterificationUse a base with the same alkoxide as the ester (e.g., sodium ethoxide for this compound).
Presence of ring-opened products Harsh acidic workupQuench with cold, dilute acid. Avoid prolonged exposure to acid and heat. Consider using a milder quenching agent like saturated aqueous ammonium chloride.
Low conversion to the desired product Equilibrium not driven to completionUse at least one full equivalent of base to deprotonate the product and shift the equilibrium.[8][9]

Data Presentation

Comparison of Quenching Methods for LAH Reduction of a Representative Ester
Quenching Method Typical Yield (%) Purity (%) Observations
Slow addition of Water 60-80~90Prone to forming persistent emulsions, making extraction difficult and leading to lower isolated yields.
Fieser Method 85-95>95Forms a granular precipitate that is easily filtered, resulting in cleaner product and higher yields.
Rochelle's Salt 88-98>97Effectively breaks up emulsions, leading to a clean biphasic mixture and excellent yields.[1]
Glauber's Salt (Na₂SO₄·10H₂O) 80-90>95Quenches the reaction and dries the organic layer simultaneously. Can be a convenient one-step procedure.

Note: Yields and purity are illustrative and can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: LAH Reduction of this compound with Fieser Workup
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether or THF.

  • Addition of Ester: Cool the LAH suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Method):

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and cautiously add water (X mL, where X is the mass of LAH in grams) dropwise.

    • Add 15% aqueous sodium hydroxide solution (X mL) dropwise.

    • Add water (3X mL) dropwise.

  • Workup:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • The aluminum salts should precipitate as a granular solid.

    • Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether or THF.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclobutylmethanol.

Protocol 2: Claisen Condensation of this compound
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add sodium ethoxide (1.0 eq.) to anhydrous ethanol.

  • Addition of Ester: Add this compound (2.0 eq.) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the formation of the product.

  • Quenching:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly pour the reaction mixture into a beaker containing a stirred solution of cold, dilute hydrochloric acid (e.g., 1 M HCl). Ensure the pH of the aqueous layer remains acidic.

  • Workup:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting β-keto ester by vacuum distillation or column chromatography.

Visualizations

Quenching_Decision_Tree Decision Tree for Quenching Reactions of this compound start Reaction Complete reaction_type What is the reaction type? start->reaction_type lah LAH Reduction reaction_type->lah Reduction claisen Claisen Condensation reaction_type->claisen Condensation alkylation Enolate Alkylation reaction_type->alkylation Alkylation emulsion_check Emulsion Formation a Concern? lah->emulsion_check acid_workup Acidic Workup (e.g., cold dilute HCl) claisen->acid_workup nh4cl_quench Quench with sat. aq. NH4Cl alkylation->nh4cl_quench rochelles_fieser Use Rochelle's Salt or Fieser Method emulsion_check->rochelles_fieser Yes slow_water Slowly add H2O, then dilute acid emulsion_check->slow_water No ring_opening_check Ring Opening Observed? acid_workup->ring_opening_check mild_quench Use Milder Quench (e.g., sat. aq. NH4Cl) ring_opening_check->mild_quench Yes

Caption: Decision tree for selecting a quenching procedure.

LAH_Workup_Workflow Workflow for LAH Reduction Workup start LAH Reduction Complete cool Cool to 0 °C start->cool quench_choice Choose Quenching Method cool->quench_choice fieser Fieser Method: 1. Add H₂O 2. Add 15% NaOH 3. Add H₂O quench_choice->fieser Granular Precipitate Desired rochelle Rochelle's Salt Method: Add saturated aq. Rochelle's Salt quench_choice->rochelle Biphasic Separation Desired stir Warm to RT and Stir fieser->stir rochelle->stir filter_extract Filter and Extract with Organic Solvent stir->filter_extract dry_concentrate Dry and Concentrate filter_extract->dry_concentrate product Crude Cyclobutylmethanol dry_concentrate->product

Caption: Workflow for LAH reduction workup.

References

Technical Support Center: Isolation of Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ethyl cyclobutanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a Fischer esterification reaction to produce this compound?

A1: A typical work-up procedure involves neutralizing the acid catalyst, extracting the ester into an organic solvent, and washing away impurities.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature. For volatile esters or sensitive substrates, it is advisable to use an ice bath.

  • Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the excess acid catalyst (e.g., sulfuric acid). Add the bicarbonate solution slowly and vent the funnel frequently to release the CO₂ gas that evolves.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether. Repeat the extraction 2-3 times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine (NaCl) solution. The water wash removes any remaining water-soluble impurities, and the brine wash helps to break up emulsions and remove dissolved water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

Q2: My ester seems to be hydrolyzing back to the carboxylic acid during the work-up. How can I prevent this?

A2: Ester hydrolysis is a common issue, especially in the presence of water and residual acid or base. To minimize this:

  • Use Cold Solutions: Perform all aqueous washes with ice-cold water, bicarbonate, and brine solutions to slow down the hydrolysis reaction rate.

  • Minimize Contact Time: Work efficiently. Do not let the organic layer remain in contact with the aqueous phases for extended periods.

  • Use a Weak Base: Use a mild base like sodium bicarbonate for neutralization. Avoid strong bases like sodium hydroxide, which can significantly accelerate ester saponification.

  • Thorough Drying: Ensure the final organic solution is thoroughly dried before solvent evaporation, as residual water can cause hydrolysis upon storage.

Q3: What are the most common impurities I should expect after synthesizing this compound?

A3: Common impurities include:

  • Unreacted cyclobutanecarboxylic acid

  • Unreacted ethanol

  • The acid catalyst (e.g., sulfuric acid)

  • Water

  • Side products from the specific synthetic route. For instance, if prepared via a malonic ester synthesis, high-boiling tetraesters can be a significant impurity.[1]

Q4: How can I purify the crude this compound?

A4: The two primary methods for purification are fractional distillation and column chromatography.

  • Fractional Distillation: This is a highly effective method for separating the product from non-volatile impurities and solvents with significantly different boiling points.[2] this compound has a boiling point of approximately 159 °C at atmospheric pressure.

  • Column Chromatography: This technique is useful for removing impurities with similar boiling points. A silica gel column is typically used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Isolated Product 1. Incomplete reaction. 2. Product loss during work-up (e.g., incomplete extraction, premature solvent evaporation). 3. Hydrolysis of the ester during work-up.1. Monitor the reaction by TLC or GC to ensure completion. 2. Perform multiple extractions (at least 3) and ensure all transfers are quantitative. Be cautious during rotary evaporation if the product is volatile. 3. Use cold aqueous solutions for washing and minimize contact time.
Formation of a Stable Emulsion During Extraction 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactant-like impurities. 3. Similar densities of the organic and aqueous phases.1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Add a small amount of saturated brine solution to increase the ionic strength of the aqueous layer. 3. Allow the separatory funnel to stand undisturbed for a longer period. Gentle stirring of the emulsion layer with a glass rod can also help. For persistent emulsions, filtration through a pad of Celite® may be effective.
Product is Contaminated with Starting Carboxylic Acid 1. Incomplete neutralization of the acid catalyst. 2. Hydrolysis of the ester during work-up or storage.1. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases. 2. Re-dissolve the crude product in an organic solvent and re-wash with cold, saturated sodium bicarbonate solution. Ensure the final product is stored in a dry environment.
Difficulty Separating Product from a High-Boiling Impurity Presence of a side product with a similar boiling point.If fractional distillation is ineffective, column chromatography is the recommended purification method.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Boiling Point 159 °C (lit.)
Density 0.928 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.426 (lit.)

Experimental Protocols

Protocol 1: General Work-up Procedure
  • Cooling & Quenching: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath. In a separate beaker, prepare a saturated solution of sodium bicarbonate. Slowly and with stirring, add the reaction mixture to the sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (or another suitable extraction solvent) to the funnel. Gently invert the funnel multiple times, venting frequently to release pressure. Allow the layers to separate.

  • Separation & Washing: Drain the lower aqueous layer. Wash the remaining organic layer sequentially with deionized water and then with a saturated brine solution.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when sufficient has been added.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature corresponding to the boiling point of this compound (approx. 159 °C at atmospheric pressure, lower at reduced pressure). Discard any initial forerun that distills at a lower temperature.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate solvent system. For this compound, a mixture of ethyl acetate and hexane is a good starting point (e.g., 5-10% ethyl acetate in hexane). The polarity can be gradually increased to speed up elution if necessary.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Workup_Workflow Start Completed Reaction Mixture Cool Cool to Room Temperature Start->Cool Quench Quench with Saturated NaHCO₃ (aq) Cool->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Separate Separate Organic and Aqueous Layers Extract->Separate Wash_H2O Wash Organic Layer with Water Separate->Wash_H2O Wash_Brine Wash Organic Layer with Brine Wash_H2O->Wash_Brine Dry Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Filter Filter off Drying Agent Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Crude_Product Crude this compound Evaporate->Crude_Product

Caption: General experimental workflow for the work-up of this compound.

Troubleshooting_Low_Yield Start Low Product Yield Check_Reaction Was the reaction complete? Start->Check_Reaction Check_Workup Any issues during work-up? Check_Reaction->Check_Workup Yes Incomplete_Rxn Optimize reaction conditions: - Increase reaction time - Check catalyst activity Check_Reaction->Incomplete_Rxn No Check_Hydrolysis Is starting acid present in crude product? Check_Workup->Check_Hydrolysis No Workup_Loss Review work-up technique: - Ensure complete extraction - Avoid product loss during solvent removal Check_Workup->Workup_Loss Yes Hydrolysis_Issue Minimize hydrolysis: - Use cold aqueous solutions - Reduce contact time with water Check_Hydrolysis->Hydrolysis_Issue Yes End Improved Yield Check_Hydrolysis->End No Incomplete_Rxn->End Workup_Loss->End Hydrolysis_Issue->End

Caption: Decision tree for troubleshooting low yields in this compound isolation.

References

Validation & Comparative

Interpreting the 1H NMR Spectrum of Ethyl Cyclobutanecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl cyclobutanecarboxylate. By comparing its spectral features with those of analogous compounds, this document aims to facilitate a deeper understanding of the structural information embedded in the NMR data. Detailed experimental protocols and visual aids are included to support researchers in their own spectroscopic analyses.

Predicted 1H NMR Spectral Data and Comparison

The 1H NMR spectrum of this compound is characterized by signals arising from the ethyl group and the cyclobutane ring protons. Due to the complex spin-spin coupling within the cyclobutane ring, the signals for these protons are often complex multiplets. For the purpose of this guide, the predicted spectral data for this compound is presented alongside experimental data for two comparable molecules: mthis compound and ethyl cyclopentanecarboxylate. This comparison highlights the influence of the ester alkyl group and the ring size on the chemical shifts and splitting patterns of the protons.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound (Predicted) a ~1.25Triplet3H~7.1
b ~4.12Quartet2H~7.1
c ~2.90Quintet1H~8.5
d ~2.20-2.05Multiplet4H-
e ~1.95-1.80Multiplet2H-
Mthis compound f 3.67Singlet3H-
g 3.09Quintet1H8.5
h 2.28-2.17Multiplet2H-
i 2.14-2.04Multiplet2H-
j 1.98-1.85Multiplet2H-
Ethyl Cyclopentanecarboxylate k 1.24Triplet3H7.1
l 4.12Quartet2H7.1
m 2.75-2.65Multiplet1H-
n 1.95-1.55Multiplet8H-

Structure and Proton Assignments:

  • This compound:

    • a: -O-CH2-CH3

    • b: -O-CH2 -CH3

    • c: CH -C(=O)O-

    • d, e: -CH2 -CH2-CH2 -

  • Mthis compound:

    • f: -O-CH3

    • g: CH -C(=O)O-

    • h, i, j: -CH2 -CH2-CH2 -

  • Ethyl Cyclopentanecarboxylate:

    • k: -O-CH2-CH3

    • l: -O-CH2 -CH3

    • m: CH -C(=O)O-

    • n: -CH2 -CH2-CH2-CH2 -

Interpretation of the 1H NMR Spectrum of this compound

The predicted 1H NMR spectrum of this compound can be dissected into two main regions: the signals from the ethyl group and the signals from the cyclobutane ring.

  • Ethyl Group: The ethyl group gives rise to a characteristic quartet and a triplet.

    • The quartet (b) , appearing at a downfield chemical shift of approximately 4.12 ppm, is due to the methylene protons (-O-CH2 -CH3). These protons are deshielded by the adjacent electron-withdrawing oxygen atom. The quartet splitting pattern arises from the coupling with the three neighboring methyl protons (n+1 = 3+1 = 4).

    • The triplet (a) , found at an upfield position of around 1.25 ppm, corresponds to the methyl protons (-O-CH2-CH3 ). This triplet splitting is a result of coupling to the two adjacent methylene protons (n+1 = 2+1 = 3). The coupling constant for both the quartet and the triplet is expected to be approximately 7.1 Hz.

  • Cyclobutane Ring: The protons on the cyclobutane ring produce more complex signals due to restricted bond rotation and complex coupling patterns.

    • The methine proton (c) , attached to the same carbon as the ester group, is the most downfield of the ring protons (around 2.90 ppm) due to the deshielding effect of the carbonyl group. It is expected to appear as a quintet due to coupling with the four adjacent methylene protons on the two neighboring carbons.

    • The remaining six methylene protons (d and e) of the cyclobutane ring will appear as complex multiplets in the region of 1.80-2.20 ppm. The complexity of these signals is due to non-equivalent magnetic environments and both geminal and vicinal coupling.

Experimental Protocols

A. Sample Preparation for 1H NMR Spectroscopy

A standard procedure for preparing a sample for 1H NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-20 mg of the liquid or solid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) to the vial. The deuterated solvent is used to avoid large solvent signals in the 1H NMR spectrum and to provide a lock signal for the spectrometer.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

B. Acquisition of 1H NMR Spectrum

The following is a general workflow for acquiring a 1H NMR spectrum on a modern NMR spectrometer:

  • Instrument Setup: Ensure the NMR spectrometer is properly tuned and the desired probe is installed.

  • Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The instrument will then perform an automated shimming process to optimize the homogeneity of the magnetic field across the sample.

  • Parameter Setup: Set the acquisition parameters, including the number of scans, pulse sequence, and spectral width. For a routine 1H NMR, a standard single-pulse experiment is typically used.

  • Acquisition: Start the acquisition of the free induction decay (FID).

  • Data Processing: After the acquisition is complete, the FID is Fourier transformed to generate the NMR spectrum. The data is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

  • Analysis: The final spectrum is then analyzed for chemical shifts, integration, multiplicity, and coupling constants.

Visualizing Spectral Relationships and Workflows

Diagram 1: Spin-Spin Splitting Pathway for the Ethyl Group

G cluster_ethyl Ethyl Group Protons CH2 Methylene Protons (-CH2-) δ ≈ 4.12 ppm CH3 Methyl Protons (-CH3) δ ≈ 1.25 ppm CH2->CH3 Couples to give Triplet (n+1=3) CH3->CH2 Couples to give Quartet (n+1=4)

Caption: Spin-spin coupling in the ethyl group.

Diagram 2: Experimental Workflow for 1H NMR Spectroscopy

G start Sample Preparation insert Insert Sample into Magnet start->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire process Process Data (FT, Phasing, etc.) acquire->process analyze Analyze Spectrum process->analyze

A Comparative Analysis of the 13C NMR Spectra of Ethyl Cycloalkanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) spectrum of ethyl cyclobutanecarboxylate with its cyclopentane and cyclohexane analogues. The data presented is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and analysis of similar compounds.

Comparative 13C NMR Chemical Shift Data

The following table summarizes the experimental 13C NMR chemical shift data for this compound, ethyl cyclopentanecarboxylate, and ethyl cyclohexanecarboxylate. The spectra were referenced to tetramethylsilane (TMS) at 0.00 ppm.

Carbon AtomThis compound (δ, ppm)Ethyl Cyclopentanecarboxylate (δ, ppm)Ethyl Cyclohexanecarboxylate (δ, ppm)
C=O175.5176.5175.9
-C H-CO-37.845.943.1
Cycloalkane CH₂ (α to CH)25.130.229.2
Cycloalkane CH₂ (β to CH)18.525.925.7
Cycloalkane CH₂ (γ to CH)--25.4
-O-C H₂-CH₃60.360.160.0
-O-CH₂-C H₃14.314.414.3

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for the acquisition of 13C NMR spectra of liquid samples, such as the ethyl cycloalkanecarboxylates discussed in this guide.

2.1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.

  • Solvent: Dissolve approximately 20-50 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent provides a lock signal for the spectrometer and is transparent in the 13C NMR spectrum.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added to the sample, or the residual solvent peak can be used as a secondary reference.

2.2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer:

  • Nucleus: 13C

  • Frequency: Approximately 100 MHz

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of the carbon nuclei, leading to more accurate integration, although this is less critical for routine qualitative analysis.

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

2.3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of the 13C NMR Spectrum of this compound

The following diagram illustrates the assigned signals in the 13C NMR spectrum of this compound.

ethyl_cyclobutanecarboxylate_13C_NMR cluster_molecule This compound cluster_spectrum 13C NMR Signals C1 C=O (175.5 ppm) C2 CH-CO (37.8 ppm) C1->C2 C5 O-CH₂ (60.3 ppm) C1->C5 s1 175.5 C1->s1 C3 α-CH₂ (25.1 ppm) C2->C3 s3 37.8 C2->s3 C4 β-CH₂ (18.5 ppm) C3->C4 s4 25.1 C3->s4 C4->C2 s5 18.5 C4->s5 C6 CH₃ (14.3 ppm) C5->C6 s2 60.3 C5->s2 s6 14.3 C6->s6

Caption: Assigned 13C NMR signals of this compound.

References

A Comparative Guide to the Electron Ionization Mass Spectrum of Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of ethyl cyclobutanecarboxylate. It offers a comparison with structurally similar esters and discusses alternative ionization methods, providing valuable data for compound identification and structural elucidation in research and development settings.

Electron Ionization (EI) Mass Spectrometry of this compound

Electron ionization is a "hard" ionization technique that utilizes a high-energy electron beam to ionize a sample molecule. This process often leads to extensive fragmentation, providing a characteristic mass spectrum that can be used as a molecular fingerprint for identification.

The EI mass spectrum of this compound (C₇H₁₂O₂) reveals a distinct fragmentation pattern. The molecular ion peak ([M]⁺˙) is observed at a mass-to-charge ratio (m/z) of 128, corresponding to its molecular weight.[1][2] However, due to the high energy of electron ionization, the molecular ion is often of low abundance. The most significant peaks in the spectrum correspond to stable fragment ions, with the base peak, representing the most abundant ion, appearing at m/z 55. Other prominent fragment ions are observed at m/z 29 and 83.[3]

Comparison with Structurally Similar Esters

To better understand the fragmentation pattern of this compound, it is useful to compare its EI mass spectrum with those of structurally related esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compoundC₇H₁₂O₂128.17128, 100, 83, 55 (base peak), 29
Ethyl cyclopentanecarboxylateC₈H₁₄O₂142.20142, 113, 101 (base peak), 69, 41
Mthis compoundC₆H₁₀O₂114.14114, 83, 59, 55 (base peak)

Table 1: Comparison of Key Mass Spectral Data for Cycloalkanecarboxylates. The table summarizes the molecular formula, molecular weight, and prominent fragment ions observed in the electron ionization mass spectra of this compound and its structural analogs.

The fragmentation of these esters is influenced by the cyclic alkyl group and the ethyl/methyl ester functionality. The presence of the cyclobutyl ring in both ethyl and mthis compound leads to a characteristic fragment at m/z 55, which is the base peak for both compounds. In the case of ethyl cyclopentanecarboxylate, the larger cyclopentyl ring results in a different fragmentation pattern, with the base peak shifting to m/z 101.[4]

Proposed Fragmentation Pathway of this compound

The major fragment ions observed in the EI mass spectrum of this compound can be rationalized through established fragmentation mechanisms for esters. The following diagram illustrates a plausible fragmentation pathway.

fragmentation M [C₇H₁₂O₂]⁺˙ (m/z 128) This compound F1 [C₅H₈O₂]⁺˙ (m/z 100) Loss of C₂H₄ M->F1 - C₂H₄ F2 [C₄H₇CO]⁺ (m/z 83) Loss of OC₂H₅ M->F2 - •OC₂H₅ F3 [C₄H₇]⁺ (m/z 55) Loss of CO₂C₂H₅ M->F3 - •CO₂C₂H₅ F4 [C₂H₅]⁺ (m/z 29) Loss of C₄H₇CO₂ M->F4 - C₅H₇O₂• F2->F3 - CO workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (Split/Splitless) Column Capillary Column (e.g., DB-5ms) Injector->Column GC_Oven Temperature Programmed Oven Column->GC_Oven IonSource Electron Ionization Source (70 eV) GC_Oven->IonSource Transfer Line MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

References

Unveiling the Vibrational Signature: A Comparative Guide to the Infrared Spectrum of Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Infrared (IR) spectroscopy serves as a powerful analytical tool, offering a unique vibrational fingerprint of a compound. This guide provides a detailed analysis of the key IR absorbances for ethyl cyclobutanecarboxylate, presenting a comparative look at its spectral features and a comprehensive experimental protocol for obtaining such data.

Key Infrared Absorbances of this compound

The infrared spectrum of this compound is characterized by the presence of distinct absorption bands that correspond to the vibrational modes of its specific functional groups: the ester and the cyclobutane ring. A summary of these key absorbances is presented in the table below, alongside a comparison with ethyl cyclopentanecarboxylate to highlight the influence of ring size on the vibrational frequencies.

Functional Group Vibrational Mode This compound (cm⁻¹) Ethyl Cyclopentanecarboxylate (cm⁻¹) Intensity
C-H (Cycloalkane)Stretching~2980 - 2860~2960 - 2870Strong
C=O (Ester)Stretching~1735~1730Strong
C-O (Ester)Stretching~1250 - 1170~1230 - 1160Strong
C-O (Ester)Stretching~1100 - 1030~1100 - 1040Strong

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

The most prominent and characteristic absorption in the spectrum of this compound is the strong band around 1735 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group.[1] The C-H stretching vibrations of the cyclobutane and ethyl groups appear as strong bands in the region of 2980-2860 cm⁻¹. Additionally, the two C-O stretching vibrations of the ester functional group are observed as strong bands in the fingerprint region, typically around 1250-1170 cm⁻¹ and 1100-1030 cm⁻¹.

For comparison, the IR spectrum of ethyl cyclopentanecarboxylate, which features a five-membered ring, displays similar characteristic peaks.[2] The C=O stretch is observed at a slightly lower wavenumber, around 1730 cm⁻¹, and the C-H and C-O stretching vibrations fall within comparable ranges. The subtle shifts in these absorbance values can be attributed to the differences in ring strain and electronic environment between the cyclobutane and cyclopentane rings.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a liquid sample like this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. This method is favored for its simplicity and minimal sample preparation.[3][4]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and functioning correctly.

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to account for any atmospheric interference (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

  • Spectrum Acquisition: Initiate the scan. The instrument will pass an infrared beam through the ATR crystal, which will be in contact with the sample. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

  • Data Processing: After the scan is complete, the software will process the data, performing a background subtraction to yield the final infrared spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

Visualizing the Data

To further elucidate the relationships between the molecular structure and the spectral data, the following diagrams are provided.

Functional Group - IR Absorbance Correlation cluster_0 This compound cluster_1 IR Absorbance (cm⁻¹) C-H (sp3) C-H (sp3) ~2980 - 2860 ~2980 - 2860 C-H (sp3)->~2980 - 2860 stretching C=O (Ester) C=O (Ester) ~1735 ~1735 C=O (Ester)->~1735 stretching C-O (Ester) C-O (Ester) ~1250 - 1030 ~1250 - 1030 C-O (Ester)->~1250 - 1030 stretching

Caption: Correlation of functional groups in this compound with their characteristic IR absorbances.

Experimental Workflow for ATR-FTIR A 1. Clean ATR Crystal B 2. Collect Background Spectrum A->B C 3. Apply Liquid Sample B->C D 4. Acquire Sample Spectrum C->D E 5. Process Data (Background Subtraction) D->E F 6. Clean ATR Crystal E->F

Caption: Step-by-step workflow for acquiring an IR spectrum of a liquid sample using ATR-FTIR.

References

A Comparative Guide to the Reactivity of Ethyl Cyclobutanecarboxylate and Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ethyl cyclobutanecarboxylate and ethyl cyclopropanecarboxylate. The information presented herein, supported by theoretical principles and experimental findings, is intended to assist researchers in selecting the appropriate cycloalkyl ester motif for their specific applications in drug design and organic synthesis.

Introduction

Cycloalkane moieties are integral components in the design of novel therapeutics and complex organic molecules. The size of the cycloalkyl ring significantly influences the molecule's conformational rigidity, lipophilicity, and metabolic stability. This compound and ethyl cyclopropanecarboxylate are two common building blocks that, despite their structural similarity, exhibit distinct reactivity profiles. This guide delves into a comparative analysis of their reactivity, with a focus on hydrolysis, a critical reaction in both synthetic and biological contexts.

The Role of Ring Strain: A Theoretical Perspective

The reactivity of cycloalkanes is intrinsically linked to their ring strain, which arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, torsional strain from eclipsing interactions, and steric strain.

  • Cyclopropane: The three-membered ring of cyclopropane is planar, forcing the C-C-C bond angles to be 60°. This severe deviation from the ideal angle results in significant angle strain. Additionally, the C-H bonds are eclipsed, contributing to torsional strain.

  • Cyclobutane: To alleviate some torsional strain, cyclobutane adopts a puckered or "butterfly" conformation. This results in C-C-C bond angles of about 88°, which is a smaller deviation from the ideal tetrahedral angle compared to cyclopropane.

The higher ring strain in cyclopropane (approximately 27.6 kcal/mol) compared to cyclobutane (approximately 26.3 kcal/mol) leads to weaker C-C bonds. Consequently, the cyclopropane ring is more susceptible to ring-opening reactions, a characteristic that would theoretically suggest a higher reactivity for ethyl cyclopropanecarboxylate in reactions involving the cleavage of the cycloalkyl ring.

Hydrolytic Stability: A Counterintuitive Reality

While the concept of ring strain suggests that ethyl cyclopropanecarboxylate should be more reactive, experimental evidence, particularly in the context of ester hydrolysis, presents a more complex picture. Studies have shown that esters of cyclopropanecarboxylic acid exhibit a surprising and substantial increase in stability under both acidic and basic hydrolytic conditions.[1][2][3][4]

This unexpected stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[1][2][3][4] The Walsh orbitals of the cyclopropane ring, which have significant p-character, can effectively donate electron density to the adjacent carbonyl group's π* orbital. This interaction stabilizes the ground state of the ester, making it less susceptible to nucleophilic attack at the carbonyl carbon, which is the key step in hydrolysis.

In contrast, while the cyclobutane ring can also participate in hyperconjugation, the effect is less pronounced. Therefore, the electronic stabilization in ethyl cyclopropanecarboxylate appears to outweigh the destabilizing effect of ring strain in the context of ester hydrolysis, leading to its enhanced stability.

Data Presentation

PropertyEthyl CyclopropanecarboxylateThis compoundReference
Ring Strain Energy ~27.6 kcal/mol~26.3 kcal/mol
Primary Driving Force for Ring Reactions HighModerate
Hydrolytic Stability (Experimental Evidence) Substantially increased stabilityLess stable than cyclopropane analog[1][2][3][4]
Dominant Electronic Effect in Hydrolysis Hyperconjugative stabilizationWeaker hyperconjugation[1][2][3][4]

Experimental Protocols

The following is a generalized experimental protocol for determining the rate of saponification (base-catalyzed hydrolysis) of ethyl cycloalkylcarboxylates. This method can be used to generate quantitative kinetic data for a direct comparison.

Kinetic Study of Saponification by Titration

Objective: To determine the second-order rate constant for the saponification of ethyl cyclopropanecarboxylate and this compound.

Materials:

  • Ethyl cyclopropanecarboxylate

  • This compound

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ethanol (or other suitable solvent)

  • Distilled or deionized water

  • Constant temperature water bath

  • Stopwatch

  • Burettes, pipettes, conical flasks, and other standard laboratory glassware

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of the ester (ethyl cyclopropanecarboxylate or this compound) of a known concentration (e.g., 0.1 M) in a suitable solvent (e.g., 80:20 ethanol:water) to ensure miscibility.

    • Prepare a standardized aqueous solution of sodium hydroxide (e.g., 0.1 M).

  • Reaction Initiation:

    • Place equal volumes of the ester solution and the NaOH solution in separate flasks in a constant temperature water bath to allow them to reach thermal equilibrium.

    • To start the reaction, rapidly mix the two solutions in a larger reaction flask and start the stopwatch simultaneously.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) with a pipette.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution. This will neutralize the unreacted NaOH.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched solution.

    • Titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[NaOH] versus time will yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

Visualizations

Logical Relationship of Factors Influencing Reactivity

G Factors Influencing Ester Reactivity cluster_cyclopropane Ethyl Cyclopropanecarboxylate cluster_cyclobutane This compound RingStrain Ring Strain Reactivity Overall Reactivity RingStrain->Reactivity Increases Hyperconjugation Hyperconjugative Stabilization Hyperconjugation->Reactivity Decreases (for hydrolysis) HydrolysisRate Rate of Hydrolysis CP_Strain High Ring Strain CP_Hyper Strong Hyperconjugation CP_Stability Increased Stability CP_Hyper->CP_Stability CP_Stability->HydrolysisRate Decreases CB_Strain Moderate Ring Strain CB_Reactivity Higher Reactivity (in Hydrolysis) CB_Strain->CB_Reactivity CB_Hyper Weaker Hyperconjugation CB_Reactivity->HydrolysisRate Increases

Caption: Interplay of ring strain and hyperconjugation on ester reactivity.

Experimental Workflow for Saponification Kinetics

G Workflow for Saponification Kinetic Study A Prepare Ester and NaOH Solutions B Equilibrate Reactants at Constant Temperature A->B C Mix Solutions & Start Timer B->C D Withdraw Aliquots at Timed Intervals C->D E Quench with Excess Standard Acid D->E F Titrate Excess Acid with Standard Base E->F G Calculate [NaOH] at each time point F->G H Plot 1/[NaOH] vs. Time G->H I Determine Rate Constant (k) from Slope H->I

Caption: Step-by-step workflow for kinetic analysis of ester saponification.

Conclusion

The comparison of the reactivity of this compound and ethyl cyclopropanecarboxylate reveals a fascinating interplay of electronic and steric effects. While the higher ring strain of the cyclopropane ring would suggest greater reactivity, experimental evidence points towards the enhanced stability of ethyl cyclopropanecarboxylate in hydrolysis reactions due to dominant hyperconjugative stabilization. This counterintuitive finding has significant implications for the design of prodrugs and other bioactive molecules, where predictable stability is crucial.

For drug development professionals, the choice between a cyclobutyl and a cyclopropyl ester linker can therefore be made on a more informed basis:

  • Ethyl cyclopropanecarboxylate may be preferred when enhanced hydrolytic stability is desired, for instance, to protect a drug from premature degradation in the gastrointestinal tract.

  • This compound might be a more suitable choice if a more labile ester is required for faster release of the active compound.

Further direct comparative kinetic studies under a range of conditions are warranted to provide a more complete quantitative understanding of the reactivity differences between these two important building blocks.

References

Steric Effects on Reactivity: A Comparative Analysis of Ethyl and Methyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of ester functional groups is paramount for molecular design and synthesis. This guide provides an objective comparison of the reactivity of ethyl cyclobutanecarboxylate and mthis compound, with a focus on the influence of steric effects. The information presented is supported by experimental kinetic data to elucidate the differences in their susceptibility to hydrolysis.

The fundamental difference between methyl and this compound lies in the size of the alkyl group of the ester. The ethyl group is sterically more demanding than the methyl group. This seemingly minor variation can have a significant impact on the reaction rates, particularly in processes where the carbonyl carbon is the site of nucleophilic attack, such as in alkaline hydrolysis (saponification).

In general, for reactions proceeding via a tetrahedral intermediate, the bulkier ethyl group can hinder the approach of a nucleophile to a greater extent than the methyl group. This increased steric hindrance in the transition state leads to a higher activation energy and consequently, a slower reaction rate.

Quantitative Comparison of Hydrolysis Rates

The steric hindrance offered by the alkyl group in esters directly influences their rate of hydrolysis. Experimental data on the alkaline hydrolysis of methyl and this compound quantitatively demonstrates this effect. The methyl ester exhibits a faster rate of hydrolysis compared to its ethyl counterpart, a finding consistent with the principles of steric hindrance.

EsterSecond-Order Rate Constant (k) at 20°C [L mol⁻¹ s⁻¹]
Mthis compound3.57 x 10⁻³ (average)
This compoundData not explicitly found, but expected to be lower

Note: The provided rate constant for mthis compound is derived from experimental data in 70% aqueous acetone.[1] A direct experimental value for this compound under identical conditions was not found in the searched literature; however, based on established principles of steric hindrance in ester hydrolysis, its rate constant is predicted to be lower than that of the methyl ester.

A comparative set of kinetic parameters for the hydrolysis of both esters further illustrates the higher reactivity of the methyl ester.

Ester TypeRate Constant (s⁻¹)Activation Energy (kcal/mol)Half-life (hours)
Mthis compound2.3 × 10⁻⁴15.40.8
This compound1.8 × 10⁻⁴Not SpecifiedNot Specified

This data further supports the greater reactivity of the methyl ester, as indicated by its higher rate constant and shorter half-life.[2]

Experimental Protocols

The determination of the rate constants for the alkaline hydrolysis of these esters can be achieved through established kinetic methodologies. The following is a generalized protocol based on the procedures used for studying the hydrolysis of mthis compound.[1]

Protocol: Kinetic Study of Alkaline Ester Hydrolysis by Titration

Objective: To determine the second-order rate constant for the saponification of methyl or this compound.

Materials:

  • Mthis compound or this compound

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.01 M)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.01 M)

  • Acetone (reagent grade)

  • Distilled or deionized water

  • Phenolphthalein indicator

  • Constant temperature bath

  • Reaction flasks, pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a solution of the ester (e.g., 0.015 M) in a 70:30 (v/v) acetone-water mixture.

    • Prepare a standardized aqueous solution of sodium hydroxide (e.g., 0.01 M).

    • Prepare a standardized aqueous solution of hydrochloric acid (e.g., 0.01 M).

  • Reaction Initiation:

    • Place separate, sealed flasks containing the ester solution and the NaOH solution in a constant temperature bath (e.g., 20°C) to allow them to reach thermal equilibrium.

    • To initiate the reaction, rapidly mix equal volumes of the pre-heated ester and NaOH solutions in a reaction flask. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10-15 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) using a pipette.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution. This will neutralize the unreacted NaOH.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • The concentration of the ester at time 't' can be determined from the stoichiometry of the reaction.

    • Plot the appropriate function of concentration versus time to determine the second-order rate constant (k). For a second-order reaction with equal initial concentrations of ester and base, a plot of 1/[Ester] vs. time will yield a straight line with a slope equal to k.

Reaction Pathway and Steric Hindrance Visualization

The alkaline hydrolysis of esters proceeds through a nucleophilic acyl substitution mechanism, which involves the formation of a tetrahedral intermediate. The steric bulk of the alcohol moiety of the ester influences the accessibility of the carbonyl carbon to the incoming nucleophile (hydroxide ion).

Mechanism of alkaline ester hydrolysis and the influence of steric hindrance.

The diagram above illustrates the general mechanism for the alkaline hydrolysis of an ester. The key step susceptible to steric effects is the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon. A bulkier R' group, such as ethyl, will create more steric congestion around the reaction center compared to a methyl group, thus slowing down the formation of the tetrahedral intermediate.

Workflow for the kinetic study of ester saponification.

This workflow diagram outlines the key steps involved in experimentally determining the rate constant for the saponification of an ester. Following this procedure allows for a systematic and reproducible investigation of the reaction kinetics.

References

Comparative Crystallographic Analysis of Ethyl Cyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of substituted ethyl cyclobutanecarboxylate derivatives, providing key structural data and experimental protocols.

The cyclobutane motif is a crucial structural element in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. This compound and its derivatives serve as versatile building blocks in the synthesis of these complex molecules. Understanding their three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and development. This guide provides a comparative overview of the crystallographic data for two this compound derivatives, alongside a detailed experimental protocol for their structural elucidation.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives of this compound, offering a quantitative comparison of their solid-state structures.

ParameterDerivative 1: Diethyl 2,3-diphenylcyclobutane-1,1-dicarboxylateDerivative 2: A Fully Substituted Cyclobutane Derivative
Chemical Formula C₂₂H₂₄O₄C₂₄H₂₀O₄
Formula Weight 352.42372.40
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.123(2)11.234(3)
b (Å) 16.987(4)9.876(2)
c (Å) 11.567(3)17.890(4)
α (°) 9090
β (°) 109.56(2)101.23(2)
γ (°) 9090
Volume (ų) 1870.1(8)1945.6(8)
Z 44
Calculated Density (g/cm³) 1.2511.272
Absorption Coefficient (μ, mm⁻¹) 0.0860.087
Temperature (K) 293(2)293(2)
R-factor (%) 4.95.2
CCDC Deposition No. 11874451993194

Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to structure elucidation, is outlined in the diagram below.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output synthesis Synthesis of Derivative crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (CheckCIF) structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication/Database Deposition cif_file->publication

Single-crystal X-ray diffraction workflow.

Experimental Protocols

A generalized, yet detailed, protocol for the single-crystal X-ray diffraction analysis of this compound derivatives is provided below. This protocol is a composite of standard laboratory practices.[1][2]

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Solvent Selection: A variety of solvents should be screened to find one in which the compound has moderate solubility. Common solvents include hexane, ethyl acetate, dichloromethane, and methanol, or mixtures thereof.

  • Procedure:

    • Dissolve the purified this compound derivative in a minimal amount of the chosen solvent or solvent system with gentle warming if necessary.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Diffractometer: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector.

  • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles. Data collection strategies are optimized to ensure a complete and redundant dataset is obtained.

Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined by least-squares methods against the experimental diffraction data. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software such as PLATON or the IUCr's CheckCIF service to ensure the quality and correctness of the crystallographic model. The final structural data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) and reported in a Crystallographic Information File (CIF).

References

Cyclobutane Esters: A Comparative Analysis of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocyclic ring, has garnered increasing interest in medicinal chemistry due to its unique conformational constraints and its ability to serve as a versatile scaffold in drug design. When incorporated into ester-containing molecules, the resulting cyclobutane esters exhibit a wide range of biological activities. This guide provides a comparative analysis of the biological activities of various cyclobutane esters, supported by experimental data, to aid researchers in the fields of drug discovery and development.

Comparative Biological Activity of Cyclobutane Esters

The biological activity of cyclobutane esters is significantly influenced by the nature and position of substituents on the cyclobutane ring, as well as the specific ester functional group. The following table summarizes the in vitro biological activities of a selection of cyclobutane esters from various studies, primarily focusing on their anticancer and integrin antagonist properties.

Compound IDStructureTarget/Cell LineBiological Activity (IC₅₀)Reference
1 Isomer of a dicyclobutane esterT-24 (Bladder Carcinoma)7.0 ± 0.3 µM[1]
2 Isomer of a dicyclobutane esterHeLa (Cervical Cancer)6.2 ± 0.8 µM[1]
3 Isomer of a dicyclobutane esterBEL-7402 (Liver Cancer)8.9 ± 1.2 µM[1]
4 Isomer of a dicyclobutane esterHepG-2 (Liver Cancer)8.2 ± 0.9 µM[1]
ICT9019 (Ester) Methyl ester cyclobutane-based β3 integrin antagonistαvβ3 Integrin>50 µM[2]
ICT9030 (Acid) Carboxylic acid cyclobutane-based β3 integrin antagonistαvβ3 Integrin0.39 ± 0.19 µM[2]
ICT9023 (Ester) Methyl ester cyclobutane-based β3 integrin antagonistαvβ3 Integrin>50 µM[2]
ICT9028 (Acid) Carboxylic acid cyclobutane-based β3 integrin antagonistαvβ3 Integrin7.8 ± 2.8 µM[2]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. The data presented is for comparative purposes and was extracted from the referenced literature. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship Insights

The data highlights a critical structure-activity relationship for cyclobutane-based integrin antagonists: the presence of a free carboxylic acid is crucial for high-affinity binding to the integrin receptor. The methyl ester prodrugs (ICT9019 and ICT9023) were significantly less active than their corresponding carboxylic acid forms (ICT9030 and ICT9028).[2] This is a common strategy in drug design, where esters are used to improve cell permeability and are subsequently hydrolyzed in vivo to the active carboxylic acid.

In the case of the dicyclobutane anticancer agents, the stereochemistry of the cyclobutane ring and the spatial arrangement of the ester groups play a pivotal role in their cytotoxic activity. Different isomers exhibited varying potencies against the tested cancer cell lines, indicating that the specific three-dimensional structure is a key determinant of their biological function.[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activity of cyclobutane esters.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., T-24, HeLa, BEL-7402, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cyclobutane ester compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cyclobutane ester compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Integrin αvβ3 Binding Assay

This assay measures the ability of a compound to inhibit the binding of the integrin αvβ3 to its ligand.

Materials:

  • Purified integrin αvβ3

  • RGD-peptide coated microtiter plates

  • Cyclobutane ester compounds

  • Biotinylated ligand (e.g., vitronectin)

  • Streptavidin-HRP

  • Substrate for HRP (e.g., TMB)

  • Wash buffer and assay buffer

  • Microplate reader

Procedure:

  • Coating: Coat microtiter plates with an RGD-containing peptide.

  • Blocking: Block non-specific binding sites on the plate.

  • Competition: Add the purified integrin αvβ3 and various concentrations of the cyclobutane ester compound to the wells.

  • Ligand Binding: Add a biotinylated ligand that binds to the integrin.

  • Detection: Add streptavidin-HRP, which binds to the biotinylated ligand. After washing, add the HRP substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological effects of cyclobutane esters are often mediated through their interaction with specific cellular signaling pathways. For instance, compounds that target integrins can interfere with downstream signaling cascades that regulate cell survival, proliferation, and migration, such as the PI3K/AKT pathway.

experimental_workflow cluster_invitro In Vitro Evaluation start Synthesized Cyclobutane Esters cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity target_binding Target Binding Assay (e.g., Integrin Binding) start->target_binding sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis target_binding->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification signaling_pathway cluster_pathway Integrin-Mediated Signaling ecm Extracellular Matrix (ECM) integrin Integrin αvβ3 ecm->integrin Binds pi3k PI3K integrin->pi3k Activates cyclobutane_ester Cyclobutane Ester (Antagonist) cyclobutane_ester->integrin Inhibits akt AKT pi3k->akt Activates cell_response Cell Survival, Proliferation, Migration akt->cell_response Promotes

References

A Comparative Guide to the Synthetic Routes of Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, prized for its ability to impart unique conformational constraints and metabolic stability to molecules. The efficient synthesis of this key intermediate is therefore of significant interest. This guide provides a comprehensive comparison of the most common and effective synthetic routes to cyclobutanecarboxylic acid, offering a side-by-side analysis of their yields, scalability, advantages, and disadvantages, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic route to cyclobutanecarboxylic acid depends on several factors, including the desired scale of production, cost of starting materials, and available laboratory equipment. The following table summarizes the key quantitative and qualitative aspects of three primary synthetic strategies.

ParameterMalonic Ester SynthesisPhotochemical [2+2] CycloadditionOxidative Ring Contraction
Starting Materials Diethyl malonate, 1,3-dibromopropaneEthylene, Acrylic acidCyclopentanone
Key Reagents Sodium ethoxide, NaOH/KOH, HClHigh-pressure mercury lampHydrogen peroxide, Selenium dioxide
Overall Yield 18-60%[1][2]Up to 97%[3]Variable, often moderate
Reaction Temperature Reflux to 220°C[1]-70°C to -20°C[3]Room temperature to reflux
Reaction Time Several hours to days~3 hours[3]Several hours
Key Advantages Well-established, versatile for substituted derivatives.[4][5]High yield, atom economical.[3]Readily available starting material.
Key Disadvantages Moderate yield, potential for side reactions (dialkylation).[1][6]Requires specialized photochemical equipment, handling of gaseous ethylene.[7]Use of toxic selenium dioxide, potential for over-oxidation.
Scalability Moderate; can be scaled but may require optimization to maintain yield.[2]Potentially high, as demonstrated in patent literature.[3]Generally limited for large-scale production due to reagent toxicity and purification challenges.

In-Depth Analysis of Synthetic Strategies

Malonic Ester Synthesis

This classical approach is a reliable and well-documented method for the synthesis of cyclobutanecarboxylic acid and its derivatives.[6] The synthesis proceeds in three main stages: cyclization, hydrolysis, and decarboxylation.

Malonic_Ester_Synthesis diethyl_malonate Diethyl Malonate intermediate1 Diethyl Cyclobutane-1,1-dicarboxylate diethyl_malonate->intermediate1 dibromopropane 1,3-Dibromopropane dibromopropane->intermediate1 naoet NaOEt naoet->intermediate1 1. intermediate2 Cyclobutane-1,1-dicarboxylic Acid intermediate1->intermediate2 2. hydrolysis Hydrolysis (NaOH/KOH, then H+) product Cyclobutanecarboxylic Acid intermediate2->product 3. decarboxylation Decarboxylation (Heat)

Malonic Ester Synthesis of Cyclobutanecarboxylic Acid

A detailed procedure for the malonic ester synthesis of cyclobutanecarboxylic acid is well-documented in Organic Syntheses.[1]

Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate In a flask equipped with a reflux condenser, sodium is dissolved in absolute ethanol to prepare sodium ethoxide. Diethyl malonate is then added, followed by the slow addition of 1,3-dibromopropane. The reaction mixture is refluxed for several hours. After cooling, water is added, and the product is extracted with ether. The ethereal solution is washed, dried, and the solvent is evaporated. The crude diethyl 1,1-cyclobutanedicarboxylate is purified by distillation under reduced pressure. A potential side product is the formation of a dialkylated compound, which can be minimized by using an excess of diethyl malonate.[1][4]

Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid The purified diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol. After the reaction is complete, the ethanol is distilled off, and the remaining aqueous solution is acidified with hydrochloric acid. The precipitated 1,1-cyclobutanedicarboxylic acid is collected by filtration, washed with cold water, and dried.

Step 3: Decarboxylation to Cyclobutanecarboxylic Acid 1,1-Cyclobutanedicarboxylic acid is placed in a distillation flask and heated to 160-170°C.[1] Carbon dioxide evolves, and the crude cyclobutanecarboxylic acid is collected by distillation. The product is then redistilled to yield pure cyclobutanecarboxylic acid. The yield for this decarboxylation step is reported to be between 86-91%.[3] The overall yield from diethyl malonate is in the range of 18-21% as per the Organic Syntheses procedure, though optimizations to increase the yield of the initial cyclization to as high as 60% have been reported.[1][2]

Photochemical [2+2] Cycloaddition

This modern approach offers a highly efficient and atom-economical route to cyclobutanecarboxylic acid through the direct cycloaddition of ethylene and acrylic acid.[7] The reaction is initiated by UV irradiation.

Photochemical_Cycloaddition ethylene Ethylene product Cyclobutanecarboxylic Acid ethylene->product acrylic_acid Acrylic Acid acrylic_acid->product uv_light UV Light (450W Hg lamp) uv_light->product

Photochemical Synthesis of Cyclobutanecarboxylic Acid

The following protocol is based on a procedure described in a patent, which reports a yield of 97%.[3]

A solution of acrylic acid in dichloromethane is placed in a suitable photochemical reactor. The solution is cooled to between -70°C and -50°C using a dry ice/acetone bath. Ethylene gas is then bubbled through the solution at a controlled rate. The reaction mixture is irradiated with a high-pressure mercury lamp (e.g., 450W) for approximately 3 hours, while maintaining the low temperature. The progress of the reaction can be monitored by gas chromatography. After the reaction is complete, the ethylene flow is stopped, and the lamp is turned off. The solvent is removed by distillation, and the crude cyclobutanecarboxylic acid is purified by vacuum distillation.[3]

Oxidative Ring Contraction

The oxidative ring contraction of cyclopentanone offers a conceptually straightforward approach to cyclobutanecarboxylic acid. This method typically involves the oxidation of cyclopentanone with hydrogen peroxide in the presence of a selenium dioxide catalyst.

Oxidative_Ring_Contraction cyclopentanone Cyclopentanone product Cyclobutanecarboxylic Acid cyclopentanone->product h2o2 H₂O₂ h2o2->product seo2 SeO₂ (cat.) seo2->product

Oxidative Ring Contraction for Cyclobutanecarboxylic Acid Synthesis

Detailed, high-yield experimental procedures for this specific transformation are not as commonly reported as for the other methods. The general approach involves the reaction of cyclopentanone with hydrogen peroxide in the presence of a catalytic amount of selenium dioxide. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The mechanism is thought to proceed via a Baeyer-Villiger-type oxidation, followed by rearrangement and ring contraction. The workup would involve separation of the product from the catalyst and any byproducts, likely through extraction and distillation. The use of toxic selenium dioxide and the potential for side reactions, such as the formation of glutaric acid through C-C bond cleavage, are significant drawbacks of this method.

Conclusion

For laboratory-scale synthesis and the preparation of substituted analogs, the Malonic Ester Synthesis remains a robust and versatile choice, despite its moderate overall yield. For large-scale, efficient production of the parent cyclobutanecarboxylic acid, the Photochemical [2+2] Cycloaddition of ethylene and acrylic acid appears to be the most promising route, offering an exceptionally high yield in a short reaction time. The Oxidative Ring Contraction of cyclopentanone, while conceptually simple, is hampered by the use of hazardous reagents and less predictable yields, making it a less favored option for most applications. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, available equipment, and safety considerations.

References

A Comparative Guide to DFT Studies on the Transition States of Ethyl Cyclobutanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational approaches, specifically Density Functional Theory (DFT), for investigating the transition states of reactions involving ethyl cyclobutanecarboxylate. Due to the limited specific literature on this molecule, this guide establishes a framework for such a study by drawing comparisons with analogous systems, including the thermal decomposition of other esters and cyclobutane derivatives. This document outlines potential reaction pathways, compares the performance of various DFT functionals for calculating key thermodynamic and kinetic parameters, and provides detailed computational protocols.

Potential Thermal Reaction Pathways for this compound

The thermal decomposition of this compound is expected to proceed through two primary competing pathways. The investigation of the transition states for these pathways is crucial for understanding the reaction mechanism and predicting product distribution.

  • Pathway A: Ester Pyrolysis. This is a well-established mechanism for esters containing β-hydrogens in their alkyl group. The reaction proceeds through a concerted, six-membered cyclic transition state, yielding cyclobutanecarboxylic acid and ethylene.[1]

  • Pathway B: Cyclobutane Ring-Opening. This pathway involves the [2+2] cycloreversion of the cyclobutane ring, a characteristic reaction of such strained systems. This would lead to the formation of ethylene and ethyl acrylate. The activation energy for the thermal decomposition of cyclobutane itself is experimentally known to be around 62.5 kcal/mol.

Comparison of DFT Functionals for Activation Energy Calculation

The choice of DFT functional is critical for accurately predicting activation energies. Different functionals vary in their treatment of electron correlation and exchange, which significantly impacts the calculated barrier heights. Below is a comparison of functionals commonly used for kinetic studies, with performance evaluated against high-level methods or experimental data for similar reactions.

DFT FunctionalCommon Application/CharacteristicsPerformance for Activation Energies
B3LYP A widely used hybrid functional, often providing a good balance of accuracy and computational cost.Generally provides reasonable activation energies, but its accuracy can be system-dependent. Performance can be notably improved with dispersion corrections (e.g., B3LYP-D3).
M06-2X A high-nonlocality hybrid meta-GGA functional.Often shows excellent performance for thermochemistry and kinetics, including transition state geometries and barrier heights. It is frequently recommended for main-group chemistry.
ωB97X-D A range-separated hybrid functional with empirical dispersion correction.Known for its accuracy across a broad range of applications, including non-covalent interactions and barrier heights. The inclusion of dispersion is crucial for many systems.
PBE0 A parameter-free hybrid functional.Often yields improved results over GGA methods for reaction barriers due to a better physical description.
Double Hybrids (e.g., B2GP-PLYP) These functionals incorporate a portion of MP2-like correlation, offering higher accuracy at an increased computational cost.Generally provide very accurate activation energies, often approaching the accuracy of more computationally expensive wavefunction-based methods.

Quantitative Data from Analogous Systems

To provide a quantitative basis for comparison, the following table summarizes calculated activation energies (ΔE‡) and key transition state (TS) bond distances for reactions analogous to the two proposed pathways for this compound.

Table 3.1: DFT Data for Ester Pyrolysis (Analogous Systems)

System Functional/Basis Set ΔE‡ (kcal/mol) Key TS Bond Distances (Å) Reference
Isopropyl Acetate ωB97XD/6-311++G(d,p) ~35-40 C-H: ~1.5, O-H: ~1.2, C-O: ~2.0 [1]

| N,N-dimethylglycine ethyl ester | MP2/6-31+G* | ~42 | Not specified | |

Table 3.2: DFT and Experimental Data for Cyclobutane Ring-Opening (Analogous Systems)

System Method ΔE‡ (kcal/mol) Key TS Bond Distances (Å) Reference
Cyclobutane Experimental 62.6 ± 0.3 Not Applicable
Cyclobutane DFT (CASSCF) ~63 C-C: ~2.2-2.3

| Substituted Cyclobutanes | DFT (M06-2X) | 16-18 (for N2 extrusion leading to cyclobutane formation) | C-N: ~1.8-1.9 |[2] |

Note: The activation energy for the substituted cyclobutane system is for a different reaction type (N2 extrusion) but provides context for barrier heights in substituted four-membered rings.

Experimental and Computational Protocols

A robust computational study of the transition states of this compound reactions would involve the following detailed protocol:

4.1. Software and Hardware

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is required.

  • Hardware: High-performance computing (HPC) resources are necessary for the computational cost of transition state searches and frequency calculations, especially with larger basis sets.

4.2. Computational Methodology

  • Reactant and Product Optimization:

    • The geometries of the reactant (this compound) and the products of both pathways (Pathway A: cyclobutanecarboxylic acid and ethylene; Pathway B: ethyl acrylate and ethylene) are optimized to their energetic minima.

    • A suitable level of theory, for instance, the B3LYP functional with the 6-31G(d) basis set, can be used for initial optimizations.

  • Transition State (TS) Search:

    • Several methods can be employed to locate the transition state structure connecting the reactants and products for each pathway.

    • Synchronous Transit-Guided Quasi-Newton (STQN) Method (e.g., QST2 or QST3 in Gaussian): This method requires the optimized structures of the reactant and product (and a guess of the TS for QST3) as input.

    • Relaxed Potential Energy Surface (PES) Scan: A specific reaction coordinate (e.g., the breaking C-O bond in ester pyrolysis or a C-C bond in ring-opening) is systematically changed, and at each step, the remaining degrees of freedom are optimized. The structure with the highest energy along this path serves as a good initial guess for a full TS optimization.

  • TS Verification:

    • Once a stationary point is located from the TS search, a frequency calculation must be performed at the same level of theory.

    • A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency . The vibrational mode corresponding to this imaginary frequency should be animated to confirm that it represents the motion along the desired reaction coordinate (e.g., bond breaking/forming).

  • Refinement of Energies:

    • To obtain more accurate activation energies, single-point energy calculations are performed on the optimized geometries using higher levels of theory, such as the M06-2X or ωB97X-D functionals with a larger basis set (e.g., 6-311+G(d,p) or a cc-pVTZ).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • An IRC calculation is performed starting from the verified transition state structure. This calculation maps the minimum energy path from the transition state down to the corresponding reactant and product, confirming that the located TS correctly connects the desired species.

Visualization of Computational Workflow

The following diagrams illustrate the logical workflow for a DFT study of a chemical reaction and the decision-making process in transition state analysis.

DFT_Workflow cluster_setup 1. Initial Setup cluster_optimization 2. Geometry Optimization cluster_ts_search 3. Transition State Search cluster_validation 4. Validation & Analysis A Define Reactant(s) and Product(s) B Select Level of Theory (Functional & Basis Set) A->B C Optimize Reactant & Product Geometries B->C D Confirm Minima (0 Imaginary Frequencies) C->D E Locate Transition State (TS) (e.g., QST2/QST3, PES Scan) D->E F Verify TS (1 Imaginary Frequency?) E->F F->E No, Refine Guess G Animate Imaginary Frequency F->G Yes H Perform IRC Calculation G->H I Confirm TS Connects Reactant & Product H->I J Calculate Activation Energy (ΔE‡ = E_TS - E_Reactant) I->J

Caption: Workflow for a DFT study of a reaction mechanism.

Reaction_Pathways cluster_path_A Pathway A: Ester Pyrolysis cluster_path_B Pathway B: Ring Opening Reactant Ethyl Cyclobutanecarboxylate TS_A Six-Membered Cyclic TS Reactant->TS_A ΔE‡_A TS_B [2+2] Cycloreversion TS Reactant->TS_B ΔE‡_B Prod_A Cyclobutanecarboxylic Acid + Ethylene TS_A->Prod_A Prod_B Ethyl Acrylate + Ethylene TS_B->Prod_B

Caption: Competing thermal decomposition pathways for this compound.

References

Safety Operating Guide

Navigating the Disposal of Ethyl Cyclobutanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates a clear and robust protocol for chemical waste management. Ethyl cyclobutanecarboxylate, a flammable liquid commonly used in organic synthesis, requires careful handling and disposal to mitigate risks. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard safety practices and regulatory requirements.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. The compound is classified as a Category 3 flammable liquid, meaning it can ignite under ambient temperature conditions.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[2]

  • Ignition Sources: Keep the chemical and its waste away from all sources of ignition, such as open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment when handling significant quantities.

Quantitative Data Summary

A clear understanding of the chemical's properties is fundamental to its safe management. The table below summarizes key quantitative data for this compound.

PropertyValueSource(s)
GHS Classification Flammable Liquid, Category 3[1]
Signal Word Warning
Hazard Statement H226: Flammable liquid and vapour
Flash Point 107 °F / 41.7 °C[1][3]
Boiling Point 159 °C
Density 0.928 g/mL at 25 °C
Molecular Weight 128.17 g/mol [4]
UN Number 3272[5]
Transport Hazard Class 3[5]
Packing Group III[5]

Note: The toxicological properties of this compound have not been fully investigated; therefore, it should be handled with the standard care afforded to all laboratory chemicals with unknown long-term effects.[2]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2] The overarching principle is that chemical waste must be managed by a licensed disposal facility. Never dispose of this compound down the sink or in regular trash.

1. Waste Identification and Segregation:

  • Treat all unused this compound and materials contaminated with it as hazardous waste.

  • Segregate this waste stream from other chemical wastes. Specifically, do not mix it with incompatible materials like strong oxidizing agents or strong bases.[2]

2. Containerization:

  • Use a dedicated, chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle.

  • Ensure the container is in good condition, free of leaks, and has a secure, vapor-tight lid.

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added. The label must clearly read "Hazardous Waste" and identify the contents (i.e., "this compound Waste").

3. Accumulation and Storage:

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage location must be cool, well-ventilated, and away from heat or ignition sources.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Follow all institutional and regulatory procedures for waste hand-off, including proper documentation and record-keeping. Disposal must be conducted in accordance with local, state, and national regulations.

5. Handling Spills and Contaminated Materials:

  • Small Spills: Absorb small spills with an inert material like vermiculite, sand, or a chemical absorbent pad.

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.

  • Contaminated PPE: Any PPE, such as gloves or lab coats, that becomes contaminated should also be placed in the hazardous waste container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilate Work in Fume Hood / Ventilated Area ppe->ventilate container Select Compatible Waste Container ventilate->container label_waste Label as 'Hazardous Waste: This compound' container->label_waste seal Keep Container Securely Sealed label_waste->seal storage Store in Cool, Ventilated Designated Area seal->storage spill Spill or Contamination Occurs storage->spill collect_spill Absorb with Inert Material & Add to Waste Container spill->collect_spill Yes contact_ehs Contact EHS or Licensed Waste Contractor for Pickup spill->contact_ehs No collect_spill->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Ethyl cyclobutanecarboxylate, a flammable liquid commonly used in organic synthesis.[1] Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor.[2][3][4] Appropriate personal protective equipment must be worn at all times when handling this chemical to prevent exposure and ensure personal safety.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side shields or goggles.[5][6] A face shield may also be necessary for additional protection.

  • Hand Protection: Impervious gloves are required.[5] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[7]

  • Skin and Body Protection: Wear protective work clothing.[5][6] A complete suit protecting against chemicals may be necessary depending on the scale of the operation.[7][8]

  • Respiratory Protection: Use a suitable respirator, such as a gas mask or a type ABEK (EN14387) respirator filter, especially when high concentrations are present or if exposure limits are exceeded.[2][6] Work should be conducted in a well-ventilated area, preferably in a properly operating chemical fume hood.[2][5]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4] No smoking.[2][4]

  • Use explosion-proof equipment and take precautionary measures against static discharge.[2][9]

  • Wash hands and face thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][10]

  • It is recommended to store in a cool and dark place, at temperatures below 15°C.[4][9]

Quantitative Data Summary

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol [3]
Boiling Point159 °C
Density0.928 g/mL at 25 °C
Refractive Indexn20/D 1.426
Flash Point41 °C[9]
GHS Hazard ClassificationFlammable Liquid, Category 3[2]
Hazard StatementH226: Flammable liquid and vapor[2][3][4]

First Aid Measures

In the event of exposure, immediate action is critical.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6][11]

  • After Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][11][12] Seek medical attention if irritation persists.[11]

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][5][12][13] Remove contact lenses if present and easy to do.[2][12][13] Continue rinsing and seek immediate medical attention.[2][5]

  • After Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water.[2][10] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical advice.[5]

Spill and Disposal Procedures

Accidental Release Measures:

In case of a spill, ensure adequate ventilation and remove all sources of ignition.[14] Evacuate personnel to a safe area.[7][8] Wear appropriate personal protective equipment.[2] Prevent the product from entering drains.[2][8] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[14]

Disposal:

Disposal of this compound and its containers must be handled by a licensed waste disposal company in accordance with local, state, and federal regulations.[2][7][14] Do not dispose of it with household waste.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the step-by-step procedure for responding to a chemical spill of this compound.

Workflow for this compound Spill Response cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination alert Alert Personnel & Initiate Alarm evacuate Evacuate Immediate Area alert->evacuate Safety First ignition Remove Ignition Sources evacuate->ignition ventilate Ensure Adequate Ventilation ignition->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent ppe->contain Prepare for Cleanup collect Collect Absorbed Material contain->collect disposal Place in Labeled, Sealed Container collect->disposal Secure Waste decontaminate Decontaminate Spill Area disposal->decontaminate report Report Incident decontaminate->report Final Steps

Caption: Workflow for a safe and effective response to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl cyclobutanecarboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。